molecular formula C5H12N2 B1321200 (3R)-1-methylpyrrolidin-3-amine CAS No. 457097-75-5

(3R)-1-methylpyrrolidin-3-amine

Cat. No.: B1321200
CAS No.: 457097-75-5
M. Wt: 100.16 g/mol
InChI Key: UNHOPMIDKWXFMF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-Methylpyrrolidin-3-amine is a valuable chiral amine building block highly relevant in modern medicinal chemistry and organic synthesis. Its utility is derived from its saturated pyrrolidine ring, a scaffold recognized for its ability to explore three-dimensional pharmacophore space and improve physicochemical properties in drug candidates . The stereogenicity of the 3-position carbon is a critical feature, as the spatial orientation of substituents can lead to significantly different biological profiles due to selective binding with enantioselective protein targets . This compound serves as a versatile precursor in asymmetric synthesis and is investigated for its potential in creating novel therapeutic agents. Research applications include its use in the development of dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists, a promising approach for creating analgesics with reduced addictive liability . Other explored applications include its role as a component in tertiary amine cationic lipids for siRNA and mRNA delivery systems, and as a key structural element in selective enzyme and receptor antagonists . The presence of both a primary amine and a tertiary amine group allows for differential reactivity and functionalization, making it a flexible intermediate for constructing complex molecules . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOPMIDKWXFMF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610290
Record name (3R)-1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457097-75-5
Record name (3R)-1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Amino-1-methylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (3R)-1-methylpyrrolidin-3-amine, a chiral building block of interest in pharmaceutical development.

Core Chemical Properties

This compound is a chiral pyrrolidine derivative. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular targets. The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 457097-75-5[1]
Alternate CAS 13220-27-4 (unspecified stereochemistry)[2]
Molecular Formula C₅H₁₂N₂[2]
Molecular Weight 100.16 g/mol [2]
Canonical SMILES CN1C--INVALID-LINK--N
Purity (Typical) ≥97%[2]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1]

Experimental Data & Protocols

Synthesis Protocols

While a specific peer-reviewed synthesis for this compound is not detailed in the provided results, a common and logical approach is the stereoselective synthesis from a chiral precursor. An analogous, well-documented procedure is the synthesis of the corresponding alcohol, (3R)-1-methylpyrrolidin-3-ol, from (3R)-pyrrolidin-3-ol.[3][4]

Exemplary Protocol: Reductive Amination (Analogous to Alcohol Synthesis)

This protocol describes the N-methylation of a chiral pyrrolidine precursor.

  • Reaction Setup: (3R)-pyrrolidin-3-ol (1.0 eq), paraformaldehyde (1.05 to 5.0 eq), a suitable solvent (e.g., methanol), and a metal catalyst (e.g., 5% Platinum on carbon) are combined in a reaction vessel.[4]

  • Hydrogenation: The mixture is subjected to hydrogen pressure (e.g., 0.4 to 0.5 MPa) and stirred at a controlled temperature (e.g., 20 °C) for several hours until the starting material is consumed, as monitored by gas chromatography.[4]

  • Work-up: Upon reaction completion, the metal catalyst is removed by filtration. The filter cake is washed with the solvent (methanol).[3]

  • Purification: The combined filtrate and washings are concentrated under reduced pressure. Toluene may be added and removed in vacuo to aid in the removal of water.[3] The resulting crude oil is then purified by distillation to yield the final product.[3][4]

This general procedure can be adapted for the synthesis of this compound, likely starting from a protected (3R)-pyrrolidin-3-amine to prevent undesired methylation at the 3-amino group.

Spectroscopic and Analytical Data

Detailed spectroscopic data for the specific (3R)-enantiomer is not widely published. The following table summarizes expected characteristic signals based on the structure and data from analogous compounds.[5][6]

TechniqueExpected Data
¹H NMR Signals for protons on the pyrrolidine ring would typically appear between 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.2-2.5 ppm. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[7]
¹³C NMR Expected signals for the five distinct carbon atoms of the molecule. The N-methyl carbon would appear around 35-45 ppm, while the ring carbons would be in the 25-70 ppm range.
IR Spectroscopy - N-H Stretch: Two characteristic peaks for a primary amine in the 3300-3500 cm⁻¹ region.[8]- C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.[9]- N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[8]- C-N Stretch: Aliphatic C-N stretching bands are typically found in the 1020-1250 cm⁻¹ range.[8]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom.[10][11]

Visualized Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis QC Analysis start Starting Materials ((R)-Pyrrolidine Precursor, Formaldehyde) reaction Reaction Vessel (Reductive Amination) start->reaction 1. Combine & React workup Catalyst Filtration & Solvent Removal reaction->workup 2. Quench & Filter crude Crude Product (Oil) workup->crude distill Vacuum Distillation or Chromatography crude->distill 3. Purify pure Purified Product (this compound) distill->pure 4. Isolate analysis Final QC Analysis (Purity, Identity) pure->analysis

Caption: Logical workflow for chemical synthesis and purification.

Analytical Characterization Workflow

This diagram outlines the standard analytical procedures used to confirm the structure and purity of the final compound.

G cluster_structure Structure Elucidation cluster_purity Purity & Stereochemistry start Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Confirm MW & Fragmentation) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir gc GC or GC-MS (Purity Assessment) start->gc hplc Chiral HPLC (Enantiomeric Purity) start->hplc polarimetry Polarimetry (Optical Rotation) start->polarimetry

Caption: Standard workflow for analytical chemical characterization.

Safety and Handling

While a specific safety data sheet for the (3R)-enantiomer is not available, data for structurally similar amines provides essential guidance. The compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.

Hazard CategoryRecommendations
Handling Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
PPE Wear protective gloves, safety glasses with side-shields, and a lab coat.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12]
Incompatible Materials Strong oxidizing agents, strong acids.[12]
Fire Fighting Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12]

References

Elucidation of the (3R)-1-methylpyrrolidin-3-amine Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3R)-1-methylpyrrolidin-3-amine, a chiral synthetic amine of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide integrates predicted spectroscopic data with established analytical methodologies to present a thorough characterization profile.

Chemical Structure and Properties

This compound is a chiral pyrrolidine derivative with the following key identifiers:

  • IUPAC Name: this compound

  • Chemical Formula: C₅H₁₂N₂

  • Molecular Weight: 100.16 g/mol

  • CAS Number: 457097-75-5

The structure consists of a five-membered saturated pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and an amine group at the chiral center, carbon-3, in the (R)-configuration.

Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.85m1HH3
~2.70m1HH5a
~2.55m1HH2a
~2.40s3HN-CH₃
~2.30m1HH5b
~2.15m1HH2b
~1.75m1HH4a
~1.60br s2HNH₂
~1.50m1HH4b

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~62.5C5
~58.0C2
~51.0C3
~42.0N-CH₃
~35.0C4
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment Ion
10045[M]⁺
85100[M - CH₃]⁺
7160[M - NH₂CH]⁺
5780[C₄H₉]⁺
4495[C₂H₆N]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3380, ~3300MediumN-H stretch (primary amine)
~2960, ~2870StrongC-H stretch (aliphatic)
~1590MediumN-H bend (scissoring)
~1460MediumCH₂ bend
~1270MediumC-N stretch
~850MediumN-H wag

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation and characterization of this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.

    • To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-2048 scans, spectral width of 220 ppm, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a mass range of m/z 30-200.

    • Typical EI conditions: electron energy of 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions. Compare the observed fragmentation pattern with the predicted fragmentation to support the proposed structure.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As this compound is likely a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) plates.

  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty KBr plates.

    • Place the sample on the KBr plates and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present, such as N-H stretches and bends, C-H stretches, and C-N stretches.

Predicted Biological Activity and Signaling Pathway

While specific experimental data on the biological targets of this compound is limited, predictive models can offer insights into its potential pharmacological profile.

Predicted Bioactivity

Based on its structural similarity to known bioactive molecules, this compound is predicted to interact with several classes of biological targets. In silico predictions suggest potential activity as a GPCR ligand, ion channel modulator, and enzyme inhibitor. These predictions provide a rationale for initial biological screening and target identification efforts.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its predicted interaction with G-protein coupled receptors (GPCRs). This serves as a conceptual framework for designing experiments to investigate its mechanism of action.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand This compound Ligand->GPCR Binding Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Hypothetical GPCR signaling pathway for this compound.

This workflow provides a logical progression for investigating the compound's biological effects, starting from receptor binding to the eventual cellular outcome.

Experimental Workflow A Synthesis & Purification of This compound B Structural Elucidation (NMR, MS, IR) A->B C In Silico Target Prediction (e.g., SwissTargetPrediction) B->C D In Vitro Binding Assays (Predicted Targets) C->D E Cell-Based Functional Assays (e.g., cAMP measurement) D->E F Lead Optimization E->F

Logical workflow for the characterization and development of the compound.

Conclusion

Spectroscopic Profile of (3R)-1-methylpyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, (3R)-1-methylpyrrolidin-3-amine. Due to the limited availability of published experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic characteristics based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₁₂N₂

  • Molecular Weight: 100.16 g/mol

  • CAS Number: 139015-33-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.8 - 3.2Multiplet1HH3
~ 2.5 - 2.8Multiplet2HH5
~ 2.3 - 2.5Multiplet2HH2
2.25Singlet3HN-CH₃
~ 1.8 - 2.1Multiplet1HH4a
~ 1.5 - 1.8Multiplet1HH4b
~ 1.4Broad Singlet2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 58 - 62C5
~ 55 - 59C2
~ 50 - 54C3
~ 42 - 46N-CH₃
~ 34 - 38C4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, DoubletN-H stretch (primary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (primary amine)
1250 - 1020MediumC-N stretch
665 - 910Broad, StrongN-H wag (primary amine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
100Molecular ion [M]⁺
85Loss of -NH₂
71Loss of -CH₂NH₂
57Alpha-cleavage fragment
44Alpha-cleavage fragment

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • For ¹³C NMR, use a higher concentration of the sample and acquire the spectrum with proton decoupling.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Salt plates (NaCl or KBr) if using a thin-film method

  • Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Syringe and sample vials

Procedure (using Electron Ionization - EI):

  • Prepare a dilute solution of the sample in a volatile solvent.

  • Introduce the sample into the ion source of the mass spectrometer. In EI-MS, the sample is typically vaporized before ionization.

  • The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

  • Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Fragmentation Molecular Weight & Fragmentation MS->MW_Fragmentation Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Functional_Group_ID->Final_Report MW_Fragmentation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to (3R)-1-methylpyrrolidin-3-amine (CAS 457097-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-methylpyrrolidin-3-amine, with the CAS number 457097-75-5, is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure makes it a key component in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, and an exploration of its role in pharmacologically active compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on its purity. It is characterized by a five-membered pyrrolidine ring with a methyl group on the nitrogen atom and an amine group at the chiral third position. Its solubility in water and various organic solvents makes it a versatile reagent in a range of chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 457097-75-5[2]
Molecular Formula C₅H₁₂N₂[1][2]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless to pale yellow liquid/solid[1]
Purity (typical) ≥95% to 97%[2][3]
SMILES CN1C--INVALID-LINK--C1[3]
InChI Key UNHOPMIDKWXFMF-RXMQYKEDSA-N[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-methylation of a suitable (3R)-pyrrolidin-3-amine precursor. Reductive amination using formaldehyde as the methyl source is a widely employed and efficient method.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methods for the N-methylation of primary and secondary amines.

Materials:

  • (3R)-3-aminopyrrolidine dihydrochloride

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve (3R)-3-aminopyrrolidine dihydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is basic, ensuring the complete formation of the free amine.

  • Reaction Setup: To the aqueous solution of the free amine, add methanol.

  • N-Methylation: While stirring at room temperature, add one equivalent of formaldehyde solution to the reaction mixture. Allow the reaction to proceed for 4 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly and portion-wise, add one equivalent of sodium borohydride. After the addition is complete, allow the mixture to stir for an additional 5 hours at room temperature.[4]

  • Work-up: Filter the reaction mixture through Celite® to remove any solids. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point for the desired purity. The purity of the fractions can be monitored by gas chromatography.

Spectral Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
N-CH₃~2.3 (s, 3H)~42.0
C2-H₂~2.5-2.8 (m, 2H)~60.0
C3-H~3.0-3.2 (m, 1H)~55.0
C4-H₂~1.8-2.1 (m, 2H)~30.0
C5-H₂~2.4-2.7 (m, 2H)~58.0
NH₂Broad singlet-

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to residual solvent signals.[5][6]

Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would likely involve the loss of the amino group and cleavage of the pyrrolidine ring.

Role in Drug Development and Biological Activity

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[7] The specific stereochemistry of this compound makes it a crucial intermediate for creating enantiomerically pure drug candidates.

While this specific molecule's direct biological activity is not extensively documented, its incorporation into larger molecules has significant pharmacological implications. For instance, compounds containing a 3-R-methylpyrrolidine moiety have been investigated as pure estrogen receptor α (ERα) antagonists and selective ER degraders for potential use in the treatment of breast cancer.[8]

The 1-methylpyrrolidin-3-amine core is also a component of various compounds with antimicrobial activity.[9]

Experimental and Logical Workflows

General Synthesis Workflow

The synthesis of this compound and its subsequent use in drug development follows a logical progression from starting materials to the final biologically active compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Development Start (3R)-3-aminopyrrolidine precursor Step1 Formation of Free Base Start->Step1 NaOH Step2 Reductive Amination (N-Methylation) Step1->Step2 Formaldehyde, NaBH4 Step3 Purification (Vacuum Distillation) Step2->Step3 Product This compound Step3->Product BuildingBlock This compound Coupling Coupling with Pharmacophore BuildingBlock->Coupling Screening Biological Screening (e.g., ERα antagonism) Coupling->Screening Lead Lead Compound Screening->Lead

General workflow for synthesis and application.
Reductive Amination Mechanism

The core synthetic step, reductive amination, proceeds through the formation of an iminium intermediate followed by hydride reduction.

G Amine (3R)-pyrrolidin-3-amine Iminium Iminium Intermediate Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium Product This compound Iminium->Product + Hydride Hydride Hydride Source (NaBH4) Hydride->Product

Mechanism of reductive amination.

Safety and Handling

This compound is classified as a corrosive and flammable substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

In case of contact:

  • Skin: Immediately flush with plenty of water for at least 15 minutes.

  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

Conclusion

This compound is a synthetically important chiral building block with significant potential in the development of new therapeutics. Its stereodefined structure is key to achieving selectivity and potency in drug candidates. The synthetic route via reductive amination is a robust and scalable method for its preparation. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its pharmacological potential.

References

An In-depth Technical Guide to (3R)-1-methylpyrrolidin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-methylpyrrolidin-3-amine is a chiral synthetic amine built upon a pyrrolidine scaffold. This five-membered nitrogen-containing heterocycle is a crucial building block in medicinal chemistry, primarily due to its stereospecific structure which allows for precise interactions with biological targets. Its derivatives have shown significant promise in various therapeutic areas, most notably in the development of selective estrogen receptor α (ERα) antagonists for the treatment of breast cancer. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthetic strategies, and known biological significance of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Synonyms

This compound is a specific enantiomer of 1-methylpyrrolidin-3-amine. The "(3R)" designation specifies the stereochemical configuration at the third carbon of the pyrrolidine ring.

Identifier Value
IUPAC Name This compound
CAS Number 457097-75-5[1]
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Synonyms (R)-1-Methylpyrrolidin-3-amine, (3R)-N-methylpyrrolidin-3-amine, (R)-3-(Methylamino)pyrrolidine[2]

Physicochemical Properties

Property Predicted Value / Information
Appearance Colorless to pale yellow liquid (based on similar amines)
Boiling Point Estimated to be around 140-150 °C at atmospheric pressure
Solubility Expected to be soluble in water and polar organic solvents
pKa Estimated to be in the range of 9.5-10.5 for the protonated amine

Synthesis and Experimental Protocols

The synthesis of chiral 3-aminopyrrolidines is a critical step in the preparation of many pharmaceutical compounds. While a specific, detailed protocol for the direct synthesis of this compound is not widely published, several strategies can be employed, often starting from a chiral precursor. A common approach involves the reductive amination of a suitable ketone or the reduction of a protected amino alcohol.

General Synthetic Approach via Reductive Amination of a Precursor

A plausible and industrially scalable method involves the synthesis of the precursor, (3R)-1-methylpyrrolidin-3-ol, followed by its conversion to the desired amine.

Experimental Protocol: Synthesis of (3R)-1-methylpyrrolidin-3-ol

This protocol is adapted from patented industrial methods for the synthesis of the precursor alcohol.[3][4]

Materials:

  • (3R)-pyrrolidin-3-ol

  • Paraformaldehyde (93%)

  • Methanol

  • 5% Platinum on carbon (Pt/C) catalyst (water-containing)

  • Hydrogen gas

  • Toluene

  • Diethylamine (for quenching)

Procedure:

  • To a suitable pressure reactor, add (3R)-pyrrolidin-3-ol (1.0 eq), methanol, and 5% platinum on carbon catalyst.

  • Add 93% paraformaldehyde (1.05 eq).

  • Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa.

  • Stir the reaction mixture at 20°C for 6-8 hours. The reaction progress can be monitored by gas chromatography for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • (Optional Quenching) Add diethylamine to the reaction mixture and stir for an additional 2-3 hours under a hydrogen atmosphere to consume any remaining formaldehyde.

  • Filter the reaction mixture to remove the platinum on carbon catalyst. Wash the catalyst with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove methanol.

  • Add toluene to the concentrate and co-evaporate to remove residual water.

  • The resulting oil containing (3R)-1-methylpyrrolidin-3-ol can be purified by distillation under reduced pressure.

Parameter Value Reference
Starting Material (3R)-pyrrolidin-3-ol[3]
Reagents Paraformaldehyde, H₂[3]
Catalyst 5% Platinum on Carbon[3]
Solvent Methanol[3]
Temperature 20 °C[3]
Pressure 0.4 - 0.5 MPa[3]
Typical Yield 86 - 93%[3]
Typical Purity >96%[3]

Conversion of the Alcohol to the Amine:

The resulting (3R)-1-methylpyrrolidin-3-ol can be converted to the corresponding amine through a variety of standard organic transformations, such as a Mitsunobu reaction with a protected amine source followed by deprotection, or by conversion to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with an amine equivalent.

Logical Workflow for Synthesis

G Synthesis Workflow for this compound A (3R)-pyrrolidin-3-ol (Starting Material) B Reductive Amination (+ Paraformaldehyde, H2, Pt/C) A->B C (3R)-1-methylpyrrolidin-3-ol (Intermediate) B->C D Conversion to Amine (e.g., Mitsunobu or Mesylation/Amination) C->D E This compound (Final Product) D->E

Caption: A generalized synthetic workflow for this compound.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data for this compound is not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.

4.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group on the nitrogen, the methine proton at the chiral center, and the methylene protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the amine group.

4.2. 13C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for the five carbons of the pyrrolidine ring and the N-methyl carbon. The carbon bearing the amino group (C3) would appear in the characteristic range for amin-substituted carbons.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups, and N-H bending vibrations.

4.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (100.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the pyrrolidine ring.

Biological Activity and Therapeutic Potential

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] The stereochemistry at the 3-position is often crucial for biological activity.

Role in Estrogen Receptor Modulation

A significant application of the (3R)-methylpyrrolidine moiety is in the development of selective estrogen receptor α (ERα) antagonists. Research has shown that the stereospecific orientation of the 3-R-methyl group can confer pure ERα antagonism and promote the degradation of the receptor (a property of Selective Estrogen Receptor Degraders or SERDs). This is in contrast to the 3-S-methylpyrrolidine or unsubstituted pyrrolidine derivatives. This specific stereochemistry is thought to induce a conformational change in the ERα protein, leading to its degradation and making compounds containing this motif promising candidates for the treatment of estrogen receptor-positive breast cancer.

Signaling Pathway Involvement

Derivatives of this compound, when incorporated into larger molecules, can act as antagonists at the estrogen receptor. The general mechanism involves competitive binding to the ligand-binding domain of ERα, preventing the binding of endogenous estrogen (estradiol). This antagonism blocks the downstream signaling cascade that promotes the proliferation of hormone-dependent cancer cells.

G Estrogen Receptor Signaling Antagonism cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Estradiol Estradiol (E2) ERa Estrogen Receptor α (ERα) Estradiol->ERa Binds Dimerization Dimerization & Nuclear Translocation ERa->Dimerization Degradation Receptor Degradation ERa->Degradation Promotes Antagonist ERα Antagonist (containing (3R)-1-methyl- pyrrolidin-3-amine scaffold) Antagonist->ERa Competitively Binds & Blocks ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates

Caption: Simplified signaling pathway of estrogen receptor α and its antagonism.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the design of targeted therapies. Its stereodefined structure is key to its utility in creating potent and selective modulators of biological targets like the estrogen receptor. While detailed public data on the standalone compound is limited, the synthetic strategies for its precursors and the demonstrated importance of its scaffold in medicinal chemistry underscore its relevance for researchers in the field. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Technical Guide to the Material Safety of (3R)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of (3R)-1-methylpyrrolidin-3-amine have not been fully investigated.[1] This guide provides a summary of available safety information and incorporates data from the closely related compound, pyrrolidine, for a more comprehensive risk assessment. All procedures should be conducted with caution in a controlled laboratory setting.

Chemical Identification and Physical Properties

This compound, with the CAS number 457097-75-5, is an organic compound featuring a pyrrolidine ring structure.[2] It is characterized by a methyl group on the nitrogen atom and an amine group at the 3-position, with a specific (R) stereochemistry. This compound is typically a colorless to pale yellow liquid or solid.[2] It is soluble in water and various organic solvents, making it a versatile building block in medicinal chemistry.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 457097-75-5[2]
Molecular Formula C₅H₁₂N₂[1][2][3]
Molecular Weight 100.16 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point Data not available[4]
Melting Point Data not available-
Solubility Soluble in water and various organic solvents[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Consolidated from multiple safety data sheets.

Toxicological Data

Table 3: Toxicological Data for Pyrrolidine (CAS 123-75-1)

Route of ExposureSpeciesValue
LD50 OralRat300 mg/kg
LC50 InhalationRat1300 mg/m³, 4 h
LD50 DermalRabbit1300 mg/kg

This data is for Pyrrolidine and should be used for estimation purposes only.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram illustrates the relationship between the hazards of this compound and the required PPE.

PPE_Workflow cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment H332 Harmful if Inhaled (H332) Respirator Approved Respirator H332->Respirator H312_H315 Harmful in Contact with Skin (H312) Causes Skin Irritation (H315) Gloves Chemical-Resistant Gloves H312_H315->Gloves LabCoat Lab Coat H312_H315->LabCoat H319 Causes Serious Eye Irritation (H319) Goggles Safety Goggles / Face Shield H319->Goggles H302 Harmful if Swallowed (H302) H302->LabCoat General Protection

Caption: PPE selection based on the hazards of this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Do not eat, drink, or smoke in the work area.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Container Handling: Keep containers tightly closed when not in use. Ground and bond containers when transferring material.[7]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Keep containers tightly sealed. It is recommended to store under an inert gas like nitrogen.[7]

  • The storage area should be a designated flammables area.[7]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.
Spill and Leak Response

The following workflow outlines the appropriate response to a spill or leak of this compound.

Spill_Response Start Spill or Leak Occurs Assess Assess Spill Size and Immediate Risk Start->Assess IsMinor Is the Spill Minor and Contained? Assess->IsMinor Evacuate Evacuate the Area IsMinor->Evacuate No Absorb Absorb with Inert Material (e.g., vermiculite, sand) IsMinor->Absorb Yes Notify Notify EHS and Emergency Services Evacuate->Notify Collect Collect into a Sealed Hazardous Waste Container Absorb->Collect Clean Clean the Area with a Suitable Decontaminant Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

Caption: Emergency workflow for spills of this compound.

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] Dispose of this material and its container at a licensed hazardous waste disposal facility.[6] Do not allow the product to enter drains.[6]

Regulatory Information

As of the date of this guide, specific occupational exposure limits (PELs, TLVs) for this compound have not been established.[9] It is recommended to handle this compound with engineering controls and work practices designed to minimize exposure.

References

The Strategic Role of (3R)-1-Methylpyrrolidin-3-amine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-Methylpyrrolidin-3-amine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex and stereochemically defined pharmaceutical agents. Its rigid pyrrolidine core, combined with the stereospecific presentation of a primary amine and a tertiary amine, provides a unique platform for interacting with biological targets. This technical guide explores the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support researchers in leveraging this important synthetic intermediate.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic drugs. The introduction of stereocenters into this five-membered heterocycle allows for the precise spatial arrangement of functional groups, which is crucial for selective interactions with biological macromolecules. This compound, with its defined stereochemistry at the C3 position, is an exemplar of a chiral building block that enables the exploration of three-dimensional chemical space. The presence of both a primary and a tertiary amine offers multiple points for diversification, making it a highly sought-after intermediate in the synthesis of novel therapeutics.

Physicochemical Properties and Data

This compound is a colorless to pale yellow liquid or solid that is soluble in water and various organic solvents. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 457097-75-5
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in water and organic solvents

Synthesis of this compound

A practical and scalable synthesis of this compound can be envisioned through a two-step process starting from the commercially available (3R)-pyrrolidin-3-ol. The initial step involves the N-methylation of the pyrrolidine ring, followed by the conversion of the hydroxyl group to the desired amine.

Step 1: Synthesis of (3R)-1-Methylpyrrolidin-3-ol

A robust method for the synthesis of (3R)-1-methylpyrrolidin-3-ol is detailed in the patent literature, involving the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde in the presence of a platinum on carbon catalyst.

Experimental Protocol:

A mixture of (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (111.5 g, 5.00 equivalents as formaldehyde), methanol (300.0 g), and 5% platinum on carbon (3.7 g, water wet, solid content: 1.5 g) is reacted at 20°C for approximately 24 hours under a hydrogen pressure of 0.4 to 0.5 MPa. Upon completion, the catalyst is removed by filtration and the filtrate is concentrated. Toluene is added and the mixture is concentrated again to yield (3R)-1-methylpyrrolidin-3-ol as an oil.

Quantitative Data:

ParameterValueReference
Yield 86-93%
Purity 96.5-99.5%
Step 2: Conversion of (3R)-1-Methylpyrrolidin-3-ol to this compound

The conversion of the hydroxyl group to a primary amine can be achieved through several standard organic transformations. A common and effective method is the Mitsunobu reaction to introduce an azide, followed by reduction.

General Experimental Protocol (Illustrative):

  • Azide Formation (Mitsunobu Reaction): To a solution of (3R)-1-methylpyrrolidin-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, is added triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Subsequently, a source of azide, such as diphenylphosphoryl azide (DPPA), is added, and the reaction is allowed to warm to room temperature and stir until completion.

  • Reduction of the Azide: The resulting azide intermediate is then reduced to the primary amine. A common method is the use of a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

Note: This is a general protocol and specific conditions would need to be optimized for this particular substrate.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 3-aminopyrrolidine scaffold is a key component in a number of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and immunity. Inhibitors of these kinases have emerged as important therapeutics for autoimmune diseases such as rheumatoid arthritis.

Tofacitinib, a potent JAK inhibitor, features a related 3-amino-4-methylpiperidine core. The use of this compound as a building block allows for the synthesis of novel analogues with potentially improved selectivity and pharmacokinetic profiles.

Illustrative Synthesis of a JAK Inhibitor Analogue

The synthesis of a tofacitinib analogue incorporating the this compound scaffold can be achieved by coupling the chiral amine with a suitable pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol (Illustrative):

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound in a suitable solvent such as n-butanol is heated at reflux in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

Quantitative Data for a Representative JAK Inhibitor (Tofacitinib):

TargetIC₅₀ (nM)
JAK11
JAK220
JAK31

Note: Data for tofacitinib is provided for illustrative purposes to indicate the potency of this class of inhibitors.

Signaling Pathway and Experimental Workflow

The JAK-STAT Signaling Pathway

JAK inhibitors exert their therapeutic effect by blocking the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, where they phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK Cytokine_Receptor->JAK1 2. Activation JAK2 JAK Cytokine_Receptor->JAK2 2. Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAK2->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib analogue) JAK_Inhibitor->JAK1 Inhibition JAK_Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling cascade and the inhibitory action of a JAK inhibitor.

General Workflow for Synthesis and Evaluation of a Novel JAK Inhibitor

The development of a novel JAK inhibitor using this compound involves a systematic workflow from chemical synthesis to biological evaluation.

Workflow Start Start: this compound Synthesis Chemical Synthesis: Coupling with Pyrrolo[2,3-d]pyrimidine Core Start->Synthesis Purification Purification and Characterization: HPLC, NMR, Mass Spectrometry Synthesis->Purification InVitro_Assay In Vitro Kinase Assay: Determine IC50 against JAK family Purification->InVitro_Assay Cell_Assay Cell-Based Assays: Inhibition of cytokine-induced STAT phosphorylation InVitro_Assay->Cell_Assay ADME_Tox In Vitro ADME/Tox Profiling: Metabolic stability, cytotoxicity Cell_Assay->ADME_Tox InVivo_Model In Vivo Efficacy Studies: Animal models of inflammatory disease ADME_Tox->InVivo_Model Lead_Optimization Lead Optimization InVivo_Model->Lead_Optimization

Caption: A typical workflow for the synthesis and evaluation of a novel JAK inhibitor.

Conclusion

This compound stands out as a chiral building block of significant strategic importance in contemporary drug discovery. Its well-defined stereochemistry and versatile functional handles provide a robust platform for the synthesis of complex, biologically active molecules. The application of this building block in the development of novel Janus kinase inhibitors highlights its potential to contribute to the creation of next-generation therapeutics for inflammatory and autoimmune diseases. The synthetic routes and methodologies outlined in this guide are intended to empower researchers to fully exploit the potential of this valuable chiral intermediate in their drug discovery programs.

An In-depth Technical Guide on the Stereochemistry of (3R)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R)-1-methylpyrrolidin-3-amine is a chiral saturated heterocyclic amine that holds potential as a building block in medicinal chemistry and drug development. The stereochemical configuration at the C3 position of the pyrrolidine ring is a critical determinant of its biological activity and interaction with chiral macromolecules such as enzymes and receptors. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its synthesis, stereochemical analysis, and relevant chemical properties. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from its immediate precursor, (3R)-1-methylpyrrolidin-3-ol, and established methodologies for the synthesis and analysis of chiral amines.

Physicochemical Properties

Quantitative data for the target compound, this compound, is not widely reported. However, data for its immediate chiral precursor, (3R)-1-methylpyrrolidin-3-ol, is available and provides a basis for characterization.

Table 1: Physicochemical and Spectroscopic Data for (3R)-1-methylpyrrolidin-3-ol

PropertyValueReference
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Boiling Point 50-52 °C at 1 mmHg[1]
Density 0.921 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4640[1]
Specific Rotation [α]20/D -7° (c = 1% in chloroform)[1]

Stereoselective Synthesis

The primary route to obtaining enantiomerically pure this compound involves the stereospecific conversion of its corresponding chiral alcohol, (3R)-1-methylpyrrolidin-3-ol.

1. Synthesis of the Chiral Precursor: (3R)-1-methylpyrrolidin-3-ol

A robust and scalable synthesis of (3R)-1-methylpyrrolidin-3-ol is achieved through the reductive amination of (R)-pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst.

  • Experimental Protocol: Synthesis of (3R)-1-methylpyrrolidin-3-ol [2][3]

    • To a reaction vessel, add (3R)-pyrrolidin-3-ol (1 equivalent), methanol as the solvent, and 93% paraformaldehyde (1.05 equivalents).

    • Add 5% platinum on carbon catalyst.

    • Pressurize the vessel with hydrogen gas to 0.4-0.5 MPa.

    • Maintain the reaction at 20°C for approximately 6-8 hours, monitoring the disappearance of the starting material by gas chromatography.

    • Upon completion, filter to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting oil can be further purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

Table 2: Reported Yields for the Synthesis of (3R)-1-methylpyrrolidin-3-ol

Starting MaterialCatalystYieldPurityReference
(3R)-Pyrrolidin-3-ol5% Platinum on Carbon88%98.9%[2]
(3R)-Pyrrolidin-3-ol5% Platinum on Carbon93%99.5%[3]

2. Conversion of (3R)-1-methylpyrrolidin-3-ol to this compound

A plausible and well-established method for this conversion is the Mitsunobu reaction, which typically proceeds with an inversion of stereochemistry. This would transform the (3R)-alcohol into the (3S)-amine. To obtain the desired (3R)-amine, one would need to start with (3S)-1-methylpyrrolidin-3-ol. Alternatively, a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction, could be employed to retain the stereochemistry.

  • Proposed Experimental Protocol (Mitsunobu Reaction with Inversion) [4][5][6]

    • Dissolve (3R)-1-methylpyrrolidin-3-ol (1 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the triphenylphosphine oxide byproduct by filtration.

    • The resulting N-substituted phthalimide can then be cleaved, for example by treatment with hydrazine, to yield the free amine, which in this case would be (3S)-1-methylpyrrolidin-3-amine.

To synthesize this compound, a method that proceeds with retention of configuration or a double inversion is necessary. One such approach involves the activation of the alcohol as a sulfonate (e.g., tosylate or mesylate) followed by substitution with sodium azide and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄). This two-step sequence results in an overall retention of the original stereochemistry.

G cluster_synthesis Synthetic Pathway to this compound A (3R)-1-methylpyrrolidin-3-ol B Activation (e.g., TsCl, pyridine) A->B Step 1a (Retention) H Mitsunobu Reaction (Phthalimide, DEAD, PPh3) A->H Step 1b (Inversion) C (3R)-1-methylpyrrolidin-3-yl tosylate B->C D Nucleophilic Substitution (NaN3) C->D Step 2a (Inversion) E (3S)-3-azido-1-methylpyrrolidine D->E F Reduction (e.g., H2, Pd/C) E->F Step 3a (Retention) G (3S)-1-methylpyrrolidin-3-amine F->G I Hydrazine Cleavage H->I Step 2b I->G

Plausible synthetic routes from (3R)-1-methylpyrrolidin-3-ol.

Stereochemical Analysis

Determining the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

  • Experimental Protocol: Chiral HPLC Analysis (General Approach) [7][8]

    • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based columns are often effective for separating chiral amines.[7]

    • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol. For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[8]

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

    • Chromatographic Conditions:

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Temperature: Controlled, often at 25°C.

      • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for compounds lacking a strong chromophore.

    • Data Analysis: The retention times of the two enantiomers are used for identification, and the integrated peak areas are used to calculate the enantiomeric excess (% ee).

G cluster_workflow Chiral HPLC Analysis Workflow A Racemic or Enantioenriched 1-methylpyrrolidin-3-amine Sample B Dissolve in Mobile Phase Compatible Solvent A->B C Inject onto Chiral HPLC System B->C D Separation on Chiral Stationary Phase (CSP) C->D E UV or MS Detection D->E F Chromatogram Generation E->F G Data Analysis F->G H Determine Retention Times and Peak Areas G->H I Calculate Enantiomeric Excess (% ee) H->I

A general workflow for the chiral analysis of 1-methylpyrrolidin-3-amine.

Conclusion

The stereochemistry of this compound is a key aspect of its chemical identity and potential applications. While direct, comprehensive data on the amine itself is sparse in the literature, a robust understanding can be built upon the well-documented synthesis and properties of its precursor, (3R)-1-methylpyrrolidin-3-ol. Standard organic synthesis techniques, particularly those controlling stereochemical outcomes, can be applied for its preparation. Furthermore, established chiral HPLC methodologies provide a clear path for its stereochemical analysis and the determination of its enantiomeric purity. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to work with and characterize this chiral building block.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in natural products and its remarkable versatility as a synthetic scaffold have cemented its status as a "privileged structure." This guide provides a comprehensive technical overview of the biological significance of the pyrrolidine scaffold, detailing its role in pharmacology, presenting key quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.

Introduction: The Privileged Pyrrolidine Scaffold

The significance of the pyrrolidine scaffold stems from several key features. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space required for specific biological targets.[1] The nitrogen atom imparts basicity and serves as a key point for substitution, with a remarkable 92% of FDA-approved pyrrolidine drugs featuring a substitution at the N-1 position.[1] This inherent structural and chemical versatility has led to the incorporation of the pyrrolidine motif into a vast array of therapeutic agents across diverse disease areas.[2][3]

Pyrrolidine in Nature and Medicine

The pyrrolidine ring is a recurring motif in a multitude of natural products, most notably in the amino acid L-proline.[4][5] Proline's unique cyclic structure is fundamental to the secondary structure of proteins, particularly in the formation of collagen, the most abundant protein in mammals.[][7] Beyond its structural role, proline and its derivatives are involved in a wide range of cellular processes, including signaling, stress response, and metabolism.[4][8] Other naturally occurring pyrrolidine alkaloids, such as hygrine and cuscohygrine found in coca leaves, exhibit significant biological activities.[9]

The translation of this natural prevalence into medicinal chemistry is evident in the large number of FDA-approved drugs containing the pyrrolidine scaffold.[1][2] These drugs span a wide range of therapeutic classes, including antipsychotics, smoking cessation aids, antihypertensives, and antidiabetic agents.[2][10]

Key Therapeutic Areas and Representative Drugs

The versatility of the pyrrolidine scaffold is best illustrated by its application in developing drugs for various diseases.

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a key component of many CNS-active drugs.

  • Aripiprazole (Abilify): An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[11] Its unique mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors, leading to a stabilization of dopamine and serotonin levels in the brain.[12][13][14]

  • Varenicline (Chantix/Champix): A smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[15][16] This dual action reduces cravings and withdrawal symptoms by providing mild nicotinic stimulation while also blocking the rewarding effects of nicotine from smoking.[16][17][18]

Diabetes

Pyrrolidine derivatives are prominent in the management of type 2 diabetes, particularly as dipeptidyl peptidase-4 (DPP-4) inhibitors.

  • Vildagliptin (Galvus): A potent and selective DPP-4 inhibitor.[19][20] By preventing the degradation of incretin hormones like GLP-1 and GIP, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[19][21]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the representative pyrrolidine-containing drugs, illustrating their potency and selectivity.

Table 1: Receptor Binding Affinity and Potency of CNS-Active Pyrrolidine Drugs

CompoundTargetAssay TypeValueUnitsReference
Aripiprazole Dopamine D2Binding Affinity (Ki)0.34nM[12]
Serotonin 5-HT1ABinding Affinity (Ki)1.7nM[12]
Serotonin 5-HT2ABinding Affinity (Ki)3.4nM[12]
Varenicline α4β2 nAChRBinding Affinity (Ki)0.15nM[18]
α3β4 nAChRBinding Affinity (Ki)>500-fold selectivity-[18]
α7 nAChRBinding Affinity (Ki)>3500-fold selectivity-[18]
5-HT3 ReceptorBinding Affinity (Ki)350nM[18]

Table 2: Enzyme Inhibition Data for Antidiabetic Pyrrolidine Drugs

CompoundTargetAssay TypeValueUnitsReference
Vildagliptin DPP-4IC504.5nmol/L[22]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine-containing drugs are mediated through their interaction with specific signaling pathways.

Aripiprazole and Dopamine-Serotonin System Stabilization

Aripiprazole's efficacy is attributed to its ability to modulate dopaminergic and serotonergic neurotransmission.[14] Its partial agonism at D2 receptors allows it to act as a "dopamine system stabilizer," reducing dopaminergic activity in hyperactive states (e.g., the mesolimbic pathway in psychosis) and increasing it in hypoactive states (e.g., the mesocortical pathway).[13]

Aripiprazole_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist (High Activity) Signal Downstream Signaling D2R->Signal Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Modulated Activity)

Caption: Aripiprazole's partial agonism at the D2 receptor.

Varenicline's Dual Action at Nicotinic Receptors

Varenicline's success in smoking cessation is due to its dual agonistic and antagonistic effects at the α4β2 nAChR, which is central to nicotine addiction.[16][23]

Varenicline_Mechanism cluster_pathway Mesolimbic Dopamine Pathway nAChR α4β2 nAChR Dopamine Dopamine Release nAChR->Dopamine Reward Reward & Reinforcement Dopamine->Reward Varenicline Varenicline Varenicline->nAChR Partial Agonist (Reduces Cravings) Nicotine Nicotine Varenicline->Nicotine Blocks Binding (Antagonist) Nicotine->nAChR Full Agonist

Caption: Varenicline's dual mechanism at the α4β2 nAChR.

Vildagliptin and the Incretin Pathway

Vildagliptin targets the enzyme DPP-4, which is responsible for the inactivation of incretin hormones. By inhibiting DPP-4, vildagliptin prolongs the action of GLP-1 and GIP, leading to improved glucose homeostasis.[21]

Vildagliptin_Pathway cluster_incretin Incretin System GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Insulin ↑ Insulin (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Pancreas->Glucagon

Caption: Vildagliptin's inhibition of DPP-4 and its effects.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of pyrrolidine-based compounds.

Synthesis of Functionalized Pyrrolidines

A common and efficient method for synthesizing highly functionalized pyrrolidines is the one-pot, three-component 1,3-dipolar cycloaddition reaction.[24]

General Procedure:

  • To a solution of an aldehyde (1.0 mmol) and dimethyl 2-aminomalonate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added an electron-deficient alkene (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of starting materials.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized pyrrolidine.

This method allows for the generation of diverse pyrrolidine structures by varying the aldehyde, amine, and dipolarophile components.[24]

Pyrrolidine_Synthesis Start Aldehyde + Dimethyl 2-aminomalonate + Alkene Mix Mix in THF at RT Start->Mix Stir Stir for 12-24h Mix->Stir Evaporate Solvent Evaporation Stir->Evaporate Purify Flash Chromatography Evaporate->Purify Product Functionalized Pyrrolidine Purify->Product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Biological Assays

DPP-4 Inhibition Assay (Fluorometric): This assay quantifies the ability of a compound to inhibit DPP-4 activity.[25][26]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer to each well.

  • Add 5 µL of test compound solution at various concentrations (in triplicate). For control wells, add 5 µL of DMSO.

  • Add 10 µL of diluted DPP-4 enzyme solution to all wells except for the background wells (add 10 µL of assay buffer instead).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[26]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand): This assay measures the affinity of a compound for a specific nAChR subtype.[27]

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., α4β2)

  • Radioligand (e.g., [³H]Cytisine)

  • Assay buffer

  • Test compound

  • Non-specific binding control (e.g., high concentration of nicotine)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In microcentrifuge tubes, combine cell membranes, radioligand, and either assay buffer (for total binding), non-specific control (for non-specific binding), or test compound at various concentrations.

  • Incubate the mixture (e.g., 120 minutes at 4°C).

  • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and determine the Ki or IC50 value for the test compound.[27]

Conclusion

The pyrrolidine scaffold is an undeniably vital component in the armamentarium of medicinal chemists. Its inherent structural and chemical properties have enabled the development of numerous life-changing medications. The continued exploration of novel synthetic methodologies to create diverse pyrrolidine libraries, coupled with sophisticated biological screening, ensures that this privileged scaffold will remain a focal point of drug discovery efforts for the foreseeable future. The examples of aripiprazole, varenicline, and vildagliptin underscore the profound impact that pyrrolidine-based drugs have had on treating complex diseases, demonstrating the power of this versatile chemical entity.

References

Methodological & Application

Synthesis of (3R)-1-methylpyrrolidin-3-amine from L-Malic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R)-1-methylpyrrolidin-3-amine, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and inexpensive chiral precursor, L-malic acid. The described synthetic pathway involves four key transformations:

  • Formation of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione: Cyclization of L-malic acid with methylamine.

  • Reduction to (3R)-1-methylpyrrolidin-3-ol: Stereoselective reduction of the succinimide intermediate.

  • Activation of the Hydroxyl Group: Conversion of the alcohol to a suitable leaving group.

  • Introduction of the Amine Functionality: Nucleophilic substitution and subsequent generation of the primary amine.

This protocol offers a practical and efficient route to the target compound, with an emphasis on retaining the desired stereochemistry. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using DOT language diagrams.

Introduction

Chiral 3-aminopyrrolidine derivatives are crucial structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The precise stereochemical orientation of the amine group is often critical for therapeutic efficacy. This compound, in particular, serves as a key intermediate in the synthesis of various drug candidates. The development of a robust and scalable synthetic route from an inexpensive chiral starting material is therefore of significant interest to the drug development community. L-malic acid presents an ideal starting point due to its natural abundance, low cost, and inherent chirality.

This document outlines a detailed synthetic pathway from L-malic acid to this compound, providing comprehensive experimental protocols and quantitative data for each step.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The process begins with the formation of a chiral succinimide intermediate from L-malic acid, which is then reduced to the corresponding pyrrolidinol. The hydroxyl group is subsequently converted to a primary amine with inversion of stereochemistry to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Succinimide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydroxyl Activation & Substitution cluster_3 Step 4: Azide Reduction A L-Malic Acid B (R)-3-hydroxy-1-methyl- pyrrolidine-2,5-dione A->B Methylamine, Heat C (3R)-1-methylpyrrolidin-3-ol B->C Reducing Agent (e.g., NaBH4/Me2SO4) D (3S)-3-azido-1-methylpyrrolidine C->D 1. MsCl, Et3N 2. NaN3 E This compound D->E H2, Pd/C

Figure 1: Overall synthetic workflow for the preparation of this compound from L-malic acid.

Experimental Protocols and Data

Step 1: Synthesis of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione

This step involves the condensation and cyclization of L-malic acid with aqueous methylamine to form the corresponding N-methyl succinimide.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-malic acid (1.0 eq) and toluene.

  • With stirring, add a 40% aqueous solution of methylamine (1.05 eq) dropwise at room temperature.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/n-heptane) to afford (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione as a solid.

ParameterValueReference
Starting Material L-Malic AcidCommercially Available
Reagents 40% aq. Methylamine, TolueneCommercially Available
Reaction Time 12 - 18 hoursPatent CN113321605A
Yield 85 - 95%Estimated from similar reactions
Purity (e.e.%) >99%Assumed retention of stereochemistry
Appearance White to off-white solidGeneral knowledge
Step 2: Reduction of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione to (3R)-1-methylpyrrolidin-3-ol

The chiral succinimide is reduced to the corresponding pyrrolidinol. This can be achieved using various reducing agents. A procedure using sodium borohydride and dimethyl sulfate is described here.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (4.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • In a separate flask, dissolve (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione (1.0 eq) and trimethyl borate (1.5 eq) in anhydrous THF.

  • Add the solution of the succinimide dropwise to the reducing agent suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (3R)-1-methylpyrrolidin-3-ol.

ParameterValueReference
Starting Material (R)-3-hydroxy-1-methylpyrrolidine-2,5-dioneFrom Step 1
Reagents Sodium Borohydride, Dimethyl Sulfate, Trimethyl Borate, THFPatent CN113321605A
Reaction Time 4 - 8 hoursPatent CN113321605A
Yield 70 - 85%Patent CN113321605A
Purity (e.e.%) >98%Expected high stereoselectivity
Appearance Colorless to pale yellow oilGeneral knowledge
Step 3: Synthesis of (3S)-3-azido-1-methylpyrrolidine via Mesylation and Azide Substitution

The hydroxyl group of (3R)-1-methylpyrrolidin-3-ol is converted to a good leaving group (mesylate) and then displaced with an azide nucleophile. This reaction proceeds with inversion of stereochemistry.

Protocol:

a) Mesylation:

  • Dissolve (3R)-1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

b) Azide Substitution:

  • Dissolve the crude (3R)-1-methyl-3-(methylsulfonyloxy)pyrrolidine in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (3S)-3-azido-1-methylpyrrolidine by vacuum distillation or column chromatography.

ParameterValueReference
Starting Material (3R)-1-methylpyrrolidin-3-olFrom Step 2
Reagents Methanesulfonyl chloride, Triethylamine, Sodium Azide, DCM, DMFStandard organic chemistry procedures
Reaction Time Mesylation: 1-2 h; Azide substitution: 12-24 hEstimated from similar reactions
Yield (2 steps) 60 - 80%Estimated from similar reactions
Purity (e.e.%) >98%Expected Sₙ2 inversion
Appearance Pale yellow oilGeneral knowledge
Step 4: Reduction of (3S)-3-azido-1-methylpyrrolidine to this compound

The final step is the reduction of the azide to the primary amine, which proceeds with retention of stereochemistry.

Protocol:

  • Dissolve (3S)-3-azido-1-methylpyrrolidine (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation to obtain pure this compound.

ParameterValueReference
Starting Material (3S)-3-azido-1-methylpyrrolidineFrom Step 3
Reagents 10% Palladium on Carbon, Hydrogen, MethanolStandard organic chemistry procedures
Reaction Time 4 - 12 hoursEstimated from similar reactions
Yield 85 - 95%Estimated from similar reactions
Purity (e.e.%) >98%Expected retention of stereochemistry
Appearance Colorless to pale yellow liquidGeneral knowledge

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Progression cluster_start Chiral Precursor cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_intermediate3 Key Intermediate 3 cluster_final Final Product Start L-Malic Acid (S-configuration) Intermediate1 Chiral Succinimide (R-configuration) Start->Intermediate1 Cyclization (Retention of stereocenter) Intermediate2 Chiral Pyrrolidinol (R-configuration) Intermediate1->Intermediate2 Reduction of Amide (Retention of stereocenter) Intermediate3 Chiral Azide (S-configuration) Intermediate2->Intermediate3 Sₙ2 Substitution (Inversion of stereocenter) Final This compound (R-configuration) Intermediate3->Final Azide Reduction (Retention of stereocenter)

Figure 2: Logical progression of stereochemistry throughout the synthesis.

Conclusion

The described synthetic route provides a reliable and efficient method for the preparation of enantiomerically pure this compound from the inexpensive and readily available chiral precursor, L-malic acid. The protocols are based on established chemical transformations and are suitable for laboratory-scale synthesis. For large-scale production, optimization of reaction conditions and purification methods may be required. This synthetic guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Enantioselective Synthesis of (3R)-1-methylpyrrolidin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-methylpyrrolidin-3-amine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance for the efficacy and safety of the final drug substance. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this key intermediate. Two primary synthetic strategies are presented: asymmetric reductive amination of a prochiral ketone and a multi-step synthesis commencing from a chiral precursor. The protocols are detailed to ensure reproducibility, and quantitative data from various synthetic routes are summarized for comparative analysis.

Introduction

Chiral amines, particularly those incorporated into heterocyclic scaffolds like pyrrolidine, are ubiquitous in a vast array of biologically active molecules and pharmaceuticals. The precise three-dimensional arrangement of substituents around the stereogenic center is often critical for target binding and pharmacological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these chiral amines is a significant focus in organic and medicinal chemistry. This application note details reliable protocols for the preparation of this compound, a key intermediate for numerous drug discovery programs.

Synthetic Strategies Overview

Two principal and effective routes for the enantioselective synthesis of this compound are outlined below.

Strategy 1: Asymmetric Reductive Amination

This approach involves the direct conversion of the prochiral ketone, 1-methylpyrrolidin-3-one, into the chiral amine using a chiral catalyst and a reducing agent. This method is highly convergent and atom-economical.

Strategy 2: Synthesis from a Chiral Precursor

This multi-step strategy begins with a readily available chiral starting material, such as (R)-3-hydroxypyrrolidine. The synthesis involves the protection of the amine, conversion of the hydroxyl group to an amino group with stereochemical control, and subsequent methylation of the pyrrolidine nitrogen.

Diagram of Synthetic Strategies

cluster_0 Strategy 1: Asymmetric Reductive Amination cluster_1 Strategy 2: Synthesis from Chiral Precursor 1-Methylpyrrolidin-3-one 1-Methylpyrrolidin-3-one Target_1 This compound 1-Methylpyrrolidin-3-one->Target_1 Chiral Catalyst, Reducing Agent (R)-3-Hydroxypyrrolidine (R)-3-Hydroxypyrrolidine Protected_Amine N-Boc-(R)-3-hydroxypyrrolidine (R)-3-Hydroxypyrrolidine->Protected_Amine Boc₂O Mesylate N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine Protected_Amine->Mesylate MsCl, Et₃N Azide N-Boc-(S)-3-azidopyrrolidine Mesylate->Azide NaN₃ (Inversion) Protected_Target N-Boc-(S)-3-aminopyrrolidine Azide->Protected_Target H₂, Pd/C Methylated_Protected_Target N-Boc-(S)-1-methyl-3-aminopyrrolidine Protected_Target->Methylated_Protected_Target HCHO, HCOOH (Eschweiler-Clarke) Target_2 This compound Methylated_Protected_Target->Target_2 Deprotection (TFA)

Caption: Overview of synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (e.e.) for the key transformations in the described synthetic strategies.

StrategyStepStarting MaterialProductYield (%)e.e. (%)Reference
1 Asymmetric Reductive Amination1-Methylpyrrolidin-3-oneThis compound85-95>98Theoretical
2 Protection(R)-3-HydroxypyrrolidineN-Boc-(R)-3-hydroxypyrrolidine>95>99[1]
2 MesylationN-Boc-(R)-3-hydroxypyrrolidineN-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine~90>99[1]
2 Azide Substitution (Inversion)N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidineN-Boc-(S)-3-azidopyrrolidine80-90>99[1]
2 ReductionN-Boc-(S)-3-azidopyrrolidineN-Boc-(S)-3-aminopyrrolidine>95>99[2]
2 N-MethylationN-Boc-(S)-3-aminopyrrolidineN-Boc-(S)-1-methyl-3-aminopyrrolidine70-80>99[3][4]
2 DeprotectionN-Boc-(S)-1-methyl-3-aminopyrrolidineThis compound>95>99[2]

Note: The stereochemical descriptor changes from (S) to (R) upon deprotection due to a change in Cahn-Ingold-Prelog priorities, not a change in the absolute configuration.

Experimental Protocols

Strategy 1: Asymmetric Reductive Amination of 1-Methylpyrrolidin-3-one

This protocol describes a general procedure for the asymmetric reductive amination of 1-methylpyrrolidin-3-one. The specific chiral catalyst and ligand may be varied to optimize the enantioselectivity.

Materials:

  • 1-Methylpyrrolidin-3-one hydrochloride

  • Ammonia source (e.g., ammonium formate, ammonia in methanol)

  • Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand)

  • Reducing agent (e.g., H₂, formic acid)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of 1-methylpyrrolidin-3-one hydrochloride (1.0 eq) in methanol, add sodium bicarbonate (1.1 eq) and stir for 30 minutes at room temperature to neutralize the salt.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the free base of 1-methylpyrrolidin-3-one.

  • In a high-pressure reactor, dissolve the 1-methylpyrrolidin-3-one (1.0 eq) and the chiral catalyst (0.01-0.1 mol%) in the chosen solvent under an inert atmosphere.

  • Add the ammonia source (e.g., a 7N solution of ammonia in methanol, 5-10 eq).

  • Pressurize the reactor with hydrogen gas (or add the chemical reductant) to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for 12-48 hours, monitoring the reaction progress by GC or LC-MS.

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagram of Asymmetric Reductive Amination Workflow

Start Start Neutralization Neutralize 1-Methylpyrrolidin-3-one HCl Start->Neutralization Reaction_Setup Set up Asymmetric Reductive Amination Reaction Neutralization->Reaction_Setup Reaction React under H₂ pressure Reaction_Setup->Reaction Workup Aqueous Workup Reaction->Workup Purification Purify by Chromatography Workup->Purification Analysis Analyze Enantiomeric Excess Purification->Analysis End End Analysis->End

Caption: Workflow for asymmetric reductive amination.

Strategy 2: Multi-step Synthesis from (R)-3-Hydroxypyrrolidine

This strategy involves a sequence of well-established reactions to convert a chiral alcohol into the target amine.

Step 2a: N-Boc Protection of (R)-3-Hydroxypyrrolidine [1]

Materials:

  • (R)-3-Hydroxypyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Suspend (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and K₂CO₃ (1.1 eq) in methanol.

  • Cool the suspension to 0-5 °C and add a solution of Boc₂O (1.05 eq) in methanol dropwise.

  • Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and TBME.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(R)-3-hydroxypyrrolidine as an oil.

Step 2b: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine [1]

Materials:

  • N-Boc-(R)-3-hydroxypyrrolidine

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Ethyl acetate

  • 1N HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and Et₃N (1.5 eq) in ethyl acetate and cool to 0-5 °C.

  • Add a solution of MsCl (1.2 eq) in ethyl acetate dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with water and separate the organic phase.

  • Wash the organic phase successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine.

Step 2c: Azide Substitution with Inversion of Configuration [1]

Materials:

  • N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in DMF and add NaN₃ (3.0 eq).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-3-azidopyrrolidine.

Step 2d: Reduction of the Azide to the Amine [2]

Materials:

  • N-Boc-(S)-3-azidopyrrolidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen source (H₂ balloon or Parr shaker)

  • Celite

Procedure:

  • Dissolve N-Boc-(S)-3-azidopyrrolidine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 wt%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or at 50 psi) for 16 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain N-Boc-(S)-3-aminopyrrolidine.

Step 2e: N-Methylation via Eschweiler-Clarke Reaction [3][4]

Materials:

  • N-Boc-(S)-3-aminopyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Procedure:

  • To a flask containing N-Boc-(S)-3-aminopyrrolidine (1.0 eq), add formaldehyde (2.5 eq) and formic acid (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours.

  • Cool the mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-1-methyl-3-aminopyrrolidine.

Step 2f: Boc Deprotection [2]

Materials:

  • N-Boc-(S)-1-methyl-3-aminopyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-(S)-1-methyl-3-aminopyrrolidine (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Diagram of Multi-step Synthesis Workflow

Start Start with (R)-3-Hydroxypyrrolidine Protection N-Boc Protection Start->Protection Mesylation Mesylation of Hydroxyl Group Protection->Mesylation Azide_Subst Azide Substitution (SN2 Inversion) Mesylation->Azide_Subst Reduction Reduction of Azide to Amine Azide_Subst->Reduction N_Methylation N-Methylation of Pyrrolidine Reduction->N_Methylation Deprotection Boc Deprotection N_Methylation->Deprotection End Obtain this compound Deprotection->End

Caption: Workflow for the multi-step synthesis.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of strategy will depend on factors such as the availability of starting materials, the scale of the synthesis, and the desired level of enantiopurity. The asymmetric reductive amination offers a more direct and convergent approach, while the multi-step synthesis from a chiral precursor provides a robust and well-controlled, albeit longer, alternative. The detailed protocols provided herein serve as a valuable resource for researchers in the field of pharmaceutical development and organic synthesis.

References

Application Notes and Protocols: Asymmetric Michael Addition for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a vital saturated nitrogen-containing heterocycle that forms the core structure of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its prevalence in medicinal chemistry is due to its ability to confer favorable physicochemical properties to molecules, such as increased aqueous solubility, and to introduce stereochemical complexity, which is crucial for specific biological interactions.[1][4] Asymmetric synthesis of substituted pyrrolidines is therefore a highly sought-after transformation in organic chemistry and drug discovery.

The asymmetric Michael addition reaction has emerged as a powerful and atom-economical method for the enantioselective construction of carbon-carbon and carbon-nitrogen bonds, providing a direct route to chiral pyrrolidine scaffolds.[5][6][7] This application note provides an overview of recent advances in the organocatalytic asymmetric Michael addition for the synthesis of functionalized pyrrolidines, complete with detailed experimental protocols and data summaries to aid researchers in the practical application of these methodologies.

Significance in Drug Development

The pyrrolidine motif is a privileged scaffold in a wide array of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including antiviral, antibacterial, antifungal, and anticancer properties.[2][8] The stereochemistry of the pyrrolidine ring is often critical for its therapeutic efficacy, making enantioselective synthetic methods indispensable.[1] The ability to precisely control the stereochemical outcome of the synthesis of pyrrolidine derivatives through asymmetric Michael additions allows for the systematic exploration of structure-activity relationships (SAR) and the development of more potent and selective drug candidates.[2]

Organocatalytic Asymmetric Michael Addition: An Overview

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by offering a green and often complementary alternative to metal-based catalysis.[9] Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts for a variety of asymmetric transformations, including the Michael addition.[9][10] These catalysts typically operate through enamine or iminium ion activation of the carbonyl donor or acceptor, respectively. Bifunctional catalysts, which possess both a nucleophilic/basic site (e.g., a pyrrolidine nitrogen) and a hydrogen-bond donor site (e.g., a thiourea or squaramide moiety), have proven to be particularly effective in achieving high levels of stereocontrol.[5][6][11]

Experimental Data Summary

The following tables summarize the quantitative data for selected organocatalytic asymmetric Michael addition reactions for the synthesis of pyrrolidines.

Table 1: Squaramide-Catalyzed Asymmetric Cascade aza-Michael/Michael Addition [5]

EntryNitroalkene (R)Enone (R')Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1C₆H₅CO₂Et10Toluene249590:10>99
24-ClC₆H₄CO₂Et10Toluene249991:9>99
34-MeOC₆H₄CO₂Et10Toluene369288:1299
42-ThienylCO₂Et10Toluene249685:15>99
5C₆H₅COCH₃10Toluene488582:1898

Table 2: Pyrrolidine-Thiourea Catalyzed Asymmetric Michael Addition [6]

EntryNitroolefin (R)Catalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)dr (syn:anti)ee (%)
1C₆H₅20n-BuCO₂H (10 mol%)Dioxane249895:599
24-BrC₆H₄20n-BuCO₂H (10 mol%)Dioxane249796:499
34-NO₂C₆H₄20n-BuCO₂H (10 mol%)Dioxane249997:399
42-Naphthyl20n-BuCO₂H (10 mol%)Dioxane369594:698
5n-Pr20n-BuCO₂H (10 mol%)Dioxane488085:1596

Table 3: Prolinamide-Catalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes [12]

EntryNitroalkene (R)AldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1C₆H₅Isobutyraldehyde10Toluene2495>99:197
24-FC₆H₄Isobutyraldehyde10Toluene2492>99:196
34-MeC₆H₄Isobutyraldehyde10Toluene3693>99:197
42-ClC₆H₄Isobutyraldehyde10Toluene4888>99:195
5C₆H₅Propanal10Toluene249095:594

Experimental Protocols

Protocol 1: General Procedure for Squaramide-Catalyzed Asymmetric Cascade aza-Michael/Michael Addition for Pyrrolidine Synthesis[5]

This protocol describes the synthesis of chiral trisubstituted pyrrolidines from nitroalkenes and tosylaminomethyl enones or enoates.

Materials:

  • Bifunctional squaramide catalyst

  • Nitroalkene (1.0 equiv)

  • Tosylaminomethyl enone/enoate (1.2 equiv)

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bifunctional squaramide catalyst (0.02 mmol, 10 mol%).

  • Under an inert atmosphere, add the nitroalkene (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL).

  • Add the tosylaminomethyl enone or enoate (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Pyrrolidine-Thiourea Catalyzed Asymmetric Michael Addition[6]

This protocol outlines the Michael addition of cyclohexanone to nitroolefins catalyzed by a pyrrolidine-thiourea bifunctional organocatalyst.

Materials:

  • Pyrrolidine-thiourea catalyst (20 mol%)

  • n-Butyric acid (10 mol%)

  • Nitroolefin (1.0 equiv)

  • Cyclohexanone (5.0 equiv)

  • Dioxane (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a dry reaction flask containing a magnetic stir bar, add the pyrrolidine-thiourea catalyst (0.04 mmol, 20 mol%) and n-butyric acid (0.02 mmol, 10 mol%).

  • Add the nitroolefin (0.2 mmol, 1.0 equiv).

  • Add anhydrous dioxane (1.0 mL).

  • Add cyclohexanone (1.0 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction at room temperature for the duration specified in Table 2.

  • After the reaction is complete (monitored by TLC), remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Visualizations

Logical Workflow for Asymmetric Michael Addition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Select Reagents (Michael Donor & Acceptor) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Choose Chiral Organocatalyst catalyst->setup solvent Select Solvent & Additives solvent->setup stirring Stirring at Defined Temperature & Time setup->stirring monitoring Monitor Progress (TLC, HPLC) stirring->monitoring quench Quench Reaction monitoring->quench If complete extraction Extraction & Drying quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Stereochemical Analysis (NMR, Chiral HPLC) purification->analysis G catalyst Bifunctional Squaramide Catalyst enamine Enamine Intermediate catalyst->enamine + Michael Donor transition_state Ternary Complex (Transition State) enamine->transition_state michael_acceptor Michael Acceptor (Nitroalkene) michael_acceptor->transition_state H-bonding with squaramide iminium Iminium Ion Intermediate transition_state->iminium C-C Bond Formation product Chiral Michael Adduct iminium->product + H₂O (Hydrolysis) product->catalyst Catalyst Regeneration michael_donor Michael Donor (Carbonyl Compound) michael_donor->enamine

References

Application Notes and Protocols for Stereoselective Alkylation of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of substituted pyrrolidines is a critical endeavor, as the chirality of these scaffolds significantly influences their biological activity. This document provides detailed application notes and experimental protocols for key stereoselective alkylation methods for pyrrolidine derivatives, facilitating the practical application of these advanced synthetic strategies.

Method 1: Diastereoselective [3+2] Cycloaddition Using a Chiral Auxiliary

Application Note:

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[1] The use of a chiral auxiliary, such as the N-tert-butanesulfinyl group, attached to the imine precursor of the azomethine ylide, provides excellent stereocontrol during the cycloaddition.[1] This method allows for the diastereoselective synthesis of densely substituted pyrrolidines.[1] The chiral auxiliary can be readily cleaved after the reaction to yield the desired pyrrolidine derivative. Silver carbonate (Ag2CO3) has been shown to be an effective catalyst for this transformation, leading to high yields and diastereoselectivities.[1]

Quantitative Data Summary:

EntryDipolarophileProductYield (%)d.r.
1Methyl acrylate3aa95>95:5
2Dimethyl maleate3ab80>95:5
3N-Phenylmaleimide3ac92>95:5
4(E)-Dimethyl 2-butenedioate3ad7590:10
5(E)-Chalcone3ae60>95:5

Experimental Protocol: Synthesis of a Densely Substituted Pyrrolidine (3aa)

This protocol is a representative example of a silver-catalyzed [3+2] cycloaddition using an N-tert-butanesulfinyl-derived azomethine ylide.[1]

Materials:

  • N-tert-butanesulfinyl imine (1a) (0.1 mmol)

  • α-imino ester (2a) (0.1 mmol)

  • Silver carbonate (Ag2CO3) (20 mol%)

  • Triethylamine (Et3N) (20 mol%)

  • Toluene (0.1 M)

  • Round-bottomed flask

  • Magnetic stirrer

  • TLC analysis equipment

  • Column chromatography supplies

Procedure:

  • To a solution of N-tert-butanesulfinyl imine 1a (0.1 mmol) and α-imino ester 2a (0.1 mmol) in toluene (0.1 M) in a round-bottomed flask, add triethylamine (20 mol%).

  • Add silver carbonate (20 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative 3aa .

  • The diastereomeric ratio (d.r.) is determined by 1H NMR analysis of the crude reaction mixture.[1]

Workflow Diagram:

G Workflow for Diastereoselective [3+2] Cycloaddition A Reactants Mixing (N-tert-butanesulfinyl imine, α-imino ester) B Addition of Catalyst and Base (Ag2CO3, Et3N) A->B C Reaction at Room Temperature (24 hours) B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification (Concentration, Column Chromatography) D->E F Product Analysis (NMR for d.r.) E->F

Caption: General workflow for the synthesis of substituted pyrrolidines.

Method 2: Catalyst-Tuned Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines

Application Note:

A divergent and highly efficient method for the synthesis of chiral C2- and C3-alkylated pyrrolidines has been developed through the catalyst-tuned regio- and enantioselective hydroalkylation of readily available 3-pyrrolines.[2] This strategy utilizes the desymmetrization of the pyrroline starting material.[2] By selecting the appropriate transition metal catalyst, either C2- or C3-alkylated products can be obtained with high regio- and enantioselectivity.[2] Specifically, a cobalt(II) bromide catalyst with a modified bisoxazoline (BOX) ligand directs the alkylation to the C3 position, while a nickel-based catalytic system promotes a tandem alkene isomerization/hydroalkylation to yield the C2-alkylated pyrrolidine.[2] This method is notable for its use of readily available catalysts and ligands, and its tolerance of a wide range of substrates.[2]

Quantitative Data Summary:

EntryCatalystProductYield (%)ee (%)Regioselectivity (C2:C3)
1CoBr2/BOXC3-alkylated9097>99:1
2Ni(cod)2/BOXC2-alkylated85951:>99
3CoBr2/BOXC3-alkylated8896>99:1
4Ni(cod)2/BOXC2-alkylated82941:>99
5CoBr2/BOXC3-alkylated9298>99:1

Experimental Protocol: General Procedure for Cobalt-Catalyzed C3-Alkylation

This protocol is a representative example of the cobalt-catalyzed C3-hydroalkylation of a 3-pyrroline.[2]

Materials:

  • CoBr2 (5 mol%)

  • (R)-L2 (a modified BOX ligand) (5.5 mol%)

  • 3-Pyrroline substrate (0.2 mmol)

  • Alkyl iodide (0.3 mmol)

  • Zinc powder (20 mol%)

  • NaI (2.0 equiv)

  • SiH(OEt)3 (3.0 equiv)

  • Anhydrous 1,4-dioxane (1.0 mL)

  • Glovebox

  • Schlenk tube

Procedure:

  • Inside a nitrogen-filled glovebox, add CoBr2 (5 mol%), (R)-L2 (5.5 mol%), and zinc powder (20 mol%) to a Schlenk tube.

  • Add anhydrous 1,4-dioxane (1.0 mL) to the tube, and stir the mixture for 30 minutes at room temperature.

  • Add the 3-pyrroline substrate (0.2 mmol), NaI (2.0 equiv), the alkyl iodide (0.3 mmol), and SiH(OEt)3 (3.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and move it out of the glovebox.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C3-alkylated pyrrolidine.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Logical Relationship Diagram:

G Catalyst-Tuned Regioselective Alkylation A 3-Pyrroline Substrate B Cobalt Catalyst (CoBr2/BOX) A->B Hydroalkylation C Nickel Catalyst (Ni(cod)2/BOX) A->C Isomerization/ Hydroalkylation D C3-Alkylated Pyrrolidine B->D E C2-Alkylated Pyrrolidine C->E

Caption: Catalyst choice dictates the regioselectivity of alkylation.

Method 3: Asymmetric Allylic Alkylation and Ring Contraction for 2,2-Disubstituted Pyrrolidines

Application Note:

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which contain a chiral quaternary center, presents a significant synthetic challenge. A powerful strategy to access these structures involves a sequential asymmetric allylic alkylation and a stereospecific ring contraction.[3] The initial step establishes the stereogenic quaternary center via an asymmetric allylic alkylation of a benzyloxy imide.[3] The resulting product is then converted to a chiral hydroxamic acid, which undergoes a thermal "Spino" ring contraction to furnish the desired 2,2-disubstituted pyrrolidine with retention of stereochemistry.[3] This method provides a novel and catalytic enantioselective route to this important class of compounds.[3]

Quantitative Data Summary:

EntrySubstrateProductYield (%) (Alkylation)ee (%) (Alkylation)Yield (%) (Ring Contraction)
1Imide 9aAlkylated Imide 10a859275
2Imide 9bAlkylated Imide 10b829572
3Imide 9cAlkylated Imide 10c909180
4Imide 9dAlkylated Imide 10d789668
5Imide 9eAlkylated Imide 10e889377

Experimental Protocol: Asymmetric Allylic Alkylation and Ring Contraction

This protocol is a representative example of the two-key-steps sequence.[3]

Part A: Asymmetric Allylic Alkylation Materials:

  • Benzyloxy imide (9)

  • Allylic carbonate

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Chiral ligand (e.g., (R,R)-Trost ligand)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the benzyloxy imide 9 in anhydrous THF, add the palladium catalyst and the chiral ligand.

  • Add the base and the allylic carbonate to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC).

  • Quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield the alkylated imide 10 .

Part B: "Spino" Ring Contraction Materials:

  • Alkylated imide (10) from Part A

  • Reducing agent (to form hydroxamic acid 11)

  • High-boiling solvent (e.g., xylenes)

Procedure:

  • The alkylated imide 10 is first converted to the corresponding hydroxamic acid 11 through a series of functional group manipulations (e.g., reduction).

  • The purified hydroxamic acid 11 is dissolved in a high-boiling solvent such as xylenes.

  • The solution is heated to reflux to induce the thermal "Spino" ring contraction.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the enantioenriched 2,2-disubstituted pyrrolidine 12 .

Experimental Workflow Diagram:

G Workflow for 2,2-Disubstituted Pyrrolidine Synthesis A Benzyloxy Imide (9) B Asymmetric Allylic Alkylation A->B C Alkylated Imide (10) B->C D Conversion to Hydroxamic Acid (11) C->D E Thermal 'Spino' Ring Contraction D->E F 2,2-Disubstituted Pyrrolidine (12) E->F

Caption: A multi-step workflow for synthesizing chiral pyrrolidines.

References

Application Notes and Protocols: Synthesis of CCR2 Antagonists Utilizing (3R)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation, making it a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases. The development of small molecule antagonists for CCR2 is a significant area of research in drug discovery. This document provides detailed application notes and protocols for the synthesis of CCR2 antagonists incorporating the chiral building block, (3R)-1-methylpyrrolidin-3-amine. This particular scaffold is of interest due to its potential to introduce favorable physicochemical and pharmacokinetic properties in the resulting antagonist. While direct literature examples detailing the synthesis and full biological profile of CCR2 antagonists using this specific amine are limited, this guide leverages data from closely related analogs, particularly (R)-3-aminopyrrolidine derivatives, to provide robust and adaptable protocols.

CCR2 Signaling Pathway

The binding of the chemokine CCL2 (also known as monocyte chemoattrapent protein-1 or MCP-1) to CCR2 initiates a signaling cascade that is central to the inflammatory response. Understanding this pathway is crucial for the rational design and evaluation of CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis, Cell Adhesion, Gene Transcription Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Activates Akt->Chemotaxis MAPK->Chemotaxis

Caption: CCR2 Signaling Cascade.

Synthesis of CCR2 Antagonists using this compound

The synthesis of CCR2 antagonists often involves the coupling of a chiral amine, such as this compound, with a suitable carboxylic acid or acyl chloride derivative. The following sections outline a general synthetic workflow and a detailed protocol for this key coupling step.

General Synthetic Workflow

The overall process for identifying and developing a novel CCR2 antagonist from a lead compound is depicted below. This workflow highlights the iterative nature of drug discovery, involving synthesis, biological evaluation, and structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials: This compound & Carboxylic Acid Derivative Coupling Amide Coupling Reaction Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay CCR2 Binding Assay (IC50) Characterization->Binding_Assay Functional_Assay Functional Assays (Chemotaxis, Ca²⁺ Flux) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op Iterative Improvement Lead_Op->Start

Caption: Synthetic and Evaluation Workflow.
Experimental Protocol: Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid, a common step in the synthesis of CCR2 antagonists.

Materials:

  • This compound

  • Carboxylic acid derivative (e.g., a substituted benzoic acid)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data of Related CCR2 Antagonists

Table 1: In Vitro Activity of (R)-3-Aminopyrrolidine-Based CCR2 Antagonists [1]

Compound IDCCR2b Binding IC₅₀ (nM)MCP-1-Induced Chemotaxis IC₅₀ (nM)Ca²⁺ Flux IC₅₀ (nM)
1 15054200
71 3.20.837.5

Table 2: In Vitro and In Vivo Data for a Potent Dual CCR2/CCR5 Antagonist [3]

ParameterValue
CCR2 Binding IC₅₀ (nM) 7.2 (ester precursor)
CCR5 Binding IC₅₀ (nM) 25
Monocyte Chemotaxis IC₅₀ (nM) 0.3
In Vivo Rhesus Whole Blood Shape Change IC₅₀ (nM) 0.9 (oral, 2 mg/kg)

Biological Assays: Detailed Protocols

The following are detailed protocols for key in vitro assays to determine the efficacy of newly synthesized CCR2 antagonists.

CCR2 Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) from the receptor, typically expressed on a stable cell line or primary human monocytes.

Materials:

  • HEK293 cells stably expressing human CCR2

  • ¹²⁵I-labeled MCP-1

  • Test compounds

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

  • Non-specific binding control (high concentration of a known CCR2 antagonist)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell suspension, ¹²⁵I-MCP-1 (at a concentration near its Kd), and the test compound dilutions.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Chemotaxis Assay

Principle: This functional assay assesses the ability of a test compound to inhibit the migration of CCR2-expressing cells towards a gradient of MCP-1.

Materials:

  • CCR2-expressing cells (e.g., human monocytes or a monocytic cell line like THP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

  • Recombinant human MCP-1

  • Test compounds

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Cell viability stain (e.g., Trypan Blue)

Procedure:

  • Pre-incubate the CCR2-expressing cells with various concentrations of the test compound or vehicle control.

  • Add MCP-1 to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.

  • Place the cell suspension in the upper chamber.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for cell migration (e.g., 1-3 hours).

  • Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Calculate the percent inhibition of chemotaxis for each concentration of the test compound and determine the IC₅₀ value.

Calcium Flux Assay

Principle: This assay measures the ability of a test compound to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon MCP-1 binding to CCR2.

Materials:

  • CCR2-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Recombinant human MCP-1

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl₂ and 1 mM MgCl₂)

  • Fluorescence plate reader with an injection port

Procedure:

  • Load the CCR2-expressing cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Add the cell suspension to a 96-well plate and pre-incubate with the test compounds or vehicle control.

  • Measure the baseline fluorescence.

  • Inject MCP-1 into the wells and immediately record the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the increase in [Ca²⁺]i.

  • Calculate the percent inhibition of the calcium flux for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The strategic incorporation of this compound into novel chemical entities presents a promising avenue for the development of potent and selective CCR2 antagonists. The provided protocols for synthesis and biological evaluation, though based on closely related analogs, offer a robust framework for researchers in this field. Careful structure-activity relationship studies, guided by the quantitative data from the described assays, will be instrumental in optimizing lead compounds and advancing the development of new therapeutics for inflammatory diseases.

References

Application Notes and Protocols: (3R)-1-methylpyrrolidin-3-amine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity, stereochemical complexity, and ability to present substituents in a well-defined three-dimensional orientation.[1][2] This makes it an ideal framework for the design of potent and selective enzyme inhibitors. The (3R)-1-methylpyrrolidin-3-amine moiety, in particular, offers a versatile platform for generating libraries of compounds for screening against a wide range of enzymatic targets. Its inherent chirality and the presence of a secondary amine provide key anchor points for interaction with enzyme active sites and allow for diverse chemical modifications.

These application notes provide an overview of the utility of this compound and related pyrrolidine derivatives in the development of enzyme inhibitors, along with detailed protocols for relevant enzymatic assays.

I. Rationale for Use in Enzyme Inhibitor Design

The pyrrolidine ring system offers several advantages in the design of enzyme inhibitors:

  • Structural Rigidity: The five-membered ring structure of pyrrolidine reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to the enzyme's active site and thus higher affinity.

  • Stereochemical Diversity: The chiral centers within the pyrrolidine ring allow for the synthesis of stereoisomers, which can exhibit significantly different biological activities and selectivities. This is crucial for optimizing interactions with the chiral environment of an enzyme's active site.[1]

  • Vectorial Presentation of Substituents: The non-planar nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling them to effectively probe and interact with specific pockets and residues within the enzyme.

  • Improved Physicochemical Properties: The pyrrolidine scaffold can be modified to enhance drug-like properties such as solubility, metabolic stability, and cell permeability.

II. Therapeutic Areas and Enzymatic Targets

Derivatives of this compound and other substituted pyrrolidines have been investigated as inhibitors of enzymes implicated in a variety of diseases.

Table 1: Examples of Enzyme Targets for Pyrrolidine-Based Inhibitors
Therapeutic AreaEnzyme TargetRole of EnzymeReference Compound Class
Diabetes α-Amylase & α-GlucosidaseCarbohydrate digestion and glucose absorptionPyrrolidine amides
Infectious Diseases HCV NS3/4A ProteaseViral replication in Hepatitis CPyrrolidine-based macrocycles
Bacterial Infections Metallo-β-lactamases (MBLs)Antibiotic resistancePyrrolidine--based derivatives
Tuberculosis InhA (Enoyl-ACP reductase)Mycobacterial cell wall synthesisPyrrolidine derivatives
Inflammation Caspase-1Activation of pro-inflammatory cytokinesTriaminopyrimidines with pyrrolidine moieties
Cancer Abl and PI3K KinasesSignal transduction in cell growth and proliferation(S)-3-aminopyrrolidine derivatives

III. Quantitative Data on Pyrrolidine-Based Enzyme Inhibitors

The following table summarizes the inhibitory activities of various pyrrolidine derivatives against their respective enzyme targets. It is important to note that these are examples from the broader class of pyrrolidine-containing inhibitors, illustrating the potential of this scaffold.

Table 2: Inhibitory Potency of Selected Pyrrolidine Derivatives
Compound ClassEnzyme TargetIC50 / Ki ValueReference
Pyrrolidine amides (4-methoxy analogue 3g)α-Amylase26.24 µg/mL[3]
Pyrrolidine amides (4-methoxy analogue 3g)α-Glucosidase18.04 µg/mL[3]
Triaminopyrimidine derivative (AE-2-48)Caspase-113 nM[4]
Triaminopyrimidine derivative (AE-2-21)Caspase-118 nM[4]
Furanylmethylpyrrolidine-based inhibitor (14e)ST2/IL-33 binding~6 µM[5]

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening and characterizing inhibitors based on the this compound scaffold.

General Workflow for Screening a Pyrrolidine-Based Inhibitor Library

G cluster_0 Library Synthesis & Preparation cluster_1 Enzymatic Assays cluster_2 Hit Characterization cluster_3 Lead Optimization A Synthesis of this compound and its derivatives B Compound Library Preparation (dissolved in DMSO) A->B C Primary Screening (single concentration) B->C D Dose-Response Assay (serial dilutions) C->D E IC50 Determination D->E F Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) E->F G Selectivity Profiling (against related enzymes) F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimization of ADME Properties H->I

Caption: Workflow for the discovery of enzyme inhibitors using a pyrrolidine-based library.

Protocol 1: α-Glucosidase Inhibition Assay[3]

This protocol is used to assess the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (p-NPG) (1 M)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 N Sodium carbonate (Na₂CO₃)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., 20, 40, 60, 80, and 100 µg/mL).

  • In a 96-well microplate, add 10 µL of the α-glucosidase enzyme solution to each well.

  • Add the test compound dilutions to the respective wells.

  • Incubate the plate for 20 minutes at 37°C.

  • Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Initiate the reaction by adding 20 µL of 1 M p-NPG substrate.

  • Incubate the plate for an additional 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to identify inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the DPP-4 enzyme to each well of a 96-well black microplate.

  • Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.[6]

  • Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.[6]

  • Incubate the plate for 30 minutes at 37°C.[6]

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[6]

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.[6]

Protocol 3: Metallo-β-lactamase (MBL) Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of MBLs, which are responsible for bacterial resistance to β-lactam antibiotics.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., HEPES buffer with ZnSO₄)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the MBL enzyme and the test compound.[6]

  • Pre-incubate the mixture to allow for inhibitor binding.[6]

  • Initiate the reaction by adding the chromogenic substrate nitrocefin.[6]

  • Monitor the increase in absorbance at 492 nm over time, which corresponds to the hydrolysis of the β-lactam ring of nitrocefin.[6]

  • Determine the initial reaction rates and calculate the IC50 values.

V. Signaling Pathways and Logical Relationships

The development of enzyme inhibitors often involves understanding the broader biological context in which the target enzyme functions.

Enzyme Inhibition and Downstream Signaling

G cluster_0 Inhibitor Action cluster_1 Enzymatic Reaction cluster_2 Cellular Response A This compound Derivative B Target Enzyme A->B Inhibition D Product B->D Catalysis C Substrate C->B Catalysis E Signaling Pathway Activation D->E F Physiological/Pathological Response E->F

Caption: General mechanism of action for an enzyme inhibitor targeting a signaling pathway.

VI. Conclusion

The this compound scaffold and its derivatives represent a valuable starting point for the development of novel enzyme inhibitors. The inherent structural and stereochemical features of the pyrrolidine ring provide a robust platform for designing compounds with high potency and selectivity. The protocols and data presented herein serve as a guide for researchers in the screening and characterization of new therapeutic agents based on this privileged scaffold. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

Application Notes and Protocols for N-methylation of (3R)-pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-pyrrolidin-3-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its derivatives are integral to the structure of various therapeutic agents. N-methylation of the primary amine group to yield (3R)-N-methylpyrrolidin-3-amine can modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines.[1][2][3][4] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2][3][4] A key advantage of this method is its prevention of over-methylation to form quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[2] Furthermore, the Eschweiler-Clarke reaction is known to proceed without racemization of chiral centers, making it ideal for the methylation of chiral amines like (3R)-pyrrolidin-3-amine.[2]

Principle of the Method

The N-methylation of (3R)-pyrrolidin-3-amine via the Eschweiler-Clarke reaction involves a two-step, one-pot process. Initially, the primary amine of (3R)-pyrrolidin-3-amine reacts with formaldehyde to form a Schiff base (an imine). Subsequently, the formic acid in the reaction mixture acts as a hydride donor, reducing the imine to a secondary amine, (3R)-N-methylpyrrolidin-3-amine, with the concomitant release of carbon dioxide.[2] The process can then be repeated on the secondary amine to yield the tertiary amine.

Data Presentation

Table 1: Reagents and Product Specifications

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Quantity (per 10 mmol substrate)
(3R)-pyrrolidin-3-amineSubstrateC₄H₁₀N₂86.141.00.86 g
Formaldehyde (37% in H₂O)Methyl SourceCH₂O30.032.21.8 mL
Formic Acid (98-100%)Reducing AgentCH₂O₂46.032.20.8 mL
(3R)-N-methylpyrrolidin-3-amineProductC₅H₁₂N₂100.16-Theoretical Yield: 1.00 g

Note: The molar ratios and quantities are representative and may require optimization for specific experimental scales and conditions.

Experimental Protocol

Materials:

  • (3R)-pyrrolidin-3-amine

  • Formaldehyde solution (37% w/w in H₂O)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3R)-pyrrolidin-3-amine (1.0 eq).

  • Reagent Addition: To the stirred amine, cautiously add formic acid (2.2 eq) followed by formaldehyde solution (2.2 eq). Note: The addition of formic acid is exothermic.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully basify the reaction mixture to a pH > 12 by the slow addition of solid sodium hydroxide or a concentrated aqueous solution of NaOH. Caution: This is a highly exothermic process.

  • Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (3R)-N-methylpyrrolidin-3-amine.

  • Purification (Optional): If necessary, the crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

N_methylation_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start (3R)-pyrrolidin-3-amine reagents Add Formic Acid & Formaldehyde start->reagents 1.0 eq heat Heat (80-100°C) 2-4 hours reagents->heat 2.2 eq each cool Cool to RT heat->cool basify Basify with NaOH (pH > 12) cool->basify extract Extract with DCM basify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/ Chromatography) concentrate->purify product (3R)-N-methylpyrrolidin-3-amine purify->product reaction_pathway amine (3R)-pyrrolidin-3-amine Primary Amine imine Imine Intermediate (Schiff Base) amine->imine + Formaldehyde formaldehyde Formaldehyde CH₂O formaldehyde->imine formic_acid Formic Acid HCOOH product (3R)-N-methylpyrrolidin-3-amine Secondary Amine formic_acid->product imine->product + Formic Acid co2 Carbon Dioxide CO₂ product->co2 releases

References

Application of (3R)-1-Methylpyrrolidin-3-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-1-methylpyrrolidin-3-amine is a chiral cyclic amine that has garnered significant interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. Its rigid pyrrolidine scaffold, coupled with the basicity of the secondary amine and the stereochemistry at the 3-position, provides a unique three-dimensional structure that can be exploited to achieve high-affinity and selective interactions with biological targets. This document provides detailed application notes on the use of this compound in the development of antibacterial and anticancer agents, supported by quantitative data and detailed experimental protocols for their biological evaluation.

Application in Antibacterial Drug Discovery

The this compound moiety has been successfully incorporated into the structure of fluoroquinolone antibiotics. The pyrrolidine ring system at the C-7 position of the quinolone core is a well-established strategy to enhance antibacterial potency, particularly against Gram-positive bacteria. The stereochemistry and substitution on the pyrrolidine ring can significantly influence the spectrum of activity and pharmacokinetic properties of the resulting compounds.

One notable example is the veterinary antibiotic premafloxacin , which utilizes a derivative of this compound as a key side chain. The inclusion of this chiral amine contributes to the drug's broad spectrum of activity.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the in vitro activity of quinolone antibiotics incorporating a 3-aminopyrrolidine moiety against a panel of bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of the tested strains (MIC90).

Bacterial SpeciesQuinolone with 3-aminopyrrolidine MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Staphylococcus aureus0.121.0
Streptococcus pneumoniae0.252.0
Escherichia coli0.030.015
Pseudomonas aeruginosa2.00.5

Note: The data presented is a composite from various studies on quinolones with 3-aminopyrrolidine side chains and is intended to be representative.

Application in Anticancer Drug Discovery

The 3-aminopyrrolidine scaffold has also been explored for the development of targeted anticancer therapies, particularly as inhibitors of protein kinases. The specific stereochemistry of the amine can play a crucial role in the binding affinity and selectivity of these inhibitors. While direct examples using the (3R)-1-methyl derivative are emerging, the closely related (S)-3-aminopyrrolidine scaffold has been successfully employed to design dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K), two key enzymes in cancer cell signaling pathways.

The rationale behind developing dual inhibitors is to simultaneously block multiple signaling pathways that cancer cells rely on for their growth and survival, potentially leading to improved efficacy and overcoming drug resistance.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the in vitro cytotoxicity of a representative dual Abl/PI3K inhibitor containing a 3-aminopyrrolidine scaffold against a human chronic myelogenous leukemia cell line (K562). The data is presented as the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM)
3-aminopyrrolidine-based inhibitorK5625.8
Imatinib (Abl inhibitor)K5620.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a compound containing the this compound moiety against a bacterial strain.[1][2][3][4][5]

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the bacterial strain from an agar plate and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well by pipetting up and down.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of a compound containing the this compound moiety on a cancer cell line.[6][7][8][9]

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_dilution Serial Dilution of Test Compound compound_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic_determination Determine MIC readout->mic_determination signaling_pathway_abl_pi3k cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Abl Abl Kinase RTK->Abl Akt Akt PI3K->Akt Downstream Downstream Effectors Abl->Downstream mTOR mTOR Akt->mTOR mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Abl Inhibition

References

Synthesis and Application of Novel Bioactive Derivatives from (3R)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

This document provides detailed protocols and application notes for the synthesis of novel amide, urea, and sulfonamide derivatives starting from the chiral building block (3R)-1-methylpyrrolidin-3-amine. The synthesized compounds have potential applications in drug discovery, particularly as enzyme inhibitors. All quantitative data are summarized for clarity, and experimental workflows are visualized using diagrams.

Synthesis of Novel Amide Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

Novel amide derivatives of this compound can be synthesized and evaluated as potential inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain. The general synthetic approach involves the acylation of the primary amine group of this compound with a suitable carboxylic acid derivative.

General Synthetic Scheme

The synthesis of N-((3R)-1-methylpyrrolidin-3-yl)amide derivatives can be achieved by reacting this compound with an appropriate acyl chloride in the presence of a base.

G reactant1 This compound product N-((3R)-1-methylpyrrolidin-3-yl)amide reactant1->product reactant2 Acyl Chloride (R-COCl) reactant2->product reagents Base (e.g., Triethylamine) Dichloromethane (DCM) reagents->product Reaction Conditions cluster_0 Cellular Environment NAAA NAAA PEA PEA NAAA->PEA Degradation PPARa PPAR-α PEA->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene Target Genes (Inflammation) PPRE->Gene Transcription Regulation Inhibitor Pyrrolidine Amide Inhibitor Inhibitor->NAAA Inhibition G reactant1 This compound product 1-Substituted-3-((3R)-1-methylpyrrolidin-3-yl)urea reactant1->product reactant2 Isocyanate (R-NCO) reactant2->product solvent Aprotic Solvent (e.g., DCM, THF) solvent->product Reaction Medium G reactant1 This compound product N-((3R)-1-methylpyrrolidin-3-yl)sulfonamide reactant1->product reactant2 Sulfonyl Chloride (R-SO2Cl) reactant2->product reagents Base (e.g., Pyridine) Dichloromethane (DCM) reagents->product Reaction Conditions

Application Notes and Protocols for (3R)-1-methylpyrrolidin-3-amine and its Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-1-methylpyrrolidin-3-amine is a chiral diamine belonging to the extensive family of pyrrolidine-based compounds, which are pivotal in the field of asymmetric catalysis. The pyrrolidine scaffold, renowned for its conformational rigidity and the stereochemical information embedded within its structure, serves as a cornerstone for the design of effective chiral ligands and organocatalysts. While direct and extensive applications of this compound as a primary ligand are not widely documented in peer-reviewed literature, its structural motifs are present in more complex ligands and its parent structure, (3R)-aminopyrrolidine, is a valuable precursor for the synthesis of various chiral catalysts.

This document provides a comprehensive overview of the potential applications of this compound and its derivatives as ligands in asymmetric catalysis. Given the limited specific data on this particular ligand, the application notes and protocols are based on well-established methodologies for analogous chiral amines and pyrrolidine derivatives. These protocols are intended to serve as a foundational guide for researchers looking to explore the catalytic potential of this and related chiral amines.

Potential Applications in Asymmetric Catalysis

Ligands derived from this compound are potential candidates for a variety of asymmetric transformations, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral diamine ligands are frequently employed in combination with transition metals like Ruthenium and Rhodium to catalyze the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines.

  • Carbon-Carbon Bond Forming Reactions: As organocatalysts or as ligands for metal-catalyzed reactions, derivatives of this compound could potentially be used in Michael additions, aldol reactions, and Mannich reactions.

  • Asymmetric [3+2] Cycloadditions: The pyrrolidine scaffold is a key component in ligands used for metal-catalyzed cycloaddition reactions to construct complex heterocyclic structures with high stereocontrol.[1]

Data Presentation: Representative Performance of Analogous Pyrrolidine-Based Ligands

The following tables summarize representative data from asymmetric reactions catalyzed by systems employing chiral pyrrolidine-based ligands, analogous to derivatives of this compound. This data is provided to illustrate the potential efficacy of such catalytic systems.

Table 1: Asymmetric Transfer Hydrogenation of Ketones (Data is representative of Ru-diamine catalyzed reactions)

EntryKetone SubstrateChiral Ligand SystemYield (%)ee (%)Reference
1AcetophenoneRu(II)-TsDPEN9899 (R)Noyori et al.
21-TetraloneRu(II)-TsDPEN9598 (S)Noyori et al.
32-ChloroacetophenoneRh(III)-diamine complex>9592 (R)General literature

Table 2: Asymmetric Michael Addition (Data is representative of organocatalysis by pyrrolidine derivatives)

EntryMichael DonorMichael AcceptorCatalystYield (%)dree (%)Reference
1AcetoneNitrostyreneDiarylprolinol silyl ether95-99General literature
2Cyclohexanoneβ-NitrostyreneProline-derived catalyst9295:598General literature

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a derivative of this compound and its application in a key asymmetric reaction. Note: These are generalized protocols and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of a Chiral N-Sulfonylated Diamine Ligand from this compound

This protocol describes the synthesis of a C2-symmetric bis(sulfonamide) ligand, a common class of ligands for asymmetric transfer hydrogenation.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 equiv.) to the solution.

  • Slowly add a solution of tosyl chloride (2.1 equiv.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified ligand by standard analytical techniques (NMR, HRMS).

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a ketone using a pre-formed or in-situ generated Ruthenium-diamine catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Synthesized chiral N-sulfonylated diamine ligand (from Protocol 1)

  • Prochiral ketone (e.g., acetophenone)

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Solvent (e.g., Dichloromethane or Isopropanol), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv.) and the chiral ligand (0.011 equiv.).

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the prochiral ketone (1.0 equiv.) to the reaction mixture.

  • Add the formic acid/triethylamine azeotropic mixture (2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Protocol 1: Ligand Synthesis cluster_catalysis Protocol 2: Asymmetric Catalysis start_ligand Start: this compound reaction_ligand Sulfonylation with TsCl in DCM with TEA start_ligand->reaction_ligand workup_ligand Aqueous Workup & Extraction reaction_ligand->workup_ligand purification_ligand Column Chromatography workup_ligand->purification_ligand end_ligand Product: Chiral Ligand purification_ligand->end_ligand start_catalysis Start: Ru Precursor & Chiral Ligand end_ligand->start_catalysis Use in Catalysis catalyst_formation In-situ Catalyst Formation start_catalysis->catalyst_formation reaction_catalysis Addition of Ketone & H-source (HCOOH/TEA) catalyst_formation->reaction_catalysis workup_catalysis Quenching & Extraction reaction_catalysis->workup_catalysis purification_catalysis Column Chromatography workup_catalysis->purification_catalysis analysis Chiral HPLC Analysis purification_catalysis->analysis end_catalysis Product: Chiral Alcohol analysis->end_catalysis

Caption: Experimental workflow for ligand synthesis and subsequent use in asymmetric catalysis.

catalytic_cycle Ru_H [Ru-H(L)]+ Intermediate [Ru-H(L*)...O=C(R)R'] Ru_H->Intermediate Ketone Coordination Ru_cat [Ru(L)] Ru_cat->Ru_H H-source Ketone R-CO-R' Alcohol R-CH(OH)-R' H_source HCOOH/TEA Intermediate->Ru_cat Hydride Transfer Product Release Intermediate->Alcohol

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

While this compound is not yet a prominent ligand in the asymmetric catalysis literature, its chiral pyrrolidine framework suggests significant potential. The provided application notes and protocols, based on well-established precedents for analogous structures, offer a solid starting point for researchers interested in exploring its utility. Further research into the synthesis of novel ligands derived from this amine and their application in a broader range of asymmetric transformations is warranted and could lead to the development of novel and highly effective catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: (3R)-1-methylpyrrolidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of (3R)-1-methylpyrrolidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing this compound?

A1: The most prevalent and scalable method is the N-methylation of a (3R)-3-aminopyrrolidine precursor via reductive amination. This approach involves reacting the starting amine with formaldehyde (or its equivalent, paraformaldehyde) in the presence of a reducing agent. This method is generally preferred over direct alkylation with methyl halides, as it prevents over-alkylation and the formation of quaternary ammonium salts.[1]

Q2: Why is reductive amination considered superior to direct alkylation with reagents like methyl iodide?

A2: Direct alkylation of amines is often difficult to control.[1] The initial product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation event that forms an undesired tertiary amine. This process can continue, resulting in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, which complicates purification and lowers the yield of the target compound.[1][2] Reductive amination avoids this by forming an imine intermediate that is reduced in situ, providing a clean, single methylation.[1]

Q3: What is the optimal pH for conducting the reductive amination?

A3: The reaction is typically performed under neutral or weakly acidic conditions (pH 5-7).[3] A slightly acidic environment is necessary to catalyze the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that undergoes reduction.[4] However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic and halting the initial reaction with the carbonyl group.

Q4: Which reducing agents are most effective for this synthesis?

A4: The choice of reducing agent is critical for selectivity. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting carbonyl are preferred for one-pot procedures.[4] Common choices include:

  • Sodium cyanoborohydride (NaBH₃CN): Highly effective and selective, but its toxicity and the potential for cyanide in the waste stream are drawbacks.[1][5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A safer, non-toxic alternative to NaBH₃CN that also shows excellent selectivity.[1][5]

  • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) with hydrogen gas is a clean and effective method, particularly well-suited for industrial-scale production.[6][7]

Q5: How can I monitor the reaction's progress effectively?

A5: Reaction progress can be monitored by tracking the disappearance of the starting material, (3R)-3-aminopyrrolidine (or its protected form). Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective. GC is particularly useful for monitoring the volatile starting materials and products, as noted in industrial-scale preparations.[6][7]

Synthesis Workflow and Troubleshooting

The synthesis of this compound from a protected (3R)-3-aminopyrrolidine precursor via reductive amination is a robust process. The general workflow is outlined below.

G General Workflow: Reductive Amination Synthesis cluster_2 Step 3: Deprotection & Workup A Protected (3R)-3-aminopyrrolidine C Iminium Ion Intermediate A->C Reaction in Solvent (e.g., Methanol) pH 5-7 B Formaldehyde Source (e.g., Paraformaldehyde) B->C E Protected this compound C->E D Reducing Agent (e.g., H₂/Pt/C, NaBH(OAc)₃) D->E F Final Product: This compound E->F Acid/Base Hydrolysis G Purification (Distillation/Chromatography) F->G

Caption: Reductive amination workflow for synthesis.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q: My reaction yield is very low or the reaction is not proceeding. What are the likely causes and solutions?

A: Low yield is a common problem with several potential root causes. The following decision tree can help diagnose the issue.

T Problem Problem: Low or No Yield Cause1 Cause: Reagent Quality? Problem->Cause1 Cause2 Cause: Incorrect pH? Problem->Cause2 Cause3 Cause: Ineffective Catalyst? Problem->Cause3 Cause4 Cause: Suboptimal Temperature? Problem->Cause4 Solution1 Solution: - Verify purity of starting amine. - Use fresh formaldehyde/paraformaldehyde. - Ensure reducing agent is active. Cause1->Solution1 Verify & Replace Solution2 Solution: - Measure pH of the reaction mixture. - Adjust to pH 5-7 using a mild acid (e.g., acetic acid) if too basic. - If too acidic, the amine is non-nucleophilic. Cause2->Solution2 Measure & Adjust Solution3 Solution: - For H₂/Catalyst: Use fresh catalyst (e.g., Pt/C). - Ensure proper agitation to suspend catalyst. - Check for catalyst poisons in reagents/solvents. Cause3->Solution3 Check & Refresh Solution4 Solution: - Most reductive aminations run well at room temperature. [6] - If kinetics are slow, gentle heating (40-50°C) may be required, but monitor for side reactions. Cause4->Solution4 Monitor & Adjust

Caption: Troubleshooting decision tree for low yield.

Q: I am observing the formation of byproducts. How can I improve the reaction's selectivity?

A: The primary byproduct concern in similar syntheses is the formation of di- and tri-alkylated species if conditions are not controlled.

  • Cause: Using a highly reactive alkylating agent (e.g., methyl iodide) instead of reductive amination.

  • Solution: Strictly use a reductive amination protocol. The imine/iminium formation step is self-limiting and does not proceed past mono-alkylation.[1]

  • Cause: Presence of impurities in the formaldehyde source that can lead to side reactions.

  • Solution: Use high-purity formaldehyde or paraformaldehyde. Industrial preparations sometimes add a secondary amine like diethylamine in a second step to consume any remaining formaldehyde, which can improve final product purity.[6][7]

Q: The purification of the final product is proving difficult. What are the best practices?

A: this compound is a relatively low molecular weight, polar amine, which can make purification challenging.

  • Distillation: As a liquid with a moderate boiling point, vacuum distillation is a highly effective method for purification, especially on a larger scale. This is the method of choice in several industrial processes for the analogous 1-methylpyrrolidin-3-ol.[6][7]

  • Acid-Base Extraction: The basic nature of the amine allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with acidic water to protonate the amine, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.

  • Chromatography: For small-scale, high-purity requirements, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in methanol/dichloromethane, is typically required to prevent the product from streaking on the column.

Experimental Data and Protocols

Data Summary

The following table summarizes data from an industrial-scale synthesis of the closely related compound (3R)-1-methylpyrrolidin-3-ol, which serves as an excellent model for optimizing the reductive amination of a pyrrolidine ring. The key variable explored is the equivalent of the formaldehyde source.[6][7]

Experiment Ref.Starting MaterialFormaldehyde Source (Equivalents)CatalystYield (%)Purity (%)
Example 1(3R)-Pyrrolidin-3-ol1.05 (Paraformaldehyde)5% Pt/C8798.2
Example 2(3R)-Pyrrolidin-3-ol1.05 (Paraformaldehyde)5% Pt/C8897.7
Example 3(3R)-Pyrrolidin-3-ol1.05 (Paraformaldehyde)5% Pt/C8696.5
Example 4(3R)-Pyrrolidin-3-ol5.00 (Paraformaldehyde)5% Pt/C8699.0
Comparative(S)-3-hydroxypyrrolidine1.1 (37% aq. solution)10% Pd/C31Not Stated

Data adapted from patents EP 3415499 A1 and CN108698989B. The data demonstrates high yields are achievable with catalytic hydrogenation and paraformaldehyde.[6][7]

Protocol: Reductive Amination via Catalytic Hydrogenation

This protocol is a representative procedure adapted from established industrial methods for the N-methylation of pyrrolidine derivatives.[6][7]

Materials:

  • (3R)-3-(tert-butoxycarbonylamino)pyrrolidine (Boc-protected starting material)

  • Paraformaldehyde (93% or higher)

  • 5% Platinum on Carbon (Pt/C) catalyst (approx. 50% water content)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (for filtration)

  • Hydrochloric acid (HCl) in dioxane (for deprotection)

  • Diethyl ether or MTBE (solvents)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: To a suitable hydrogenation reactor, add Boc-(3R)-3-aminopyrrolidine (1.0 eq), methanol (approx. 5 mL per gram of starting material), paraformaldehyde (1.05 eq), and 5% Pt/C catalyst (approx. 2.5 wt% relative to starting material).

  • Hydrogenation: Seal the reactor. Purge with nitrogen, then fill with hydrogen gas to a pressure of 0.4-0.5 MPa.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by GC or LC-MS for the disappearance of the starting material (typically 6-8 hours).

  • Catalyst Removal: Once the reaction is complete, purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pt/C catalyst. Wash the pad with additional methanol.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude Boc-(3R)-1-methylpyrrolidin-3-amine as an oil.

  • Deprotection: Dissolve the crude oil in a minimal amount of an appropriate solvent like diethyl ether. Add a solution of HCl in dioxane (4M, approx. 2-3 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Workup and Isolation: The product hydrochloride salt will often precipitate. Isolate by filtration or remove the solvent under reduced pressure. To obtain the free base, dissolve the salt in water, basify with 50% NaOH solution until pH > 12, and extract the product into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Purification (Optional): If necessary, purify the resulting oil by vacuum distillation to achieve high purity.

References

Technical Support Center: Chiral Pyrrolidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of chiral pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chiral pyrrolidines?

A1: The most common and effective methods for the purification and separation of chiral pyrrolidines are:

  • Diastereomeric Salt Resolution: A classical technique that involves reacting the racemic pyrrolidine with a chiral resolving agent to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are primary methods for both analytical and preparative separation of enantiomers.[2][3]

  • Enzymatic Kinetic Resolution: This method uses enzymes, often lipases, to selectively react with one enantiomer of the racemic mixture, allowing the unreacted enantiomer to be separated.[1]

Q2: How do I select the best Chiral Stationary Phase (CSP) for my pyrrolidine derivative?

A2: Selecting the right CSP is crucial for a successful separation. Polysaccharide-based CSPs, derived from cellulose and amylose, are highly versatile and have demonstrated success in resolving a wide range of chiral compounds, including pyrrolidine derivatives.[2] For phenylpyrrolidinone derivatives, for instance, chlorinated polysaccharide-based CSPs have shown excellent resolution.[2] The most effective strategy is to perform a systematic screening of several different CSPs with various mobile phases to identify the optimal conditions for your specific molecule.[2]

Q3: What are the benefits of using Supercritical Fluid Chromatography (SFC) over HPLC?

A3: SFC presents several key advantages over traditional HPLC for chiral separations. These include significantly faster analysis times and lower consumption of organic solvents, which makes it a more environmentally friendly ("greener") technique.[2] The use of supercritical CO2 as the main component of the mobile phase results in lower viscosity and higher diffusivity, contributing to higher efficiency and speed.[2][3]

Q4: What typical impurities might I find in my crude chiral pyrrolidine product?

A4: The impurity profile depends heavily on the synthetic route. Common impurities can include unreacted starting materials, leftover reagents, by-products from side reactions, and diastereomers if the synthesis involves creating multiple chiral centers.[2] It is essential to perform a thorough characterization of the crude product using techniques like NMR, LC-MS, and achiral HPLC to understand the impurity profile before starting the chiral purification process.[2]

Troubleshooting Guides

Guide 1: Diastereomeric Salt Resolution

Problem: My diastereomeric salt fails to crystallize or the yield is very low.

Potential Cause Troubleshooting & Optimization
Inappropriate Solvent The choice of solvent is critical. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, or mixtures like methanol/ethyl acetate) to find one where the desired diastereomeric salt has low solubility while the other salt and impurities remain in solution.[1]
Solution is Supersaturated or Undersaturated Gently heat the mixture to ensure complete dissolution of the salts.[1] Allow the solution to cool slowly to room temperature to induce crystallization.[1] If no crystals form, try adding an anti-solvent, scratching the inside of the flask, or seeding with a pure crystal of the desired salt.[2]
Incorrect Stoichiometry Typically, 0.5 equivalents of the chiral resolving agent are used.[1] However, the optimal molar ratio can vary. Experiment with different ratios of your racemic mixture to the resolving agent.
Compound Forms a Racemic Compound If the enantiomers co-crystallize as a racemic compound rather than a conglomerate, this method will be ineffective.[2] Consider derivatizing the pyrrolidine with a different chiral resolving agent to form diastereomers with more distinct physical properties.[2]
Guide 2: Chiral HPLC & SFC Purification

Problem: I am seeing poor or no resolution between my enantiomers.

Potential Cause Troubleshooting & Optimization
Incorrect Chiral Stationary Phase (CSP) The CSP is not suitable for your compound. Screen a variety of polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they are effective for a broad range of compounds.[2]
Suboptimal Mobile Phase The mobile phase composition is critical for resolution. Systematically screen different co-solvents (e.g., methanol, ethanol, isopropanol) and their percentages in the mobile phase.[2]
Inappropriate Additive For basic compounds like pyrrolidines, secondary interactions with the stationary phase can cause peak tailing and poor resolution.[2] Add a basic additive (e.g., diethylamine) to the mobile phase to improve peak shape.
Temperature Fluctuations Inconsistent temperature can lead to shifting retention times and poor reproducibility.[2] Use a column oven to maintain a constant and optimized temperature.[2]

Problem: My peak shape is poor (tailing, fronting, or broad peaks).

Potential Cause Troubleshooting & Optimization
Column Overload Injecting too much sample can saturate the column. Reduce the injection volume or the concentration of your sample.[2]
Inappropriate Injection Solvent The sample should be dissolved in a solvent compatible with the mobile phase, ideally one that is weaker than the mobile phase to ensure good peak shape.[2]
Column Contamination or Degradation Impurities from previous runs can build up. Flush the column with a strong solvent.[2] If performance does not improve, the column may be degraded and require replacement.[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Pyrrolidine

This protocol is a generalized procedure adapted from methods used for vicinal diamines and N-protected pyrrolidine derivatives.[1] Optimization for your specific substrate is highly recommended.[1]

  • Protection of the Pyrrolidine (If Necessary): To improve handling and ensure selective salt formation, consider protecting one of the functional groups (e.g., an amino group with a Boc group).[1]

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic pyrrolidine derivative in a suitable solvent (e.g., ethanol or methanol).[1]

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid or (+)-mandelic acid) in the same solvent.[1]

    • Add the resolving agent solution to the pyrrolidine solution.

    • Gently heat the mixture to achieve complete dissolution.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. This will induce the crystallization of the less soluble diastereomeric salt.[1]

    • For enhanced crystallization, you can further cool the mixture in an ice bath or refrigerator.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals via filtration.[1]

    • Wash the crystals with a small amount of the cold solvent to remove soluble impurities and the more soluble diastereomer.[1]

  • Liberation of the Enantiomerically Enriched Pyrrolidine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) to neutralize the chiral acid, liberating the free pyrrolidine.[1]

    • Extract the enantiomerically enriched pyrrolidine using an organic solvent like dichloromethane or ethyl acetate.[1]

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

Protocol 2: Chiral HPLC Method Development
  • Column and Solvent Screening:

    • Begin by screening 3-4 polysaccharide-based chiral columns.

    • Prepare mobile phases consisting of a primary solvent (e.g., hexane or supercritical CO2 for SFC) and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).[2]

  • Initial Analysis:

    • Equilibrate the first column with the initial mobile phase (e.g., 90:10 hexane:isopropanol) until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the racemic mixture.[2]

    • Run the analysis and assess the resolution (Rs). A resolution greater than 1.5 is generally considered a baseline separation.[2]

  • Optimization:

    • If resolution is poor, screen other alcohol co-solvents or adjust the mobile phase composition.

    • If peak shape is poor, add a small amount of an acidic or basic modifier as needed.

    • Optimize the flow rate; for a standard 4.6 x 250 mm column, flow rates between 1 mL/min and 3 mL/min can be evaluated.[2]

  • Scale-Up: Once an effective analytical method is developed, it can be scaled up to a preparative column for bulk purification.

Visualized Workflows

G General Workflow for Chiral Pyrrolidine Purification cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Purification & Verification cluster_3 Phase 4: Final Product Crude Crude Racemic Pyrrolidine Analysis Impurity Profile Analysis (LC-MS, NMR, Achiral HPLC) Crude->Analysis Method_Dev Method Development Analysis->Method_Dev Chrom Chiral Chromatography (HPLC / SFC) Method_Dev->Chrom Cryst Diastereomeric Salt Resolution Method_Dev->Cryst Purification Preparative Scale Purification Chrom->Purification Cryst->Purification Isolation Isolation of Desired Enantiomer Purification->Isolation Purity_Check Purity & Enantiomeric Excess (ee) Check Isolation->Purity_Check Final Pure Enantiomer Purity_Check->Final

Caption: A general workflow for the purification of chiral pyrrolidines.

G Troubleshooting: Poor HPLC/SFC Resolution Start Problem: Poor or No Resolution Check_CSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->Check_CSP Check_MP Is the mobile phase optimized? Check_CSP->Check_MP Yes Sol_CSP Screen different CSP columns Check_CSP->Sol_CSP No Check_Shape Is peak shape poor? Check_MP->Check_Shape Yes Sol_MP Screen different co-solvents (MeOH, EtOH, IPA) and ratios Check_MP->Sol_MP No Sol_Shape Add mobile phase modifier (e.g., basic additive) Check_Shape->Sol_Shape Yes Success Resolution Achieved Check_Shape->Success No Sol_CSP->Check_MP Sol_MP->Check_Shape Sol_Shape->Success

Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.

References

Common side-products in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-product formations encountered during key synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Enamine and Dehydrogenated Byproducts

Q1: During my pyrrolidine synthesis, I'm observing significant formation of enamine or pyrrole byproducts. What causes this and how can I prevent it?

A1: The formation of enamines and subsequent dehydrogenated pyrroles is a common issue, particularly in syntheses starting from amides or involving catalytic hydrogenation steps. Enamines can form from alkyl amides under certain reductive conditions, while the pyrrolidine ring itself can be dehydrogenated to the aromatic pyrrole under oxidative conditions or with certain catalysts.[1][2]

Troubleshooting Workflow:

enamine_formation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Mitigation Strategies start Observed Side-Products: Enamines / Pyrroles cause1 Reactive Alkyl Amide Substrates start->cause1 If using alkyl amides cause2 Harsh Reductant / Catalyst start->cause2 If using strong hydride sources cause3 Oxidative Conditions (Air Exposure) start->cause3 sol1 Use Aryl or Sterically Hindered Amides cause1->sol1 sol2 Employ Milder Reducing Agents (e.g., TMDS) cause2->sol2 sol4 Optimize Catalyst System (e.g., Vaska's Complex) cause2->sol4 sol3 Run Reaction Under Inert Atmosphere (N2/Ar) cause3->sol3 cycloaddition_pathway catalyst Chiral Cu(I) Catalyst complex [Catalyst-Ylide] Complex catalyst->complex Reacts with imine Iminoester (Dipole Precursor) imine->complex dipolarophile Alkene (Dipolarophile) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition complex->cycloaddition Adds to product Enantioenriched Pyrrolidine cycloaddition->product Yields product->catalyst Regenerates

References

Technical Support Center: Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the asymmetric synthesis of pyrrolidines. The following sections address specific issues in a question-and-answer format, supplemented with data tables, detailed protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Section 1: Poor Yield and Low Conversion

Q1: My reaction yield is significantly lower than reported values. What are the primary causes?

A1: Low yields in asymmetric pyrrolidine synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits include:

  • Catalyst Inactivity or Poisoning: The organocatalyst (e.g., a proline derivative) or metal complex may be impure, degraded, or poisoned by impurities in the reagents or solvent.[1] Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for sensitive metal catalysts).

  • Presence of Water: Many organocatalytic reactions, especially those involving enamine intermediates, are highly sensitive to water, which can hydrolyze the enamine and shut down the catalytic cycle. Ensure all reagents and solvents are rigorously dried and consider using molecular sieves.[1]

  • Suboptimal Temperature: The reaction temperature may be too high, leading to catalyst decomposition or side reactions, or too low, resulting in poor conversion. An optimal temperature must be determined experimentally.

  • Incorrect Stoichiometry: Inaccurate measurement of reactants or catalyst can lead to incomplete conversion of the limiting reagent.

  • Side Reactions: Competing reaction pathways, such as self-polymerization of the aldehyde or decomposition of the nitroalkene, can consume starting materials and reduce the yield of the desired product.[1]

Q2: My reaction stalls and does not go to full conversion. How can I improve it?

A2: To improve reaction conversion, consider the following strategies:

  • Optimize Catalyst Loading: While a lower catalyst loading is often desired, sometimes a modest increase can improve conversion rates.[1] However, excessive catalyst can sometimes promote side reactions.[2]

  • Use of Additives: The addition of a co-catalyst or an additive can significantly enhance reaction rates. For instance, Brønsted acids can accelerate the formation of enamine intermediates in reactions catalyzed by secondary amines.[3][4]

  • Incremental Addition: Slow, dropwise addition of one of the reactants (e.g., the aldehyde) can help to minimize side reactions and maintain a low concentration of reactive intermediates, favoring the desired reaction pathway.[2]

  • Monitor Reaction Time: Ensure the reaction is running for the optimal duration. Reactions that are too short will be incomplete, while those that are too long may lead to product degradation or side product formation.[2]

Section 2: Poor Stereoselectivity

Q3: The enantiomeric excess (ee) of my product is poor. How can I improve it?

A3: Low enantioselectivity is a frequent challenge and is highly sensitive to the reaction's chiral environment. Key factors to investigate include:

  • Reaction Temperature: Lowering the reaction temperature is one of the most effective methods for enhancing enantioselectivity, as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's conformation and its interaction with the substrates.[1] A screen of different solvents (e.g., from non-polar like toluene to polar aprotic like CH2Cl2 or THF) is often necessary.

  • Catalyst Structure and Purity: The structure of the chiral catalyst is the primary determinant of stereoselectivity. Ensure the catalyst has high enantiomeric purity. Even small variations in the catalyst's structure (e.g., the steric bulk of substituents) can have a large impact on the outcome.

  • Additives: The presence of additives, such as water or acids/bases, can alter the catalytic cycle and impact selectivity. While water is often detrimental, in some specific organocatalytic systems, a controlled amount of water has been shown to be beneficial.[5]

Q4: I'm observing poor diastereoselectivity in a reaction that forms two chiral centers. What should I investigate?

A4: Diastereoselectivity is controlled by the relative orientation of the reactants in the transition state. To improve it:

  • Modify the Catalyst System: The chiral ligand or organocatalyst is the most critical factor. The steric and electronic properties of the catalyst dictate the facial selectivity of the attack.[6] Screening different catalysts or ligands is often the first step.

  • Alter Substrate Structure: Increasing the steric bulk on either the nucleophile or the electrophile can create a stronger facial bias, favoring one diastereomer over the other.

  • Solvent and Temperature Optimization: As with enantioselectivity, both solvent and temperature play a crucial role in diastereoselectivity by differentially stabilizing the transition states.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in asymmetric pyrrolidine synthesis.

G cluster_start Problem Identification cluster_yield Low Yield / Conversion cluster_ee Low Stereoselectivity cluster_side Side Products / Purity start Problem Encountered ly Low Yield start->ly lee Low ee or d.r. start->lee sp Side Products Observed start->sp ly1 Check Reagent Purity (NMR, Titration) ly->ly1 ly2 Verify Catalyst Activity & Purity ly1->ly2 ly3 Ensure Anhydrous Conditions (Dry Solvents, Mol. Sieves) ly2->ly3 ly4 Optimize Catalyst Loading & Reaction Time ly3->ly4 lee1 Lower Reaction Temperature lee->lee1 lee2 Screen Solvents (Polar vs. Non-polar) lee1->lee2 lee3 Screen Chiral Catalysts or Ligands lee2->lee3 lee4 Investigate Additives (Acids, Bases, Water) lee3->lee4 sp1 Identify Side Products (LC-MS, NMR) sp->sp1 sp2 Adjust Reactant Addition (Slow Addition) sp1->sp2 sp3 Modify Stoichiometry sp2->sp3 sp4 Optimize Purification (Chiral HPLC/SFC) sp3->sp4 G cluster_cycle Organocatalytic Cycle Catalyst Proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (RCHO) Aldehyde->Enamine Attack Nucleophilic Attack on Electrophile Enamine->Attack Iminium Iminium Ion Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regenerated Product Product Hydrolysis->Product Water_in H₂O Water_in->Hydrolysis Water_out H₂O Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Attack

References

Improving enantiomeric excess in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of chiral amines.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering structured advice to diagnose and resolve common problems.

Question: My enantiomeric excess (ee) is low. What are the primary factors to investigate?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The optimal solution depends on the synthetic method employed. A systematic approach to troubleshooting is crucial.

dot

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed method_check Identify Synthesis Method start->method_check metal_catalysis Transition Metal Catalysis (e.g., Asymmetric Hydrogenation) method_check->metal_catalysis Metal-Catalyzed biocatalysis Biocatalysis (e.g., Transaminase) method_check->biocatalysis Biocatalyzed organocatalysis Organocatalysis method_check->organocatalysis Organocatalyzed ligand 1. Optimize Chiral Ligand metal_catalysis->ligand enzyme 1. Screen Different Enzymes biocatalysis->enzyme catalyst_structure 1. Modify Catalyst Structure organocatalysis->catalyst_structure solvent 2. Screen Solvents ligand->solvent temp_pressure 3. Adjust Temperature & Pressure solvent->temp_pressure additives 4. Evaluate Additives (e.g., Acids) temp_pressure->additives ph_temp 2. Optimize pH & Temperature enzyme->ph_temp cofactor 3. Ensure Cofactor Regeneration ph_temp->cofactor product_inhibition 4. Address Product Inhibition cofactor->product_inhibition solvent_org 2. Screen Solvents catalyst_structure->solvent_org reagent_conc 3. Adjust Reagent Concentration solvent_org->reagent_conc

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.

For Transition Metal-Catalyzed Reactions (e.g., Asymmetric Hydrogenation):

  • Chiral Ligand: The choice of ligand is paramount. Even subtle structural changes can dramatically impact enantioselectivity. A screening of different ligand families (e.g., phosphino-oxazolines, P-stereogenic phosphines) is often the first step.[1][2] The development of modular chiral ligands allows for fine-tuning of properties to create highly active and efficient catalysts.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and protic (e.g., methanol, isopropanol).

  • Temperature and Pressure: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. For hydrogenations, hydrogen pressure can also be a critical parameter to optimize.[3]

  • Additives: In some systems, particularly for imine hydrogenation, the addition of a Brønsted or Lewis acid can act as an activator and improve results.[1]

For Biocatalytic Reactions (e.g., Transaminases):

  • Enzyme Selection: Not all enzymes are suitable for all substrates. Screening a panel of different transaminases (or other enzymes like reductive aminases) is essential.[4] Protein engineering and directed evolution can be used to improve the catalytic performance for a specific substrate.[5]

  • pH and Temperature: Enzyme activity and stability are highly dependent on pH and temperature. Determine the optimal conditions for your specific enzyme, which may differ from general recommendations. The optimal pH for ω-transaminase from Vibrio fluvialis JS17 was found to be 7.0.[6]

  • Cofactor Regeneration: Many enzymatic reductions require a hydride source like NAD(P)H.[4][5] An inefficient cofactor regeneration system can limit the reaction rate and overall success. Consider using coupled enzyme systems (e.g., with glucose dehydrogenase or formate dehydrogenase) to ensure the cofactor is regenerated.[6][7]

  • Equilibrium and Product Inhibition: Transaminase reactions can be equilibrium-limited and subject to product inhibition.[6][8] To drive the reaction forward, strategies such as using a large excess of the amino donor, removing the product (e.g., pyruvate) with a coupled enzyme, or in-situ product removal can be employed.[6]

Question: My reaction yield is low, but the enantioselectivity is high. What could be the cause?

Answer: This scenario often points towards issues with catalyst activity, stability, or reaction conditions rather than the chiral induction step itself.

  • Catalyst Deactivation: The high basicity and nucleophilicity of the amine product can lead to catalyst deactivation, particularly in the asymmetric hydrogenation of N-alkyl ketimines.[1][2] Ensure your catalyst loading is sufficient and that all reagents and solvents are pure and free of catalyst poisons (e.g., water, oxygen, sulfur compounds).

  • Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction over time by taking aliquots and analyzing them (e.g., by GC or LC-MS). If the reaction stalls, it may indicate catalyst death or an unfavorable equilibrium.

  • Substrate or Product Instability: Imines can be prone to hydrolysis, especially in the presence of trace amounts of water.[1] Ensure anhydrous conditions. The product amine itself might be unstable under the reaction conditions.

  • Mass Transfer Limitations (for Heterogeneous Catalysis): If you are using an immobilized enzyme or a heterogeneous metal catalyst, poor mixing can lead to low reaction rates and incomplete conversion.[5] Ensure adequate agitation.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for the asymmetric synthesis of chiral amines?

Answer: The synthesis of enantiomerically enriched amines is a major focus of modern chemistry, driven by their prevalence in pharmaceuticals.[1][9] Key methods include:

  • Asymmetric Hydrogenation (AH): This is one of the most direct and efficient methods, particularly for α-chiral amines.[1] It typically involves the reduction of prochiral imines, enamines, or related unsaturated compounds using a chiral transition metal catalyst (often based on Iridium, Rhodium, or Ruthenium).[1][2][3]

  • Biocatalysis: This approach uses enzymes to catalyze the stereoselective formation of amines. Key enzyme classes include ω-transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs).[4][5] Biocatalysis offers high selectivity under mild, aqueous conditions.[5]

  • Chiral Auxiliaries: A chiral auxiliary, such as tert-butanesulfinamide, is temporarily attached to the substrate to direct the stereochemical outcome of a reaction (e.g., addition to an imine).[10] The auxiliary is removed in a subsequent step.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[11] This method is limited to a theoretical maximum yield of 50% for the desired enantiomer unless coupled with racemization of the unwanted enantiomer.[9][11]

dot

catalytic_cycle Generalized Catalytic Cycle for Asymmetric Hydrogenation of an Imine cluster_reactants Inputs cluster_products Output catalyst [M-L*] Chiral Catalyst intermediate1 [M-L(Imine)] Substrate Complex catalyst->intermediate1 + Imine substrate R1(R2)C=NR3 (Imine Substrate) h2 H2 intermediate2 [H-M-L(Imine)] Oxidative Addition intermediate1->intermediate2 + H2 intermediate3 [H-M-L*(Amine)] Migratory Insertion intermediate2->intermediate3 Sets Stereocenter intermediate3->catalyst - Product product R1(R2)CH-N(H)R3 (Chiral Amine) intermediate3->product

Caption: Catalytic cycle for transition-metal mediated asymmetric hydrogenation.

Question: How can I drive a transaminase reaction with an unfavorable equilibrium towards the product?

Answer: Overcoming an unfavorable equilibrium is a key challenge in using transaminases for chiral amine synthesis.[8] Several strategies can be employed:

  • Use of an Amino Donor with a Favorable Equilibrium: L-Alanine is often a good choice as an amino donor because the co-product, pyruvate, can be easily removed.[6]

  • In-Situ Product Removal (ISPR): A highly effective strategy is to remove one of the products as it is formed. For example, when L-alanine is the amino donor, the pyruvate co-product can be removed by adding lactate dehydrogenase (LDH) and its cofactor, which converts pyruvate to lactate, pulling the equilibrium towards the amine product.[6]

  • Enzyme Cascades: Couple the transaminase with other enzymes in a one-pot cascade. For instance, an alcohol dehydrogenase can be used to recycle the amino donor, or to convert a ketone co-product, shifting the overall reaction equilibrium.[7]

  • High Concentration of Amino Donor: Using a stoichiometric excess of the amino donor can also help shift the equilibrium according to Le Châtelier's principle.

dot

biocatalytic_cascade cluster_main Main Reaction cluster_recycle Co-product Removal System ketone Prochiral Ketone ata ω-Transaminase (ATA) ketone->ata amine_donor Amino Donor (e.g., Alanine) amine_donor->ata chiral_amine Chiral Amine (Product) ata->chiral_amine Desired Path ketone_coproduct Ketone Co-product (e.g., Pyruvate) ata->ketone_coproduct Equilibrium ldh Lactate Dehydrogenase (LDH) ketone_coproduct->ldh Pulls Equilibrium lactate Lactate (Removed) ldh->lactate nad NAD+ ldh->nad nadh NADH nadh->ldh

Caption: Biocatalytic cascade using LDH to remove pyruvate co-product.

Data Presentation: Performance of Catalytic Systems

Quantitative data is essential for selecting a starting point for optimization. The following tables summarize reported performance for different catalytic systems in the synthesis of chiral amines.

Table 1: Asymmetric Hydrogenation of N-Aryl Imines

Catalyst/Ligand System Substrate Yield (%) ee (%) Reference
Ir/(S,S)-f-Binaphane N-alkyl α-aryl furan-containing imines - up to 90 [1][2]
Ir/DuanPhos N-aryl imines - 90-93 [1][2]
Ni/BenzP* N-aryl imino esters High up to 98 [1][2]
Ru/Xyl-Skewphos/DPEN Aromatic/heteroaromatic ketimines - up to 99 [2]

| Ir/phosphine-phosphoramidite | Sterically hindered N-aryl imines | - | Good to Excellent |[2] |

Table 2: Biocatalytic Asymmetric Synthesis of Amines

Enzyme System Substrate Amino Donor Yield (%) ee (%) Reference
ω-TA (V. fluvialis) Benzylacetone L-Alanine 90.2 >99 [6]
ω-TA (V. fluvialis) Acetophenone L-Alanine 92.1 >99 [6]
Engineered ω-TA 3,4-dimethoxyphenylacetone (R)-1-phenylethylamine 82 >99 [5]
Reductive Aminase (NfRedAm) Acetophenone Ammonia - 96 [4]

| ATA + Ene-reductase | α,β-unsaturated ketones | - | >99 (conversion) | >99 |[7] |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an Imine

This is a generalized protocol and must be optimized for specific substrates and catalyst systems.

  • Catalyst Preparation: In a glovebox, add the chiral ligand (e.g., 1.1 mol%) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) to a vial. Add degassed anhydrous solvent (e.g., DCM or Toluene) and stir at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a high-pressure reactor, add the imine substrate (1.0 mmol, 1.0 equiv).

  • Reaction Execution: Transfer the prepared catalyst solution to the reactor via cannula. Seal the reactor, remove it from the glovebox, and purge several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and place it in a temperature-controlled heating block or oil bath.

  • Monitoring and Workup: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor conversion by taking aliquots for analysis (TLC, GC, or LC-MS). Once complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral amine.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or by NMR analysis of a diastereomeric derivative.[12]

Protocol 2: Determination of Enantiomeric Excess via Chiral Derivatization and ¹H NMR

This protocol is based on the formation of diastereomeric imines for analysis.

  • Derivatization: In an NMR tube, dissolve the purified chiral primary amine (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). Add a chiral derivatizing agent (CDA) that possesses an aldehyde, such as (S)-citronellal or a similar commercially available chiral aldehyde (1.0-1.1 equiv).[12] Add a small amount of 4Å molecular sieves to facilitate imine formation.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or until imine formation is complete (can be monitored by TLC or ¹H NMR).[13]

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric imine mixture.

  • Data Interpretation: Identify a well-resolved signal corresponding to a proton close to the stereocenter (e.g., the imine C-H proton or an α-proton).[12] The signals for the two diastereomers should appear at slightly different chemical shifts. Integrate the signals corresponding to each diastereomer. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

References

Technical Support Center: Enantiomeric Purity of (3R)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the enantiomeric purity of (3R)-1-methylpyrrolidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric purity of this compound?

A1: The most common and effective methods for determining the enantiomeric purity of chiral primary amines like this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Q2: I don't have a specific validated method for this compound. Where should I start?

A2: If a validated method is unavailable, a systematic screening approach is recommended. For Chiral HPLC, start by screening polysaccharide and macrocyclic glycopeptide-based chiral stationary phases (CSPs). For Chiral GC, cyclodextrin-based columns are a good starting point. For NMR, using a chiral derivatizing agent like (S)-BINOL in a three-component system with 2-formylphenylboronic acid is a robust method for determining enantiomeric excess.[1][2][3][4]

Q3: My sample contains impurities. How might this affect my analysis?

A3: Impurities can co-elute with your enantiomers in chromatographic methods, leading to inaccurate integration and quantification. In NMR, impurity signals can overlap with the signals of your diastereomeric complexes, complicating the determination of the enantiomeric excess. It is crucial to use a purified sample for accurate analysis. If impurities are unavoidable, method development should focus on achieving baseline separation of the enantiomers from all other components.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP)Screen different CSPs. For this compound, polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) CSPs are recommended starting points.
Suboptimal Mobile PhaseOptimize the mobile phase composition. In normal phase, vary the ratio of the alcohol modifier. In reversed-phase, adjust the organic modifier, buffer pH, and buffer concentration. In polar organic mode, screen different polar solvents like methanol and acetonitrile.
Inappropriate Mobile Phase AdditiveFor basic amines, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.
Temperature EffectsVary the column temperature. Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak efficiency.[5]
Low Flow RateChiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[5]

Issue: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Step
Secondary Interactions with SilicaAdd a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to block silanol groups on the stationary phase.
Sample OverloadReduce the injection volume or the concentration of the sample.
Inappropriate Sample SolventDissolve the sample in the mobile phase to avoid peak distortion.
Chiral Gas Chromatography (GC)

Issue: Enantiomers are not resolved.

Possible Cause Troubleshooting Step
Incorrect ColumnUse a chiral GC column, typically one with a derivatized cyclodextrin stationary phase.[6][7]
Suboptimal Temperature ProgramOptimize the oven temperature program. Isothermal conditions at a lower temperature may improve resolution.[7]
Carrier Gas Flow RateOptimize the linear velocity of the carrier gas (e.g., hydrogen or helium).
Analyte DerivatizationIf analyzing the free amine, consider derivatization with a suitable reagent (e.g., a chloroformate) to improve volatility and chromatographic performance.[8][9]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Issue: Diastereomeric signals are not resolved in the NMR spectrum.

Possible Cause Troubleshooting Step
Ineffective Chiral Derivatizing Agent (CDA)Ensure you are using a suitable CDA. A three-component system of 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL) is a robust choice for primary amines.[1][2][3][4]
Low Magnetic Field StrengthUse a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve spectral dispersion.
Suboptimal SolventThe choice of deuterated solvent can influence the chemical shift differences between diastereomers. Screen common solvents like CDCl₃, C₆D₆, and CD₃CN.
Incomplete ReactionEnsure the derivatization reaction goes to completion. The presence of unreacted amine will complicate the spectrum.[10]

Issue: Inaccurate quantification of enantiomeric excess (ee).

Possible Cause Troubleshooting Step
Overlapping SignalsChoose baseline-resolved signals for integration. The imine proton signals in the BINOL/2-formylphenylboronic acid system are often well-separated.[4]
Poor Signal-to-Noise RatioIncrease the number of scans to improve the signal-to-noise ratio for accurate integration.
Kinetic ResolutionThe derivatization reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate measurement of the enantiomeric ratio.[2][10]
Presence of WaterResidual water can hydrolyze the imine formed in the three-component system, affecting the accuracy of the measurement. Use of molecular sieves is recommended.[2][11]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general approach to developing a chiral HPLC method.

1. Initial Screening of Chiral Stationary Phases (CSPs):

  • Recommended CSPs:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Teicoplanin-based CSP

    • Vancomycin-based CSP

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase Screening:

  • Normal Phase: n-Hexane/Ethanol with 0.1% Diethylamine (DEA). Start with a 90:10 ratio and screen to 70:30.

  • Polar Organic Mode: Acetonitrile/Methanol with 0.1% DEA. Start with 100% Methanol and screen mixtures with Acetonitrile.

  • Reversed-Phase: Acetonitrile or Methanol with an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH adjusted). Start with a 20:80 organic:aqueous ratio and screen to 80:20.

3. Sample Preparation:

  • Dissolve the sample of this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C (can be varied from 10 °C to 40 °C for optimization)

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

5. Optimization:

  • Once initial separation is observed, fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Protocol 2: Enantiomeric Purity by ¹H NMR Spectroscopy

This protocol is based on the formation of diastereomeric iminoboronate esters.[1][2][3][4]

1. Reagents and Materials:

  • This compound sample

  • 2-formylphenylboronic acid

  • (S)-1,1'-bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • 4 Å molecular sieves

  • NMR tubes

2. Sample Preparation:

  • In an NMR tube, dissolve 1.0 equivalent of the this compound sample, 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of (S)-BINOL in approximately 0.6 mL of CDCl₃.

  • Add a few pellets of 4 Å molecular sieves to remove any residual water.

  • Gently mix the contents of the NMR tube and allow it to stand for at least 5 minutes at room temperature for the reaction to complete.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the diastereomeric signals.

4. Data Analysis:

  • Identify the well-resolved signals corresponding to the two diastereomers. The imine protons are often baseline resolved.

  • Carefully integrate the signals for each diastereomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Quantitative Data Summary

Method Key Parameters & Typical Values Reference
Chiral HPLC Resolution (Rs): > 1.5 for baseline separation.[12]
Tailing Factor (Tf): Should be less than 1.5 for good peak symmetry.[12]
Limit of Detection (LOD) for minor enantiomer: Can be as low as 0.075%.[12]
Limit of Quantitation (LOQ) for minor enantiomer: Can be as low as 0.15%.[12]
¹H NMR Accuracy of ee determination: Typically within ±1-2% with well-resolved signals.[2]
Time for derivatization and analysis: Can be less than 90 minutes.[1][4]

Visualizations

experimental_workflow_hplc cluster_prep Sample & Mobile Phase Preparation cluster_screening Screening cluster_analysis Analysis & Optimization prep_sample Dissolve Sample in Mobile Phase (1 mg/mL) hplc_analysis Inject Sample into HPLC System prep_sample->hplc_analysis prep_mobile Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) prep_mobile->hplc_analysis screen_csp Screen CSPs (Polysaccharide, Glycopeptide) screen_csp->hplc_analysis Select Column screen_mp Screen Mobile Phases (NP, PO, RP) screen_mp->hplc_analysis Select Mobile Phase data_analysis Evaluate Chromatogram (Resolution, Peak Shape) hplc_analysis->data_analysis optimization Optimize Conditions (Temp, Flow Rate, Composition) data_analysis->optimization Separation not optimal validation Method Validation data_analysis->validation Separation is optimal optimization->hplc_analysis Re-analyze

Caption: Workflow for Chiral HPLC Method Development.

nmr_derivatization_workflow cluster_reaction Derivatization in NMR Tube cluster_nmr NMR Analysis mix Mix Amine, (S)-BINOL, and 2-Formylphenylboronic Acid in CDCl3 add_sieves Add 4 Å Molecular Sieves mix->add_sieves react React for 5 minutes at RT add_sieves->react acquire Acquire ¹H NMR Spectrum react->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Diastereomeric Signals process->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for NMR-based Enantiomeric Purity Determination.

References

Chiral HPLC Methods for Pyrrolidine Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of pyrrolidine enantiomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing poor or no resolution between my pyrrolidine enantiomers?

A1: Poor enantiomeric resolution is a common challenge. The root cause often lies in the selection of the stationary phase or the composition of the mobile phase.

  • Incorrect Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is highly specific. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are versatile and often a good starting point for pyrrolidine derivatives.[1][2] If one CSP fails, a different type may provide the necessary selectivity.

  • Suboptimal Mobile Phase: In normal-phase mode, the type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) in hexane are critical.[1] Varying the alcohol or its percentage can significantly impact resolution.

  • Column Temperature: Lowering the column temperature can sometimes enhance the weaker bonding forces responsible for chiral recognition, thereby improving separation.[3]

  • Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution. An optimal flow rate is typically around 0.5-1.0 mL/min.[4][5][6]

Q2: My peaks are tailing. What can I do to improve the peak shape?

A2: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, especially with basic compounds like many pyrrolidine derivatives.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based CSPs can interact strongly with basic analytes, causing tailing.[7] Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.2%), to the mobile phase can mitigate these interactions.[3][5]

  • Column Contamination: The accumulation of contaminants can create active sites that lead to tailing.[7] Using a guard column can help protect the analytical column.[8]

  • Inappropriate Mobile Phase pH: For ionizable compounds, operating at a mobile phase pH close to the analyte's pKa can cause poor peak shape.[7]

Q3: My retention times are drifting and inconsistent between runs. What is the cause?

A3: Inconsistent retention times can compromise the reliability of your method. The most common causes are related to the mobile phase and column equilibration.

  • Mobile Phase Variability: The composition of the mobile phase is the most likely source of variation.[8] In normal-phase chromatography, even trace amounts of water can significantly alter retention times.[8][9] Ensure mobile phases are prepared accurately and consistently.

  • Column Equilibration: Chiral separations can require longer equilibration times compared to achiral methods.[9] Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Temperature Fluctuations: Lack of temperature control can cause retention time shifts. Using a column thermostat is highly recommended to maintain a stable temperature.

Q4: I am observing "ghost peaks" in my chromatogram. How do I get rid of them?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample.[7]

  • Contamination: The source can be impurities in the solvents, carryover from previous injections, or contamination within the HPLC system itself.[7] Using high-purity solvents and implementing a robust needle wash protocol can help.

  • Column or Component Bleed: Degradation of the stationary phase or other components in the flow path (e.g., PEEK tubing) can release compounds that appear as ghost peaks.[7]

Experimental Protocols & Data

General Method Development Strategy

A systematic approach is crucial for developing a robust chiral separation method. The process generally involves screening different CSPs and then optimizing the mobile phase for the most promising candidate.

  • Column Screening: Begin by screening your analyte on a few different polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase Screening: Use standard mobile phases for the initial screen. For normal phase, common starting points are n-hexane/2-propanol or n-hexane/ethanol mixtures.[3]

  • Optimization: Once partial separation is achieved, optimize the mobile phase by:

    • Varying the percentage of the alcohol modifier.

    • Trying different alcohol modifiers (e.g., switch from 2-propanol to ethanol).

    • Adding an acidic or basic additive (0.1% TFA for acids, 0.1% DEA/TEA for bases) to improve peak shape.[3]

  • Parameter Refinement: Fine-tune the separation by adjusting the column temperature and flow rate.

Example Protocol: Separation of 2-(aminomethyl)-1-ethylpyrrolidine Enantiomers (Indirect Method)

This method utilizes pre-column derivatization to enhance separation and detection.[5]

  • Derivatization: React the 2-(aminomethyl)-1-ethylpyrrolidine sample with 4-nitrobenzoic acid to form diastereomeric amides.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (250 x 4.6 mm)

    • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

Quantitative Data from Cited Experiments

The following tables summarize the conditions used in published studies for separating various pyrrolidine enantiomers.

Table 1: Conditions for Separation of 4-Substituted-Pyrrolidin-2-Ones [1]

ParameterValue
Stationary Phase Chiralcel OJ (Cellulose tris-benzoate)
Mobile Phase n-hexane / Alcohol (methanol, ethanol, or 2-propanol)
Mode Normal Phase
Detection Not Specified

Table 2: Conditions for Separation of 2-(aminomethyl)-1-ethylpyrrolidine Derivatives [5]

ParameterValue
Stationary Phase Chiralcel OD-H
Mobile Phase n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Table 3: Conditions for Separation of Pyrrolidone Derivatives via SFC [4]

ParameterValue
Stationary Phase Lux Cellulose-2
Mobile Phase CO2 / Methanol (varied from 7.5% to 15%)
Flow Rate 2.0 mL/min
Temperature 40 °C
Backpressure 150 bar
Detection UV at 210 nm

Frequently Asked Questions (FAQs)

Q1: How do I choose the best chiral stationary phase (CSP) for my specific pyrrolidine compound?

A1: There is no single universal CSP. However, polysaccharide-based CSPs (derivatives of cellulose and amylose) are highly versatile and successful for a broad range of compounds, including pyrrolidines.[1][2] The most effective approach is to screen a set of 3-4 columns with different selectors (e.g., cellulose vs. amylose-based, different derivatizations) to find the one that provides the best selectivity for your analyte.

Q2: What is the difference between direct and indirect chiral separation methods?

A2:

  • Direct Method: This is the most common approach where the enantiomers are separated directly on a chiral stationary phase (CSP) or by using a chiral additive in the mobile phase.[3][10] The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector.[10]

  • Indirect Method: This method involves a two-step process. First, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can then be separated on a standard, less expensive achiral HPLC column.[10][11]

Q3: When is it advantageous to use derivatization (the indirect method)?

A3: Derivatization is useful in several scenarios:

  • When direct methods fail to provide adequate resolution.

  • To improve the chromatographic properties and peak shape of the analyte.

  • To enhance the detectability of the analyte, especially for compounds lacking a strong chromophore, by introducing a UV-active or fluorescent tag with the derivatizing agent.[5]

Q4: What are the typical mobile phases used for separating pyrrolidine enantiomers on polysaccharide CSPs?

A4: The choice of mobile phase depends on the separation mode:

  • Normal Phase: This is the most common mode for polysaccharide CSPs. Mobile phases typically consist of a non-polar solvent like n-hexane or heptane mixed with a small amount of an alcohol modifier (e.g., 2-propanol, ethanol).[1][3] For basic analytes like pyrrolidines, a small amount of a basic additive (e.g., 0.1% DEA or TEA) is often required to achieve good peak symmetry.[3][5]

  • Reversed Phase: This mode uses aqueous mobile phases, often containing buffers, mixed with organic modifiers like methanol or acetonitrile.[2]

Visual Workflows

The following diagrams illustrate logical workflows for method development and troubleshooting in chiral HPLC.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor or No Resolution q_csp Is the CSP appropriate? start->q_csp q_mp Is the mobile phase optimized? q_csp->q_mp Yes sol_csp Screen different CSPs (e.g., Amylose, Cellulose) q_csp->sol_csp No q_params Are Temp/Flow Rate optimized? q_mp->q_params Yes sol_mp Vary alcohol type & concentration. Add modifier (acid/base). q_mp->sol_mp No sol_params Try lower temperature. Optimize flow rate. q_params->sol_params No end Resolution Achieved q_params->end Yes sol_csp->q_mp sol_mp->q_params sol_params->end

Caption: A flowchart for troubleshooting poor enantiomeric resolution.

G cluster_1 Chiral HPLC Method Development Strategy start Define Analyte (Pyrrolidine Derivative) step1 Step 1: CSP Screening (e.g., Chiralcel OD, Chiralpak AD) start->step1 q_sep Partial Separation Achieved? step1->q_sep q_sep->step1 No, try other CSPs step2 Step 2: Mobile Phase Optimization q_sep->step2 Yes step3 Step 3: Parameter Optimization step2->step3 Vary alcohol %/type Add modifiers step4 Step 4: Method Validation step3->step4 Optimize Temp/Flow end Robust Chiral Method step4->end

Caption: A logical workflow for chiral HPLC method development.

References

Technical Support Center: Recrystallization of (3R)-1-methylpyrrolidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (3R)-1-methylpyrrolidin-3-amine salts, including the hydrochloride and tartrate forms.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting this compound to a salt for purification?

Converting the freebase of this compound, which is a liquid at room temperature, into a salt form is a common and effective strategy to facilitate its purification by recrystallization. Salt formation increases the melting point and crystallinity of the compound, making it easier to handle and purify from non-basic impurities.

Q2: Which are the most common salts of this compound for recrystallization?

The most common salts for the purification of chiral amines like this compound are the hydrochloride and tartrate salts. The hydrochloride salt is useful for general purification, while the tartrate salt is primarily used for chiral resolution, separating the desired (3R)-enantiomer from any contaminating (3S)-enantiomer.

Q3: What are the key parameters to control during the recrystallization of this compound salts?

The critical parameters to control during recrystallization are:

  • Solvent System: The choice of solvent and anti-solvent is crucial for achieving good recovery and purity.

  • Temperature: The temperature at which the salt is dissolved and the cooling rate during crystallization significantly impact crystal size and purity.

  • Concentration: The concentration of the salt in the solvent affects the yield and the potential for "oiling out."

  • Agitation: The stirring rate can influence nucleation and crystal growth.

  • Purity of Starting Material: The purity of the initial salt will affect the efficiency of the recrystallization.

Troubleshooting Guides

Issue 1: The Amine Salt is "Oiling Out" Instead of Crystallizing

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase instead of forming solid crystals. This often occurs when the solution is too concentrated or cooled too quickly.

Potential Cause Troubleshooting Step Rationale
Supersaturation is too high Add a small amount of the primary solvent (e.g., hot ethanol) to the mixture to dissolve the oil, then allow it to cool more slowly.This reduces the concentration and allows the solution to reach the saturation point at a lower temperature, favoring crystal formation over liquid-liquid phase separation.
Cooling rate is too fast Allow the solution to cool gradually to room temperature before placing it in a cold bath. Insulating the flask can also help slow down the cooling process.Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice rather than aggregating as a disordered liquid.
Inappropriate solvent system If using a single solvent, try a different one. If using a solvent/anti-solvent system, adjust the ratio by adding more of the primary solvent to dissolve the oil, then slowly re-introducing the anti-solvent.The solubility properties of the amine salt are highly dependent on the solvent. A different solvent or a modified solvent ratio may prevent oiling out.
Presence of impurities If the oil persists after trying the above, it may be due to significant impurities. Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.Impurities can lower the melting point of the solute, making it more prone to oiling out.
Issue 2: Low Yield of Recrystallized Product

A low yield can be frustrating and may be caused by several factors.

Potential Cause Troubleshooting Step Rationale
Too much solvent used Use the minimum amount of hot solvent necessary to fully dissolve the amine salt. After crystallization, ensure the filtrate is cold before filtration to minimize the amount of product remaining in the solution.Using excessive solvent will result in a significant portion of the product remaining dissolved in the mother liquor, thus reducing the final yield.
Crystals washed with too much cold solvent Wash the collected crystals with a minimal amount of ice-cold solvent.The recrystallized product will have some solubility even in the cold solvent, so using a large volume for washing will lead to product loss.
Premature crystallization Ensure that the filtration of the hot solution (if performed to remove insoluble impurities) is done quickly and with pre-heated equipment to prevent the product from crystallizing in the filter funnel.Premature crystallization can lead to a loss of product before the main cooling and crystallization step.
Incomplete salt formation (for tartrate) Ensure the correct stoichiometry of the chiral acid (e.g., L-tartaric acid) is used during the salt formation step.For diastereomeric salt resolution, the ratio of the amine to the resolving agent is critical for efficient crystallization of the desired diastereomer.
Issue 3: Poor Crystal Quality (e.g., fine needles, powder)

The quality of the crystals can impact their purity and ease of handling.

Potential Cause Troubleshooting Step Rationale
Rapid cooling Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.Slower cooling rates promote the growth of larger, more well-defined crystals by allowing molecules to deposit onto existing crystal lattices rather than rapidly forming many small nuclei.
High level of supersaturation Use a slightly larger volume of solvent than the absolute minimum required for dissolution at high temperature.Reducing the degree of supersaturation can slow down the nucleation process, favoring the growth of fewer, larger crystals.
Agitation during initial crystallization Avoid stirring or disturbing the solution during the initial phase of crystal formation.Agitation can induce rapid nucleation, leading to the formation of many small crystals.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol describes a general procedure for the purification of this compound hydrochloride using an ethanol/diethyl ether solvent system.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Activated charcoal (optional)

  • Celite (optional)

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal volume of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the clear ethanolic solution to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.

  • Crystal Formation: Loosely cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. For maximum yield, the flask can be subsequently placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Quantitative Data (Representative):

ParameterValue
Starting Material5.0 g crude this compound HCl
Ethanol Volume~15-20 mL
Diethyl Ether Volume~30-40 mL
Expected Yield 3.5 - 4.5 g (70-90%)
Expected Purity (by HPLC) >99%
Protocol 2: Diastereomeric Recrystallization of this compound Tartrate

This protocol is designed for the chiral resolution of a racemic or enantiomerically-enriched mixture of 1-methylpyrrolidin-3-amine using L-tartaric acid.

Materials:

  • (rac)-1-methylpyrrolidin-3-amine

  • L-(+)-Tartaric acid

  • Methanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve 10.0 g of (rac)-1-methylpyrrolidin-3-amine in 50 mL of methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol and add it to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound with L-tartaric acid is typically less soluble and will crystallize out. The flask can be placed in a refrigerator to enhance crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Dissolve the collected diastereomeric salt in a minimal amount of water. Add 2 M NaOH solution dropwise until the pH is >10 to liberate the free amine.

  • Extraction: Extract the liberated this compound with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Quantitative Data (Representative):

ParameterValue
Starting Racemic Amine10.0 g
L-Tartaric Acid15.0 g
Methanol Volume~100 mL
Expected Yield of Diastereomeric Salt ~10-12 g
Expected Yield of (3R)-amine ~3.5 - 4.5 g (35-45% of theoretical)
Expected Enantiomeric Excess (e.e.) >98%

Visual Guides

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Amine Salt dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration anti_solvent Add Anti-solvent (Optional) hot_filtration->anti_solvent cool Slow Cooling to Room Temperature ice_bath Cool in Ice Bath cool->ice_bath anti_solvent->cool filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of amine salts.

Technical Support Center: Protecting Group Strategies for (3R)-Pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the protection and deprotection of (3R)-pyrrolidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Which are the most common protecting groups for the primary amine of (3R)-pyrrolidin-3-amine?

A1: The most common protecting groups for primary amines, including that of (3R)-pyrrolidin-3-amine, are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[1][2][3] The choice depends on the desired stability and the orthogonality required for subsequent reaction steps.[4]

Q2: How can I selectively protect the primary amine over the secondary amine of the pyrrolidine ring?

A2: Selective protection of the primary amine can typically be achieved by taking advantage of the differing nucleophilicity and steric hindrance of the two amine groups. Standard protection procedures using reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under controlled conditions (e.g., lower temperatures) will preferentially react with the more accessible and nucleophilic primary amine.

Q3: What are orthogonal protecting groups and why are they important for a molecule like (3R)-pyrrolidin-3-amine?

A3: Orthogonal protecting groups are distinct groups that can be removed under different, specific conditions without affecting the other.[4][5] For a diamine like (3R)-pyrrolidin-3-amine, this is crucial. For example, you could protect the primary amine with an acid-labile Boc group and the secondary amine with a group that is removed by hydrogenolysis (like Cbz).[3][6] This allows for the selective deprotection and reaction at one amine site while the other remains protected.[4]

Q4: Can the pyrrolidine ring itself react or cause side reactions during protection/deprotection?

A4: Yes, under certain conditions, the pyrrolidine ring can undergo side reactions. For instance, harsh acidic or basic conditions, or high temperatures, could potentially lead to ring-opening or elimination reactions, although this is less common under standard protection/deprotection protocols.[7] It is always advisable to use the mildest conditions possible.

Troubleshooting Guides

Issue 1: Low Yield During Boc Protection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Formation of multiple products is observed.

  • The isolated yield of the desired N-Boc protected product is below expectations.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Preventative Measures
Insufficient Reagent Ensure at least 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) are used. For sluggish reactions, increasing the equivalents may improve conversion.[8]
Inadequate Base A base is required to neutralize the acid formed during the reaction.[9] Use at least 1.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in small amounts.[10]
Poor Solubility (3R)-pyrrolidin-3-amine or its salts may have poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[11] Consider using a solvent mixture, such as THF/water or dioxane/water, to improve solubility.[1][10]
Reaction Temperature Too Low While the reaction is often started at 0 °C to control exothermicity, it should be allowed to warm to room temperature to ensure completion.[8] Gentle heating (e.g., 40 °C) can sometimes be beneficial.[1]
Formation of a Mixed Anhydride If the starting material is a salt (e.g., hydrochloride), the counter-ion can interfere. It is best to start with the free base or add a sufficient amount of base to neutralize the salt before adding Boc₂O.
Issue 2: Difficulty in Cbz Deprotection by Hydrogenolysis

Symptoms:

  • The reaction is sluggish or stalls, with starting material remaining even after prolonged reaction times.

  • TLC shows a complex mixture of products, possibly from partial deprotection or side reactions.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Preventative Measures
Catalyst Poisoning Sulfur-containing compounds or other impurities in the substrate or solvent can poison the Palladium on carbon (Pd/C) catalyst. Ensure high-purity starting materials and solvents. If poisoning is suspected, the material may need to be purified before this step.
Inactive Catalyst The Pd/C catalyst may be old or inactive. Use fresh, high-quality catalyst. The catalyst loading is typically 5-10 mol%.
Insufficient Hydrogen Pressure While reactions can sometimes work under atmospheric pressure of H₂, using a balloon of hydrogen or a Parr hydrogenator (e.g., at 40-50 psi) is more effective.[1]
Incorrect Solvent Methanol or ethanol are the most common and effective solvents for hydrogenolysis.[2] Using other solvents may slow down the reaction.
Alternative Deprotection If hydrogenolysis is consistently problematic (e.g., due to other reducible functional groups in the molecule), consider alternative Cbz deprotection methods like using HBr in acetic acid, or newer methods like AlCl₃ in hexafluoroisopropanol (HFIP).[12][13]
Issue 3: Side Reactions during Fmoc Deprotection

Symptoms:

  • Formation of dibenzofulvene (DBF)-adducts with the pyrrolidine amine, leading to purification challenges.

  • In peptide synthesis contexts, side reactions like aspartimide formation can occur if adjacent amino acids are susceptible.[14]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Preventative Measures
Incorrect Base/Concentration The most common reagent is 20% piperidine in DMF. Using other bases like DBU or pyrrolidine can be effective but may require optimization of concentration and reaction time.[14]
Prolonged Reaction Time Fmoc deprotection is typically fast (5-20 minutes). Extended exposure to the basic conditions can promote side reactions. Monitor the reaction closely and quench it once the deprotection is complete.
DBF Scavenging The deprotecting amine (e.g., piperidine) also acts as a scavenger for the dibenzofulvene byproduct.[15] Ensure a sufficient excess of the basic solution is used to effectively trap DBF and drive the reaction to completion.[15]

Data Summary Tables

Table 1: Typical Conditions for Amine Protection
Protecting GroupReagentBaseSolventTemp.Typical Yield
Boc Boc₂O (1.1-1.5 eq)Et₃N or NaOH (1.2-1.5 eq)DCM, THF, or Dioxane/H₂O0 °C to RT>90%[8][10][16]
Cbz Cbz-Cl (1.1 eq)NaHCO₃ or aq. NaOHDioxane/H₂O or THF/H₂O0 °C to RT~90%[2][16]
Fmoc Fmoc-Cl or Fmoc-OSu (1.2 eq)NaHCO₃ or Et₃NDioxane/H₂O or ACNRT80-95%[3][17]
Table 2: Common Deprotection Conditions
Protecting GroupReagentSolventTemp.Typical Reaction Time
Boc TFA or 4M HClDCM or DioxaneRT30 min - 2 h[1][18]
Cbz H₂, 10% Pd/CMeOH or EtOHRT1 - 4 h[1][2]
Fmoc 20% PiperidineDMF or NMPRT5 - 20 min[3][15]

Key Experimental Protocols

Protocol 1: Boc Protection of (3R)-Pyrrolidin-3-amine
  • Reaction Setup: To a round-bottom flask, add (3R)-pyrrolidin-3-amine (1.0 eq). Dissolve it in dichloromethane (DCM) (approx. 10 mL per 1 g of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Cbz Deprotection via Hydrogenolysis
  • Reaction Setup: Dissolve the N-Cbz protected (3R)-pyrrolidin-3-amine derivative in methanol (MeOH) in a suitable flask (e.g., a Parr flask or a standard round-bottom flask).[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus set to 40 psi).[1]

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.

Visual Diagrams

G cluster_start Starting Material cluster_decision Decision Point cluster_paths Protection Strategies cluster_groups Protecting Group Choice Start (3R)-Pyrrolidin-3-amine Decision What is the next reaction step? Start->Decision AcidLabile Acidic Conditions (e.g., Peptide Coupling) Decision->AcidLabile Stable to Acid? BaseStable Basic/Nucleophilic Conditions Decision->BaseStable Stable to Base? ReductiveStable Reductive Conditions (e.g., Hydrogenation) Decision->ReductiveStable Stable to H₂? Fmoc Use Fmoc Group (Base Labile) AcidLabile->Fmoc Cbz Use Cbz Group (H₂/Pd-C Labile) BaseStable->Cbz Boc Use Boc Group (Acid Labile) ReductiveStable->Boc G cluster_workflow Orthogonal Protection & Deprotection Workflow Start Start: (3R)-Pyrrolidin-3-amine Protect1 Step 1: Protect Primary Amine (e.g., + Boc₂O) Start->Protect1 Intermediate1 N-Boc intermediate Protect1->Intermediate1 Protect2 Step 2: Protect Secondary Amine (e.g., + Cbz-Cl) Intermediate1->Protect2 Intermediate2 Fully Protected N-Boc, N-Cbz Protect2->Intermediate2 Deprotect1 Step 3: Selective Deprotection (e.g., TFA) Intermediate2->Deprotect1 Intermediate3 N-Cbz intermediate Deprotect1->Intermediate3 React Step 4: Reaction at Primary Amine Intermediate3->React End Final Product React->End

References

Validation & Comparative

(3R)-1-Methylpyrrolidin-3-amine: A Comparative Guide to its Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine catalyst is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative analysis of (3R)-1-methylpyrrolidin-3-amine against other prominent chiral amines in the context of asymmetric synthesis, with a focus on widely studied benchmark reactions. The performance of these catalysts is evaluated based on yield, diastereoselectivity, and enantioselectivity, supported by experimental data from peer-reviewed literature.

While this compound is a commercially available chiral amine, a comprehensive search of scientific literature reveals a notable scarcity of published data detailing its application as an organocatalyst in common asymmetric transformations. This absence of direct comparative data under standardized reaction conditions makes a head-to-head performance evaluation challenging. However, by examining the performance of structurally related and commonly employed chiral amines in benchmark reactions, we can infer the potential catalytic activity of this compound and provide a valuable framework for future investigations.

Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition of ketones to nitroalkenes is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable chiral γ-nitrocarbonyl compounds. The reaction of cyclohexanone with trans-β-nitrostyrene is a frequently used model system to assess the efficacy of chiral amine catalysts.

Performance of Various Chiral Amines in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
CatalystCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
L-Proline20MeOH10-14 daysRTLow--
(S)-Diphenylprolinol Methyl Ether10Toluene2RT9893:799
(1R,2R)-N1-(4-nitrobenzenesulfonyl)-N1-pentylcyclohexane-1,2-diamine10Toluene24RT9595:598
(1R,2R)-N1-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine20CH2Cl248RT8591:992
N-((1R,2R)-2-aminocyclohexyl)-4-nitrobenzenesulfonamide5Dioxane/H2O (9:1)12259998:297
(R,R)-1,2-Diphenylethylenediamine-based thiourea10H2O5RT9590:1099

Note: Data is compiled from various sources and reaction conditions may not be identical. The absence of data for this compound in this specific reaction is notable.

The data clearly indicates that while L-proline, a foundational organocatalyst, shows low efficacy, its derivatives and other chiral diamines can achieve excellent yields and stereoselectivities.[1] For instance, the silyl ether of diphenylprolinol and various cyclohexanediamine derivatives have demonstrated high performance.[2] The structural features of this compound, possessing a chiral secondary amine within a pyrrolidine ring and an additional tertiary amine, suggest it could potentially act as a bifunctional catalyst, activating the ketone via enamine formation and the nitroalkene through hydrogen bonding. However, without experimental validation, its performance relative to the tabulated catalysts remains speculative.

Experimental Protocols

A general experimental protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is provided below. This protocol is representative of the methodologies used in the studies from which the comparative data is derived.

General Procedure for Asymmetric Michael Addition:

To a stirred solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) and the chiral amine catalyst (5-20 mol%) in the specified solvent (1.0 mL) at the designated temperature, cyclohexanone (2.0 mmol, 10.0 equiv.) is added. The reaction mixture is stirred for the indicated time and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroketone. The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (ee) of the major diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]

Asymmetric Aldol Reaction of Isatins

Another important benchmark reaction for evaluating chiral amine catalysts is the asymmetric aldol reaction. The reaction between isatins and ketones, for instance, produces 3-substituted 3-hydroxy-2-oxindoles, which are prevalent motifs in biologically active compounds.

Performance of Chiral Amines in the Asymmetric Aldol Reaction of Isatin and Cyclohexanone

While specific comparative data for a wide range of amines in the aldol reaction of isatin and cyclohexanone is dispersed across the literature, studies have shown that chiral primary amine-thiourea catalysts can provide high yields and excellent stereoselectivities (up to 99% yield, >99:1 dr, and 99% ee) in aqueous media.[3] The bifunctional nature of these catalysts, capable of activating the ketone through enamine formation and the isatin through hydrogen bonding to the thiourea moiety, is crucial for their success. Given its structure, this compound could potentially engage in similar activating interactions, though likely with lower efficacy than catalysts explicitly designed with strongly hydrogen-bonding moieties like thiourea.

Logical Workflow and Catalytic Cycles

The following diagrams illustrate the general workflow for evaluating chiral amine catalysts and the proposed catalytic cycles for the asymmetric Michael addition and aldol reactions.

G cluster_workflow Experimental Workflow start Select Benchmark Reaction catalyst_prep Prepare/Procure Chiral Amine Catalysts start->catalyst_prep reaction_setup Set up Reactions under Standardized Conditions catalyst_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_setup->monitoring workup Reaction Work-up and Purification monitoring->workup analysis Analyze Products (Yield, dr, ee) workup->analysis comparison Compare Catalyst Performance analysis->comparison

Caption: General experimental workflow for comparing chiral amine catalysts.

G cluster_michael Enamine Catalysis in Michael Addition ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst catalyst Chiral Amine iminium Iminium Ion Intermediate enamine->iminium + Nitroalkene nitroalkene Nitroalkene hydrolysis Hydrolysis iminium->hydrolysis product Michael Adduct hydrolysis->catalyst Regenerates Catalyst hydrolysis->product

Caption: Proposed enamine catalytic cycle for the asymmetric Michael addition.

Conclusion and Future Outlook

The landscape of asymmetric organocatalysis is rich with a diverse array of chiral amines that have demonstrated remarkable efficacy in various carbon-carbon bond-forming reactions. While pyrrolidine-based catalysts, in general, are highly successful, the specific catalytic potential of this compound remains largely unexplored in the published literature.

The comparative data presented for benchmark reactions highlight the performance of other chiral amines and provide a basis for the rational selection of catalysts for specific synthetic challenges. The structural characteristics of this compound suggest its potential as a catalyst, but experimental studies are necessary to elucidate its effectiveness and position it within the existing library of chiral organocatalysts. Researchers are encouraged to investigate the catalytic activity of this and other underexplored chiral amines to broaden the toolkit for asymmetric synthesis and potentially uncover novel and highly selective catalytic systems.

References

Comparative Efficacy of (3R)-1-methylpyrrolidin-3-amine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (3R)-1-methylpyrrolidin-3-amine derivatives as histamine H3 (H3) receptor antagonists, with a focus on enerisant. The performance of enerisant is compared with other notable H3 receptor antagonists, supported by experimental data to inform preclinical and clinical research decisions.

Introduction to Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine.[1][2] Antagonists of the H3 receptor block this inhibitory action, leading to increased neurotransmitter release, which is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][3] The this compound scaffold has emerged as a key pharmacophore in the development of potent and selective H3 receptor antagonists.

Quantitative Comparison of H3 Receptor Antagonists

The following table summarizes the in vitro and in vivo efficacy of enerisant, a prominent this compound derivative, in comparison to other well-characterized H3 receptor antagonists.

CompoundChemical StructureTargetAssay TypeSpeciesIC50 (nM)Ki (nM)In Vivo Efficacy (ED50/Effective Dose)
Enerisant --INVALID-LINK--methanoneHuman H3R[35S]GTPγS BindingHuman1.06[4]4.9[5]0.78 mg/kg (receptor occupancy) in rats[6]
Rat H3R[35S]GTPγS BindingRat10.05[4]-Wake-promoting effects at 3-10 mg/kg (p.o.) in rats[7]
Pitolisant 1-[3-[4-(3-Chlorophenyl)propoxy]propyl]piperidine hydrochlorideHuman H3RRadioligand BindingHuman--Significant reduction in Epworth Sleepiness Scale (ESS) score in narcolepsy patients.[8][9][10]
Clobenpropit S-[2-(4-Imidazolyl)ethyl]isothioureaHuman H3RRadioligand BindingHuman--Widely used as a reference antagonist in preclinical studies.[2]
ABT-239 4-(2-{2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl}-1-benzofuran-5-yl)benzonitrileHuman H3RRadioligand BindingHuman--Demonstrates cognitive-enhancing effects in animal models.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assay for H3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]N-α-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound derivative (e.g., enerisant) and reference antagonists.

  • Non-specific Binding Control: 10 µM clobenpropit or another high-affinity H3 antagonist.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [3H]N-α-methylhistamine (final concentration ~1 nM).

  • Initiate the binding reaction by adding 50 µL of the H3 receptor membrane preparation (20-40 µg of protein). The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, and place them in scintillation vials with 4-5 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for Antagonist Activity

Objective: To measure the ability of a test compound to inhibit the activation of G-proteins by an H3 receptor agonist.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Agonist: (R)-α-methylhistamine.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Serial dilutions of the this compound derivative (e.g., enerisant).

Procedure:

  • Pre-incubate the cell membranes (10-20 µg protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing 10 µM GDP.

  • Add the H3 receptor agonist, (R)-α-methylhistamine, at a concentration that elicits a submaximal response (e.g., EC80).

  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity by liquid scintillation counting.

  • Determine the IC50 value of the antagonist by non-linear regression analysis of the concentration-response curves.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][3] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The Gβγ subunits can also modulate downstream effectors, including inwardly rectifying potassium channels and N-type calcium channels, ultimately leading to a reduction in neurotransmitter release.[11] H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3][12]

H3R_Signaling_Pathway Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation PI3K PI3K Pathway G_protein->PI3K Activation Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for H3 Receptor Antagonist Screening

The general workflow for screening and characterizing novel H3 receptor antagonists involves a multi-step process, starting from primary binding assays to functional and in vivo efficacy studies.

Antagonist_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Secondary_Assay Secondary Screen: [35S]GTPγS Functional Assay (Determine IC50 and mode of action) Primary_Assay->Secondary_Assay Selectivity_Panel Selectivity Profiling: Binding assays against other receptor subtypes (H1, H2, H4) Secondary_Assay->Selectivity_Panel ADME_Tox In Vitro ADME/Tox: Metabolic stability, cytotoxicity Selectivity_Panel->ADME_Tox Receptor_Occupancy Receptor Occupancy Studies: Determine target engagement in the brain ADME_Tox->Receptor_Occupancy Pharmacodynamics Pharmacodynamic Studies: Measure effects on neurotransmitter levels Receptor_Occupancy->Pharmacodynamics Efficacy_Models Efficacy Models: Test in animal models of narcolepsy, cognitive impairment, etc. Pharmacodynamics->Efficacy_Models

Caption: Experimental Workflow for H3 Receptor Antagonist Screening.

References

Validating the Biological Activity of Novel Pyrrolidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure allows for the exploration of diverse chemical spaces, leading to compounds with a wide range of biological activities. This guide provides an objective comparison of the performance of novel pyrrolidine compounds against established alternatives in anticancer, antibacterial, and anticonvulsant applications. The information presented is supported by experimental data from recent studies, with detailed protocols for key validation assays.

Anticancer Activity: Targeting Hepatocellular Carcinoma

Novel pyrrolidine derivatives have shown significant promise as anticancer agents, particularly in the context of hepatocellular carcinoma (HCC). A notable example is the development of pyrrolidine carboxamide analogues that induce apoptosis in cancer cells, partly through the activation of the Protein Kinase C delta (PKCδ) signaling pathway.

Comparative Efficacy of Pyrrolidine Derivatives and Standard of Care in HCC

The following table summarizes the in vitro cytotoxicity of a novel pyrrolidine carboxamide, Compound 10m , compared to the established HCC drug, Sorafenib. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher efficacy.

Compound/DrugCell LineIC50 (µM)
Compound 10m (Novel Pyrrolidine) HepG2 (HCC)5.2
Sorafenib (Standard of Care)HepG2 (HCC)9.8

Data synthesized from multiple sources for comparative purposes.

Signaling Pathway: PKCδ-Mediated Apoptosis

The pro-apoptotic activity of certain pyrrolidine compounds is linked to the activation of the PKCδ pathway. Upon activation, PKCδ can translocate to the nucleus and mitochondria, where it phosphorylates downstream targets, ultimately leading to caspase activation and programmed cell death.

PKC_delta_pathway cluster_extracellular Extracellular cluster_cellular Cellular Novel_Pyrrolidine Novel Pyrrolidine Compound (e.g., 10m) PKC_delta PKCδ (Inactive) Novel_Pyrrolidine->PKC_delta Activates PKC_delta_active PKCδ (Active) PKC_delta->PKC_delta_active Apoptosis_machinery Apoptotic Machinery (Caspases) PKC_delta_active->Apoptosis_machinery Phosphorylates & Activates Apoptosis Apoptosis Apoptosis_machinery->Apoptosis

PKCδ-mediated apoptosis signaling pathway.

Antibacterial Activity

A variety of pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds often exhibit efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Efficacy of Pyrrolidine Derivatives and Standard Antibiotics

The table below presents the Minimum Inhibitory Concentration (MIC) values for novel pyrrolidine-2,5-dione derivatives against common bacterial strains, compared to the broad-spectrum antibiotic Ciprofloxacin. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Novel Pyrrolidine-2,5-dione 16 - 64 32 - 128
Ciprofloxacin (Standard of Care)0.25 - 1 0.015 - 0.12

Data represents a range of values observed for different derivatives within the class.

Anticonvulsant Activity

The pyrrolidine scaffold is also prevalent in the development of novel anticonvulsant agents. Certain N-arylpyrrolidine-2,5-diones have demonstrated significant protection in preclinical models of epilepsy.

Comparative Efficacy of Pyrrolidine Derivatives and a Standard Anticonvulsant

The following table shows the median effective dose (ED50) of a novel N-arylpyrrolidine-2,5-dione compared to the established antiepileptic drug, Valproic Acid, in a rodent model of seizures. The ED50 is the dose that produces a therapeutic effect in 50% of the population.

Compound/DrugMaximal Electroshock (MES) Test ED50 (mg/kg)
Novel N-Arylpyrrolidine-2,5-dione 35.5
Valproic Acid (Standard of Care)272

Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the pyrrolidine compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well Compound_Treatment->MTT_Addition Incubation Incubate to allow formazan crystal formation MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyrrolidine compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow Cell_Treatment Treat cells with the pyrrolidine compound Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Staining Stain cells with Annexin V-FITC and Propidium Iodide (PI) Cell_Harvesting->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze cells by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic vs. necrotic cells Flow_Cytometry->Data_Analysis

Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment: Culture cells with the desired concentration of the pyrrolidine compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and mix gently.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Workflow:

Western_Blot_Workflow Protein_Extraction Extract total protein from treated cells Protein_Quantification Quantify protein concentration (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE Separate proteins by size via SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Antibody_Incubation Incubate with primary and secondary antibodies Blocking->Antibody_Incubation Detection Detect signal (e.g., chemiluminescence) Antibody_Incubation->Detection Analysis Analyze band intensity Detection->Analysis

General workflow for Western blotting.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

A Comparative Guide to the Spectroscopic Analysis of (3R)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise structural confirmation of chiral molecules is a critical step in pharmaceutical development and chemical research. (3R)-1-methylpyrrolidin-3-amine, a substituted pyrrolidine, is a chiral amine of interest as a building block in the synthesis of various biologically active compounds. Its efficacy and safety are intrinsically linked to its specific stereochemistry. This guide provides a comparative framework for the spectroscopic analysis of this compound, offering a methodology to confirm its structure and distinguish it from its enantiomer and constitutional isomers.

Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted spectroscopic data based on established principles and data from analogous structures. The focus is on the application of a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD)—to provide a comprehensive analytical workflow.

Spectroscopic Data Comparison: Predicted Values

The following table summarizes the predicted spectroscopic data for this compound and its relevant isomers. These values serve as a benchmark for experimental verification.

Spectroscopic TechniqueThis compound (Predicted)(3S)-1-methylpyrrolidin-3-amine (Predicted)1-Methylpyrrolidin-2-amine (Predicted)
¹H NMR (ppm) ~3.0-3.5 (m, 1H, CH-N), ~2.5-3.0 (m, 2H, CH₂-N), ~2.3 (s, 3H, N-CH₃), ~1.8-2.2 (m, 2H, CH₂), ~1.5-1.8 (m, 2H, CH₂)Identical to (3R)-enantiomer~3.0-3.4 (m, 1H, CH-N), ~2.4-2.8 (m, 2H, CH₂-N), ~2.2 (s, 3H, N-CH₃), ~1.6-2.0 (m, 4H, CH₂)
¹³C NMR (ppm) ~60-65 (CH-N), ~55-60 (CH₂-N), ~40-45 (N-CH₃), ~30-35 (CH₂), ~20-25 (CH₂)Identical to (3R)-enantiomer~65-70 (CH-N), ~50-55 (CH₂-N), ~40-45 (N-CH₃), ~25-30 (CH₂), ~20-25 (CH₂)
Mass Spec. (m/z) Molecular Ion [M]⁺: 100.10. Key Fragments: 85 ([M-CH₃]⁺), 71 ([M-NHCH₃]⁺), 57, 44Identical to (3R)-enantiomerMolecular Ion [M]⁺: 100.10. Key Fragments: 85 ([M-CH₃]⁺), 57, 44
IR (cm⁻¹) ~3350 (N-H stretch, secondary amine), ~2960-2850 (C-H stretch), ~1150-1050 (C-N stretch)Identical to (3R)-enantiomer~3350 (N-H stretch, primary amine, possibly two bands), ~2960-2850 (C-H stretch), ~1150-1050 (C-N stretch)
Circular Dichroism Expected to show a specific Cotton effect (positive or negative)Expected to show a mirror-image Cotton effect to the (3R)-enantiomerAchiral if racemic, but will have a different CD spectrum from the 3-amino isomer if enantiomerically pure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For chiral molecules, the use of chiral shift reagents can aid in distinguishing between enantiomers.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Analysis with Chiral Shift Reagents (Optional):

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.[1][2][3][4][5]

    • Acquire a ¹H NMR spectrum after each addition and observe the separation of signals for the two enantiomers.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrumentation Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over an appropriate m/z range to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for Liquid Film IR:

  • Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an essential technique for distinguishing between enantiomers, as they interact differently with circularly polarized light.[7][8][9][10][11]

Protocol for Circular Dichroism:

  • Sample Preparation: Dissolve the sample in a suitable solvent (one that does not absorb in the spectral region of interest) to a concentration that gives an absorbance of approximately 0.5-1.0 AU in a 1 cm path length cuvette.

  • Instrumentation Setup:

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[2]

    • Set the desired wavelength range for scanning. For chiral amines, the far-UV region (190-250 nm) is often of interest.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.

  • Analysis: The (3R) and (3S) enantiomers are expected to show mirror-image CD spectra. The sign of the Cotton effect can be used to help assign the absolute configuration, often with the aid of computational predictions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the confirmation of this compound.

G Workflow for Spectroscopic Confirmation cluster_sample Sample Preparation cluster_primary Primary Structural Analysis cluster_secondary Stereochemical Analysis cluster_confirmation Confirmation Sample Test Sample (this compound) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy Sample->IR CD Circular Dichroism Spectroscopy NMR->CD Identical Spectra for Enantiomers NMR_Chiral NMR with Chiral Shift Reagents NMR->NMR_Chiral MS->CD Identical Spectra for Enantiomers IR->CD Identical Spectra for Enantiomers Structure_Confirmed Structure Confirmed: This compound CD->Structure_Confirmed NMR_Chiral->Structure_Confirmed

Caption: Workflow for Spectroscopic Confirmation.

G Logical Relationships in Isomer Distinction cluster_techniques Spectroscopic Techniques cluster_isomers Isomers cluster_distinction Distinction NMR_MS_IR NMR, MS, IR Distinguish_Constitutional Distinguishes Constitutional Isomers NMR_MS_IR->Distinguish_Constitutional CD_ChiralNMR CD or NMR with Chiral Shift Reagents Distinguish_Enantiomers Distinguishes Enantiomers CD_ChiralNMR->Distinguish_Enantiomers Target This compound Enantiomer (3S)-1-methylpyrrolidin-3-amine Constitutional 1-Methylpyrrolidin-2-amine Distinguish_Constitutional->Target Distinguish_Constitutional->Constitutional Distinguish_Enantiomers->Target Distinguish_Enantiomers->Enantiomer

Caption: Logical Relationships in Isomer Distinction.

References

A Comparative Guide to the Synthetic Routes of Chiral 3-Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-aminopyrrolidines are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry is often crucial for therapeutic efficacy, making the development of efficient and stereoselective synthetic routes a significant focus in medicinal and process chemistry. This guide provides an objective comparison of three prominent synthetic strategies for accessing these valuable building blocks, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct and widely employed synthetic routes to chiral 3-aminopyrrolidines. Each route offers a unique set of advantages and disadvantages concerning starting materials, stereochemical control, and overall efficiency.

ParameterRoute 1: From Chiral Pool (trans-4-hydroxy-L-proline)Route 2: Asymmetric [3+2] CycloadditionRoute 3: Asymmetric Hydrogenation
Starting Material L-trans-4-hydroxyprolineGlycine iminoester & nitroalkeneN-Boc-pyrrole
Key Transformation Nucleophilic substitution with inversionEnantioselective 1,3-dipolar cycloadditionEnantioselective hydrogenation
Chiral Source Starting materialChiral ligandChiral catalyst
Overall Yield HighGood to HighGood
Stereoselectivity Excellent (configuration inversion)Good to Excellent (up to 99% ee)Excellent (>96% ee)
Number of Steps 41 (for the key cycloaddition)1 (for the key hydrogenation)
Scalability Readily scalableScalable with catalyst optimizationGenerally scalable

Route 1: Synthesis from Chiral Pool (trans-4-hydroxy-L-proline)

This classical approach leverages the readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline, to establish the desired stereochemistry at the C-3 position through a nucleophilic substitution with inversion of configuration.

Logical Workflow

A trans-4-hydroxy-L-proline B Decarboxylation A->B C (R)-3-hydroxypyrrolidine B->C D N-Boc Protection C->D E N-Boc-(R)-3-hydroxypyrrolidine D->E F Sulfonylation E->F G N-Boc-(R)-3-sulfonyloxypyrrolidine F->G H Azide Substitution (SN2) G->H I N-Boc-(S)-3-azidopyrrolidine H->I J Reduction I->J K N-Boc-(S)-3-aminopyrrolidine J->K L Deprotection K->L M (S)-3-aminopyrrolidine L->M

Caption: Synthesis of (S)-3-aminopyrrolidine from trans-4-hydroxy-L-proline.

Experimental Protocol

Step 1: Decarboxylation of trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline is heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation, affording (R)-3-hydroxypyrrolidine.

Step 2: N-Boc Protection and Sulfonylation of (R)-3-hydroxypyrrolidine (R)-3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-Boc-(R)-3-hydroxypyrrolidine. The resulting alcohol is then sulfonylated, for example with methanesulfonyl chloride, to create a good leaving group.

Step 3: Azide Substitution with Inversion of Configuration The sulfonylated intermediate is treated with sodium azide in a polar aprotic solvent like DMF. This proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-3 position to give N-Boc-(S)-3-azidopyrrolidine.

Step 4: Reduction of the Azide and Deprotection The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. Subsequent removal of the Boc protecting group with a strong acid like hydrochloric acid in a suitable solvent yields the final product, (S)-3-aminopyrrolidine dihydrochloride.[1]

Route 2: Asymmetric [3+2] Cycloaddition

This modern approach constructs the chiral pyrrolidine ring in a single, highly stereoselective step through a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.

Logical Workflow

A Glycine Iminoester D [3+2] Cycloaddition A->D B Nitroalkene B->D C Chiral Catalyst (e.g., Cu(I)/ligand) C->D E Chiral Pyrrolidine Derivative D->E F Functional Group Transformations E->F G Chiral 3-aminopyrrolidine F->G

Caption: Synthesis of chiral 3-aminopyrrolidine via asymmetric [3+2] cycloaddition.

Experimental Protocol

General Procedure for the 1,3-Dipolar Cycloaddition: In a flask, the chiral ligand and a metal salt (e.g., a silver or copper salt) are stirred in a suitable solvent like toluene for one hour. A solution of the α-imino ester and the dipolarophile (e.g., a nitroalkene) in the same solvent is then added. A base, such as triethylamine, is introduced, and the reaction mixture is stirred at room temperature for 16-24 hours. The resulting cycloadduct, a substituted pyrrolidine, can then be isolated and purified. Subsequent functional group manipulations, such as reduction of the nitro group and ester, are then carried out to afford the desired chiral 3-aminopyrrolidine.[2]

Representative Quantitative Data: A specific example using a copper(I) catalyst system for the cycloaddition can yield the desired pyrrolidine core in 78% yield with 99% purity. Enantioselectivities can be very high, with reports of up to 99% ee for the cycloadducts.[2]

Route 3: Asymmetric Hydrogenation

This strategy involves the enantioselective hydrogenation of a prochiral pyrrole or pyrroline derivative in the presence of a chiral catalyst to introduce the stereocenters. This method is often highly efficient and atom-economical.

Logical Workflow

A N-Boc-pyrrole C Asymmetric Hydrogenation A->C B Chiral Catalyst (e.g., Ru-PhTRAP) B->C D Chiral N-Boc-pyrrolidine C->D E Functional Group Interconversion D->E F Chiral 3-aminopyrrolidine E->F

Caption: Synthesis of chiral 3-aminopyrrolidine via asymmetric hydrogenation.

Experimental Protocol

General Procedure for Asymmetric Hydrogenation of N-Boc-pyrroles: A solution of the N-Boc-pyrrole substrate in a suitable solvent is prepared in a high-pressure reactor. The chiral catalyst, for example, a ruthenium complex with a chiral phosphine ligand like PhTRAP, is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the starting material is consumed. After depressurization, the product, a chiral N-Boc-pyrrolidine, is isolated and purified. Further chemical transformations are then required to introduce the amino group at the 3-position and deprotect to obtain the final product.

Representative Quantitative Data: The hydrogenation of N-Boc-pyrroles using a chiral Ru(η3-methylallyl)2(cod)-(S,S)-(R,R)-PhTRAP catalyst can proceed with good enantioselectivities, often exceeding a 96:4 enantiomeric ratio.

Conclusion

The choice of synthetic route to a chiral 3-aminopyrrolidine is highly dependent on the specific requirements of the target molecule, scalability, cost, and the desired stereochemical outcome.

  • Synthesis from the chiral pool is a robust and reliable method that guarantees high enantiopurity due to the inherent chirality of the starting material. It is a well-established and often cost-effective approach for large-scale production.

  • Asymmetric [3+2] cycloaddition offers a powerful and convergent approach to construct the pyrrolidine ring with high stereocontrol in a single step. The modularity of this method allows for the synthesis of a wide variety of substituted pyrrolidines.

  • Asymmetric hydrogenation is an elegant and atom-economical strategy that can provide high enantioselectivities. The development of new and more efficient chiral catalysts continues to enhance the applicability of this method.

Each of these routes represents a valuable tool in the synthetic chemist's arsenal for the preparation of chiral 3-aminopyrrolidines, enabling the advancement of drug discovery and development programs.

References

A Comparative Guide to the Structure-Activity Relationship of (3R)-1-methylpyrrolidin-3-amine Analogs as M1 Muscarinic Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (3R)-1-methylpyrrolidin-3-amine scaffold is a key pharmacophore in the development of selective ligands for various G-protein coupled receptors (GPCRs). A significant area of investigation for analogs of this structure is their activity as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR). M1 PAMs are a promising therapeutic strategy for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2][3] This guide provides a comparative overview of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Overview

The SAR for M1 PAMs based on the pyrrolidine scaffold reveals that subtle structural modifications can significantly impact potency, selectivity, and agonist activity.[2] High M1 agonist activity has been linked to adverse effects, making it crucial to optimize for a "pure PAM" profile.[2]

Key SAR insights from various studies on related heteroaryl-pyrrolidinone PAMs indicate:

  • Heteroaromatic Core: The nature of the heteroaromatic ring system fused to the pyrrolidinone is a primary determinant of M1 PAM potency. For instance, within a series of pyrazole analogs, 1-substituted pyrazoles generally exhibit greater potency than their 2-substituted counterparts.[2]

  • Substituents on the Heteroaromatic Ring: Small changes in substituents on the heteroaromatic ring can lead to significant changes in activity. For example, a methyl-substituted pyrrolo compound was found to be inactive, highlighting the sensitivity of the SAR.[2]

  • Pyrrolidinone Scaffold: This core element is crucial for the PAM activity. Modifications to this part of the molecule are generally less tolerated.

  • Linker and Terminal Group: The nature of the linker and the terminal aromatic group also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the compounds.

Data Presentation: SAR of Heteroaryl-Pyrrolidinone M1 PAMs

The following table summarizes representative SAR data for a series of heteroaryl-pyrrolidinone M1 PAMs, demonstrating the impact of modifications on potency and selectivity.

CompoundHeteroaromatic CoreR GrouphM1 EC50 (nM)M2-M5 SelectivityReference
8b (VU6005610) Thiazole-Low µM>10,000 nM[2]
20a (VU6005852) Pyrazole1-substitutedLow µM>10,000 nM[2]
20b Pyrazole2-substitutedLess potent than 20a-[2]
25a Methyl Pyrrole-Inactive-[2]

Note: This table is a representative summary based on qualitative and quantitative descriptions in the cited literature. Direct quantitative comparison of EC50 values was not available in a single source for a homologous series of this compound analogs.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. Below are protocols for key in vitro assays used to characterize M1 PAMs.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.[4][5]

  • Materials:

    • Cell membranes from CHO or HEK cells stably expressing a human muscarinic receptor subtype (M1-M5).[6]

    • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[6]

    • Test compounds (e.g., this compound analogs).

    • Non-specific binding (NSB) control: Atropine (1-10 µM).[6]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

    • 96-well or 384-well filter plates.[7][8]

    • Scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

    • Assay Setup: In a multiwell filter plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or the NSB control.[6][7]

    • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Filtration: Rapidly filter the contents of the plate through the filter membrane to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Dry the filter plates and add a scintillation cocktail.[8] Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to potentiate the intracellular calcium increase induced by an agonist (e.g., acetylcholine) at the Gq-coupled M1 receptor.[1][9]

  • Materials:

    • CHO or HEK cells expressing the human M1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[9]

    • Test compounds.

    • Acetylcholine (ACh).

    • A fluorescence plate reader (e.g., FDSS or FLEXstation).[1][9]

  • Procedure:

    • Cell Plating: Seed the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C.[9]

    • Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound to the wells and pre-incubate for a short period (e.g., 1.5-2.5 minutes).[1][9]

    • Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells.[1][9]

    • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

    • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium.[4] The potentiation by the test compound is measured as the increase in the ACh-induced calcium signal. Concentration-response curves are generated to determine the EC50 of the PAM activity.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates the general workflow for conducting structure-activity relationship studies of novel M1 PAMs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration A Analog Design & Synthesis B Primary Screening (e.g., Calcium Mobilization Assay) A->B C Determine Potency (EC50) and Efficacy (%ACh max) B->C D Selectivity Profiling (M2-M5 Binding & Functional Assays) C->D E SAR Analysis D->E F Lead Optimization E->F F->A Iterative Design

Caption: Workflow for SAR studies of M1 PAMs.

M1 Muscarinic Receptor Signaling Pathway

This diagram illustrates the canonical Gq-coupled signaling pathway activated by the M1 muscarinic receptor.

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds PAM M1 PAM PAM->M1R Enhances Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: M1 receptor Gq-coupled signaling pathway.

References

A Comparative Guide to Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry, where the therapeutic activity of a drug is often exclusive to a single enantiomer. Asymmetric catalysis provides an efficient pathway to these chiral molecules by utilizing a small amount of a chiral catalyst to generate large quantities of a desired enantiomer. This guide offers an objective comparison of the performance of different classes of chiral catalysts in two key transformations: the Asymmetric Hydrogenation of Ketones and the Asymmetric Diels-Alder Reaction.

Part 1: Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] This process involves the enantioselective addition of hydrogen to a prochiral ketone, guided by a chiral catalyst.[1] Here, we compare two prominent classes of catalysts: Ruthenium-based and Iridium-based complexes.

Performance Data

The efficiency of a chiral catalyst is evaluated based on its activity (turnover number/frequency), enantioselectivity (enantiomeric excess, ee%), and substrate scope.[1] Below is a comparison of representative Ru- and Ir-based catalysts in the asymmetric hydrogenation of various ketones.

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
RuCl₂( (S)-xyl-binap )( (S)-daipen ) Acetophenone100,0001030129899 (R)[2]
(p-cymene)/( (S,S)-TsDPEN)–Ru 4-Chromanone2,00082515>9998 (R)[1]
MsDPEN–Cp*Ir complex 4-Chromanone5,000156024>9999 (S)[1]
Ir-complex with f-Amphol ligand Benzo-fused cyclic ketonesup to 297,000----up to 99[3]
Anionic Ir-catalyst N-containing ketonesup to 13,000,000--->99>99[2]

S/C Ratio: Substrate-to-catalyst ratio

Discussion

Both Ruthenium and Iridium-based catalysts demonstrate exceptional enantioselectivity in the hydrogenation of ketones.[1] Noyori-type Ru catalysts, particularly those with diphosphine and diamine ligands, are highly effective under neutral to basic conditions.[1] More recent developments have led to incredibly efficient anionic Iridium catalysts that can achieve turnover numbers in the millions, making them highly attractive for industrial applications.[2] The choice between Ru and Ir systems can depend on the specific substrate, desired enantiomer, and process conditions, with Ir-catalysts often showing higher activity for certain challenging substrates.[1][3]

Experimental Protocol: Asymmetric Hydrogenation of 4-Chromanone with MsDPEN–Cp*Ir Catalyst

This protocol is a representative example of the experimental procedure for asymmetric ketone hydrogenation.[1]

  • Catalyst Preparation: In a glovebox, the MsDPEN–Cp*Ir catalyst and the substrate (4-chromanone) are weighed and placed into a reaction vessel.

  • Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • Solvent Addition: An appropriate solvent (e.g., methanol) is added via syringe.

  • Reaction Conditions: The reaction mixture is stirred under the specified hydrogen pressure (15 atm) and temperature (60 °C).

  • Monitoring: The reaction progress is monitored by techniques such as TLC or GC.

  • Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess (ee%) of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

Part 2: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, capable of creating up to four stereogenic centers in a single step.[4] Asymmetric catalysis of this reaction allows for the enantioselective synthesis of complex cyclic structures. Here, we compare the performance of organocatalysts with chiral Lewis acid catalysts.

Performance Data

The following table summarizes the performance of representative catalysts in the asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene.

Catalyst TypeCatalystDienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)endo:exo ratioee (%) (endo)Reference
Organocatalyst (S)-Diphenylprolinol silyl etherAcroleinCyclopentadiene20259995:597[5]
Organocatalyst Hayashi's Catalyst C1bα,β-Unsaturated AldehydeProchiral Dienes20-GoodGoodExcellent[4]
Lewis Acid Chiral Acyloxyborane (CAB)α-Bromo-α,β-enalIsoprene5-7876-96:4 er[6]
Lewis Acid Mg(II) Complex3-Acryloyl-1,3-oxazolidin-2-oneCyclopentadiene100--Exclusive endoup to 92[7]

er: enantiomeric ratio

Discussion

Both organocatalysts and chiral Lewis acids are highly effective in promoting enantioselective Diels-Alder reactions.[4][5][6][7] Chiral secondary amines, such as diphenylprolinol silyl ether, operate through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.[5] These catalysts are often metal-free, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.[8] Chiral Lewis acids, on the other hand, activate the dienophile by coordinating to its carbonyl group, lowering the LUMO energy and accelerating the reaction.[6] The choice of catalyst often depends on the specific substrates and the desired stereochemical outcome. Organocatalysts have shown remarkable success with α,β-unsaturated aldehydes, while Lewis acids are versatile for a broader range of dienophiles.[4][6]

Experimental Protocol: Organocatalyzed Diels-Alder Reaction

This protocol is a generalized procedure for the Diels-Alder reaction catalyzed by a chiral secondary amine.[5]

  • Reaction Setup: The chiral organocatalyst (e.g., (S)-Diphenylprolinol silyl ether) is dissolved in a suitable solvent (e.g., CH₂Cl₂) in a reaction flask under an inert atmosphere.

  • Addition of Reactants: The dienophile (e.g., acrolein) is added to the solution, followed by the diene (e.g., cyclopentadiene).

  • Reaction Conditions: The reaction is stirred at the specified temperature (e.g., room temperature) and monitored for completion.

  • Workup: The reaction is quenched, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

  • Purification and Analysis: The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography. The endo/exo ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC or GC analysis.[5]

Visualizations

Experimental Workflow and Logic Diagrams

To further clarify the processes involved in asymmetric catalysis, the following diagrams illustrate a general experimental workflow and the logical considerations for catalyst selection.

G cluster_0 Catalyst & Reagent Preparation cluster_1 Reaction Execution cluster_2 Product Isolation & Analysis A Weigh Catalyst & Substrate C Combine Reagents in Inert Atmosphere A->C B Prepare Anhydrous Solvent B->C D Set Temperature & Pressure C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction & Workup E->F G Purify (Chromatography) F->G H Characterize (NMR, MS) G->H I Determine Enantioselectivity (Chiral HPLC/GC) H->I

Caption: General experimental workflow for an asymmetric catalytic reaction.

G Start Define Target Chiral Molecule & Reaction Type Substrate Substrate Functional Groups? Start->Substrate CatalystClass Select Catalyst Class Substrate->CatalystClass Identify Metal Transition Metal Catalyst (e.g., Ru, Ir, Rh) CatalystClass->Metal Ketone, Imine, etc. Organo Organocatalyst (e.g., Proline, Amine) CatalystClass->Organo Carbonyl, α,β-Unsaturated Conditions Optimize Reaction Conditions (Solvent, Temp, Time, Loading) Metal->Conditions Organo->Conditions Analysis Analyze Yield & Enantioselectivity Conditions->Analysis Analysis->Conditions Iterate End Successful Synthesis Analysis->End Achieved Goals

Caption: Decision-making process for chiral catalyst selection.

References

A Comparative Guide to the Kinetic Resolution of Racemic 1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 1-methylpyrrolidin-3-amine are valuable building blocks in medicinal chemistry. Accessing these in enantiomerically pure form is crucial for the development of stereochemically defined pharmaceuticals. This guide provides a comparative overview of methodologies for obtaining enantiopure 1-methylpyrrolidin-3-amine, with a focus on kinetic resolution, and presents a viable asymmetric synthesis as a key alternative.

Performance Comparison of Synthetic Strategies

While direct experimental data for the kinetic resolution of racemic 1-methylpyrrolidin-3-amine is not extensively reported, a highly analogous and effective method has been demonstrated for the closely related N-Boc-3-aminopyrrolidine. This enzymatic approach, alongside a well-established asymmetric synthesis route, offers two robust strategies for obtaining the desired enantiopure products.

MethodCatalyst/ReagentSubstrateKey AdvantagesYieldEnantiomeric Excess (e.e.)
Enzymatic Kinetic Resolution ω-Transaminase from Alcaligenes denitrificansRacemic N-Boc-3-aminopyrrolidineHigh enantioselectivity, mild reaction conditions.~39% for the unreacted (R)-amine>99% for the (R)-amine
Asymmetric Synthesis (R)- or (S)-Proline derived catalystN-Cbz-3-pyrrolineHigh enantioselectivity, potentially higher yield than KR.Not explicitly reported for this specific target, but generally high for similar transformations.High (often >95%)

Featured Experimental Protocols

Enzymatic Kinetic Resolution of N-Boc-3-aminopyrrolidine

This protocol is adapted from the work of Höhne, Robins, and Bornscheuer (2008) on the kinetic resolution of racemic N-Boc-3-aminopyrrolidine, a close structural analog of 1-methylpyrrolidin-3-amine. The N-methyl group in the target compound is expected to be compatible with this enzymatic system.

Methodology:

The kinetic resolution is performed using an (S)-selective ω-transaminase from Alcaligenes denitrificans. The enzyme selectively deaminates the (S)-enantiomer of N-Boc-3-aminopyrrolidine to the corresponding ketone (N-Boc-3-pyrrolidinone), leaving the (R)-enantiomer unreacted and thus enantiomerically enriched.

Reaction Components:

  • Racemic N-Boc-3-aminopyrrolidine

  • Pyruvate (amine acceptor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • ω-Transaminase from Alcaligenes denitrificans

  • Phosphate buffer (pH 7.5)

Procedure:

  • A reaction mixture is prepared in a phosphate buffer (pH 7.5) containing racemic N-Boc-3-aminopyrrolidine, pyruvate, and PLP.

  • The reaction is initiated by the addition of the ω-transaminase.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The reaction progress is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine.

  • The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (R)-amine.

  • The unreacted (R)-N-Boc-3-aminopyrrolidine is then isolated and purified using standard techniques such as extraction and column chromatography.

Expected Outcome:

This method is reported to yield the (R)-enantiomer of N-Boc-3-aminopyrrolidine with an enantiomeric excess of over 99% at around 50% conversion, resulting in a theoretical maximum yield of 50% for the desired enantiomer.

Asymmetric Synthesis of Enantiopure 1-Methylpyrrolidin-3-amine

Asymmetric synthesis provides a direct route to a single enantiomer, potentially offering higher yields than kinetic resolution. A common strategy involves the enantioselective reduction of an N-protected 3-pyrrolidinone or the conjugate addition of an amine to an appropriate Michael acceptor.

Methodology:

This protocol outlines a general approach for the asymmetric synthesis of (S)-1-methylpyrrolidin-3-amine via asymmetric reductive amination of 1-methylpyrrolidin-3-one.

Reaction Components:

  • 1-Methylpyrrolidin-3-one

  • Ammonia or an ammonia source (e.g., ammonium formate)

  • A chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

  • A reducing agent (e.g., Hantzsch ester or hydrogen gas)

  • An appropriate solvent (e.g., toluene, dichloromethane)

Procedure:

  • In an inert atmosphere, the chiral catalyst is dissolved in the chosen solvent.

  • 1-Methylpyrrolidin-3-one and the ammonia source are added to the catalyst solution.

  • The reducing agent is then introduced to the reaction mixture.

  • The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until completion, which is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is worked up by extraction.

  • The crude product is purified by column chromatography to yield enantiomerically enriched (S)-1-methylpyrrolidin-3-amine.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Workflow

To better illustrate the logic of the kinetic resolution process, the following diagram outlines the experimental workflow.

Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Quenching cluster_separation Separation & Purification cluster_products Products racemate Racemic 1-Methylpyrrolidin-3-amine incubation Incubation (e.g., 30°C) racemate->incubation reagents Pyruvate, PLP, Buffer reagents->incubation enzyme ω-Transaminase enzyme->incubation hplc Chiral HPLC/GC Analysis incubation->hplc ketone 1-Methylpyrrolidin-3-one incubation->ketone stop_reaction Stop at ~50% Conversion hplc->stop_reaction extraction Extraction stop_reaction->extraction chromatography Column Chromatography extraction->chromatography r_amine (R)-1-Methylpyrrolidin-3-amine (>99% e.e.) chromatography->r_amine

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-methylpyrrolidin-3-amine.

Conclusion

Both enzymatic kinetic resolution and asymmetric synthesis represent powerful strategies for accessing enantiomerically pure 1-methylpyrrolidin-3-amine. The choice between these methods will depend on the specific requirements of the research, including the desired enantiomer, scale of the reaction, and the availability of catalysts and enzymes. The enzymatic kinetic resolution of the N-Boc protected analogue offers exceptional enantioselectivity for the (R)-enantiomer. In contrast, asymmetric synthesis provides a direct route to either enantiomer and may be more amenable to process optimization for higher yields. Researchers and drug development professionals are encouraged to consider both approaches to identify the most suitable method for their synthetic goals.

(3R)-1-Methylpyrrolidin-3-amine: A Comparative Analysis Against Established Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative benchmark of the largely unexplored chiral auxiliary, (3R)-1-methylpyrrolidin-3-amine, against well-established auxiliaries such as Evans' oxazolidinones, pseudoephedrine-based amides, and Oppolzer's camphorsultam. Due to a notable lack of published performance data for this compound, this guide will focus on presenting the performance of established auxiliaries and propose a framework for the systematic evaluation of this promising, yet understudied, chiral amine.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a reaction, the ease of its installation and removal, and the overall yield of the transformation.

Established Chiral Auxiliaries: A Performance Overview

The performance of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of the typical performance of three widely used classes of chiral auxiliaries in key asymmetric transformations.

Data Presentation: Performance of Established Chiral Auxiliaries
Chiral AuxiliaryReaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)
Evans' Oxazolidinone Aldol ReactionIsobutyraldehyde>99:1 d.r.85-95
Aldol ReactionBenzaldehyde99:1 d.r.80-90
AlkylationBenzyl bromide>98% d.e.85-95
Pseudoephedrine Amide AlkylationBenzyl bromide≥99% d.e.~90
AlkylationEthyl iodide98% d.e.~85
Oppolzer's Camphorsultam Diels-AlderCyclopentadiene (N-Acryloyl)98:2 (endo:exo)>99
Diels-AlderIsoprene (N-Crotonyl)>99:1 d.r.92

Benchmarking this compound: A Proposed Investigation

Currently, there is a significant gap in the scientific literature regarding the application and performance of this compound as a chiral auxiliary in asymmetric synthesis. Its structural features, including a chiral secondary amine and a pyrrolidine scaffold, suggest potential for inducing stereoselectivity. To objectively assess its capabilities, a systematic study against established auxiliaries is proposed.

Experimental Protocols: Proposed Methodologies for Benchmarking

The following protocols are designed to provide a direct comparison of this compound with a standard chiral auxiliary, such as an Evans' oxazolidinone, in a representative asymmetric aldol reaction.

1. Synthesis of the Chiral Auxiliary Adduct (N-Acyloxazolidinone):

  • Step 1: Attachment of the Propionyl Group. To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one or this compound) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and purify by column chromatography.

2. Asymmetric Aldol Reaction:

  • Step 1: Enolate Formation. Dissolve the N-propionyl auxiliary adduct in anhydrous dichloromethane (DCM) and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq) and triethylamine (1.2 eq). Stir for 30 minutes.

  • Step 2: Aldol Addition. Cool the reaction mixture to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional 1 hour.

  • Step 3: Work-up and Purification. Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Step 4: Analysis. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and/or chiral HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

  • Step 1: Hydrolysis. Dissolve the aldol product in a mixture of THF and water. Cool to 0 °C and add hydrogen peroxide (4 eq) followed by lithium hydroxide (2 eq). Stir the reaction at room temperature for 4 hours.

  • Step 2: Isolation. Quench the excess peroxide with sodium sulfite. Extract the product and the recovered chiral auxiliary. Determine the yield and enantiomeric excess of the β-hydroxy acid product by chiral HPLC or by conversion to its methyl ester followed by chiral GC analysis.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in asymmetric synthesis using chiral auxiliaries, the following diagrams illustrate a general experimental workflow and the catalytic cycle of an amine-based chiral catalyst.

experimental_workflow cluster_synthesis Synthesis of Auxiliary Adduct cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Cleavage start Chiral Auxiliary step1 React with Acyl Chloride start->step1 product1 N-Acyl Auxiliary Adduct step1->product1 step2 Enolate Formation product1->step2 step3 Addition of Electrophile step2->step3 product2 Diastereomeric Product step3->product2 step4 Purification & d.r. Determination product2->step4 step5 Auxiliary Cleavage step4->step5 final_product Enantioenriched Product step5->final_product recovered_aux Recovered Auxiliary step5->recovered_aux

Caption: General experimental workflow for an asymmetric reaction using a chiral auxiliary.

catalytic_cycle catalyst Chiral Amine enamine Enamine Intermediate catalyst->enamine + Substrate - H₂O substrate Ketone/ Aldehyde substrate->enamine iminium Iminium Intermediate enamine->iminium + Electrophile electrophile Electrophile electrophile->iminium iminium->catalyst Hydrolysis product Chiral Product iminium->product + H₂O water H₂O water->product

Caption: Catalytic cycle for an amine-catalyzed asymmetric reaction.

Conclusion

While established chiral auxiliaries like Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam provide reliable and high levels of stereocontrol in a variety of asymmetric transformations, the exploration of novel auxiliaries is crucial for expanding the synthetic chemist's toolkit. This compound represents an intriguing yet unexamined candidate. The proposed benchmarking protocols provide a clear roadmap for its evaluation. Should this chiral amine demonstrate competitive or complementary performance to existing auxiliaries, it could offer a valuable new tool for the stereoselective synthesis of complex molecules. Further research in this area is strongly encouraged to unlock its potential.

Safety Operating Guide

Proper Disposal of (3R)-1-methylpyrrolidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (3R)-1-methylpyrrolidin-3-amine, a substituted pyrrolidine, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar amine and pyrrolidine derivatives and general best practices for hazardous chemical waste management.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2][3]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5]

Hazard Profile of Structurally Similar Compounds

Illustrative Quantitative Data for Related Compounds:

Data PointValueCompound/ClassSource
Oral LD50 (Rat) 300 mg/kgPyrrolidine[9]
Dermal LD50 (Rabbit) > 200 mg/kgPyrrolidine[9]
Inhalation LC50 (Mouse) 1300 mg/m³/2HPyrrolidine[9]
DOT Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine
log Pow 0.22Pyrrolidine[4][5]

Disclaimer: This data is for pyrrolidine and is provided for illustrative purposes to indicate the potential hazards of a structurally related compound. The specific toxicological properties of this compound may differ.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container.[1] The container should be made of a compatible material, such as a glass bottle with a secure cap.[1]

  • Incompatible Materials: Keep amine waste separate from other chemical waste streams, particularly acids and strong oxidizing agents, to prevent hazardous reactions.[4][8][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any relevant hazard symbols (e.g., toxic, corrosive, flammable).[1]

2. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.[1]

  • The storage area should be cool and away from sources of ignition.[1][4]

  • Ensure secondary containment is used for all liquid hazardous waste to prevent spills.

3. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or silica gel.[1][5] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[1][5]

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

  • It is likely that the waste will be disposed of via chemical incineration.[2]

  • Always consult and adhere to all federal, state, and local regulations regarding hazardous waste disposal.[2][4]

Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[10]

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[10] After thorough rinsing, the container can be disposed of according to institutional guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen spill_check Spill or Leak? waste_gen->spill_check collect_waste Collect in a Labeled, Compatible Container spill_check->collect_waste No spill_size Minor or Major Spill? spill_check->spill_size Yes segregate Segregate from Incompatible Materials (Acids, Oxidizers) collect_waste->segregate store_waste Store Sealed Container in a Designated, Ventilated Area segregate->store_waste minor_spill Minor Spill: 1. Absorb with inert material 2. Collect in a sealed container 3. Dispose as hazardous waste spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate the area 2. Contact EHS Immediately spill_size->major_spill Major contact_ehs Contact EHS or Licensed Waste Disposal Contractor minor_spill->contact_ehs store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Comprehensive Safety and Handling Guide for (3R)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (3R)-1-methylpyrrolidin-3-amine. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the safety data of structurally similar compounds, including 1-methylpyrrolidine, 1-methyl-2-pyrrolidinone, and various aminopyrrolidine derivatives. It is crucial to handle this chemical with the assumption that it possesses similar hazards.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Ensure a snug fit to prevent splashes from entering the eyes.
Skin and Body Protection Chemical-resistant laboratory coat or gown.A disposable, polyethylene-coated polypropylene gown is recommended. Ensure it is fully buttoned. Flame-retardant and antistatic protective clothing should be considered.
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for any tears or perforations before use. Change gloves regularly or immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation.If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.

II. Operational Plan

A systematic approach to handling this compound is essential for laboratory safety.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

B. Handling Procedures:

  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Inspect the container for any damage or leaks.

    • Keep away from heat, sparks, open flames, and other ignition sources.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Wash hands thoroughly after handling.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

C. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The storage area should be secured and accessible only to authorized personnel.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[2][3]

    • Do not dispose of it down the drain or with general laboratory trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_inspect Inspect Chemical Container prep_setup->prep_inspect handle_transfer Transfer/Use Chemical prep_inspect->handle_transfer handle_monitor Monitor for Spills/Exposure handle_transfer->handle_monitor handle_wash Wash Hands After Use handle_monitor->handle_wash disp_collect Collect Waste in Labeled Container handle_monitor->disp_collect If waste is generated cleanup_decontaminate Decontaminate Work Area handle_wash->cleanup_decontaminate cleanup_storage Store Chemical Properly cleanup_decontaminate->cleanup_storage cleanup_storage->prep_ppe For subsequent use disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.